Product packaging for Carbaryl(Cat. No.:CAS No. 3197-92-0)

Carbaryl

Cat. No.: B10753563
CAS No.: 3197-92-0
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Description

Carbaryl (1-naphthyl methylcarbamate) is a widely studied carbamate insecticide that acts as a reversible acetylcholinesterase (AChE) inhibitor. Its primary research value lies in its mechanism of action: upon entry into an organism, it is metabolized to 1-naphthol, and the parent compound carbamylates the serine residue in the active site of the AChE enzyme. This inhibition prevents the hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation in synaptic clefts and resulting in cholinergic overstimulation. Researchers utilize this compound as a critical tool in neuroscience, toxicology, and environmental science to investigate the effects of cholinesterase inhibition on neuronal function, insect physiology, and non-target species. It serves as a model compound for studying the kinetics of enzyme inhibition and reactivation, the development of resistance in pest populations, and the sublethal impacts of pesticide exposure on behavior and development. Furthermore, this compound is employed in ecotoxicological studies to assess its environmental fate, biodegradation, and effects on aquatic and terrestrial ecosystems. This compound is essential for foundational research aimed at understanding the broader implications of pesticide use and for developing safer and more targeted pest management strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B10753563 Carbaryl CAS No. 3197-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-yl N-methylcarbamate
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InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
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InChI Key

CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21
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Molecular Formula

C12H11NO2
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DSSTOX Substance ID

DTXSID9020247
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Molecular Weight

201.22 g/mol
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Physical Description

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes, decomposes
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Flash Point

193-202 °C
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Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01%
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Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23
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Vapor Pressure

less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg
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Color/Form

Colorless to light tan crystals, White or gray ... solid.

CAS No.

63-25-2, 3197-92-0, 27636-33-5
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Melting Point

288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F
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Foundational & Exploratory

Carbaryl's Neurotoxic Footprint: An In-Depth Technical Guide to its Mechanism of Action on the Insect Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a broad-spectrum carbamate insecticide, has been extensively utilized in agriculture and public health for the control of a wide variety of insect pests.[1] Its efficacy stems from its potent inhibitory action on the insect nervous system. This technical guide provides a comprehensive examination of the core mechanism of action of this compound, focusing on its interaction with the critical enzyme acetylcholinesterase (AChE). We will delve into the intricacies of the cholinergic signaling pathway in insects, the biochemical basis of this compound's inhibitory effects, and the downstream consequences leading to insect paralysis and mortality. This document synthesizes quantitative data on this compound's potency, details established experimental protocols for its study, and presents visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals engaged in drug development and insecticide research.

The Cholinergic Synapse: A Primary Target for Neurotoxicants

The central nervous system (CNS) of insects is predominantly cholinergic, meaning that acetylcholine (ACh) serves as the primary excitatory neurotransmitter.[2][3] This reliance on cholinergic transmission makes it a vulnerable and effective target for insecticides.

In a healthy insect neuron, the arrival of an action potential at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to the opening of ion channels and the propagation of the nerve impulse.[2] To ensure precise and controlled signaling, the neurotransmitter must be rapidly removed from the synaptic cleft. This crucial function is performed by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into inactive choline and acetate, terminating the signal.[4]

This compound's Molecular Gambit: The Inhibition of Acetylcholinesterase

This compound's insecticidal activity is a direct consequence of its ability to inhibit AChE.[5] As a carbamate insecticide, this compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, the same site that acetylcholine would normally bind to. However, instead of being rapidly hydrolyzed, this compound carbamylates a serine residue within the enzyme's active site.[1] This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the breakdown of acetylcholine.[1]

This prolonged inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft. The excess ACh continuously stimulates the postsynaptic nAChRs, resulting in a state of hyperexcitation of the neuron.[2][3] This uncontrolled firing of nerve impulses leads to tremors, paralysis, and ultimately, the death of the insect.[3] A key distinction of carbamate insecticides like this compound is that the inhibition of AChE is reversible.[1] Spontaneous hydrolysis of the carbamylated enzyme can occur, regenerating the active AChE. However, in the presence of a sufficient concentration of this compound, the rate of inhibition far exceeds the rate of reactivation, leading to a sustained disruption of nerve function.

Quantitative Analysis of this compound's Potency

The effectiveness of this compound as an AChE inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of this compound required to inhibit 50% of the AChE activity. Lower IC50 values indicate greater inhibitory potency. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. The following tables summarize reported IC50 values for this compound against AChE from various insect species and other organisms for comparative purposes.

Insect SpeciesOrderTissue SourceIC50 (M)Reference
Daphnia magna (Strain 1)CladoceraWhole OrganismNot specified directly in Molar[6]
Daphnia magna (Strain 2)CladoceraWhole OrganismNot specified directly in Molar[6]
Channa punctatusSynbranchiformesBrainNot specified directly in Molar[7]
OrganismTissue SourceIC50 (µM)Reference
RatBrain17[8]

Note: Direct comparative analysis is challenging due to variations in experimental conditions, enzyme purity, and reporting units across different studies. The provided data should be interpreted within the context of the original research.

Experimental Protocols for Studying this compound's Action

The investigation of this compound's mechanism of action relies on robust and reproducible experimental protocols. The following sections detail the methodologies for insect acetylcholinesterase extraction and the widely used Ellman assay for measuring AChE inhibition.

Extraction and Preparation of Insect Acetylcholinesterase

A reliable source of active AChE is essential for in vitro inhibition studies. Insect heads are a common source due to the high concentration of nervous tissue.

Materials:

  • Insect heads (e.g., from Drosophila melanogaster, cockroaches, or other target species)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Homogenizer (e.g., Potter-Elvehjem or sonicator)

  • Refrigerated centrifuge

  • Ice bath

Protocol:

  • Collect a sufficient quantity of insect heads and place them in a pre-chilled mortar or homogenization tube.

  • Add ice-cold phosphate buffer to the insect heads. A common ratio is 1:4 (w/v).

  • Homogenize the tissue thoroughly on an ice bath to prevent enzyme denaturation.

  • Transfer the homogenate to centrifuge tubes.

  • Centrifuge the homogenate at a high speed (e.g., 10,000-12,000 rpm) for 25-30 minutes at 4°C.[9]

  • Carefully collect the supernatant, which contains the crude AChE extract.[9]

  • Store the enzyme extract on ice for immediate use or at -20°C for long-term storage.

Acetylcholinesterase Inhibition Assay (Ellman Method)

The Ellman assay is a colorimetric method widely used to measure AChE activity and its inhibition.[10] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[10]

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)[10]

  • Acetylcholinesterase (AChE) solution (prepared as described in 4.1 or commercially available)[10]

  • Acetylthiocholine iodide (ATCI) solution (substrate)[10]

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution[10]

  • This compound stock solution (in a suitable solvent like ethanol or DMSO) and serial dilutions

  • 96-well microplate

  • Microplate reader

Protocol:

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[10]

  • Add 10 µL of the this compound solution at various concentrations to the test wells. For the control wells, add 10 µL of the solvent used to dissolve this compound.[10]

  • Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL) to all wells.[10]

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[1][10]

  • Add 10 µL of 10 mM DTNB to each well.[10]

  • Initiate the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[10]

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every 10-60 seconds) for a set duration (e.g., 3-10 minutes).[1][10]

  • The rate of the reaction (change in absorbance per unit time) is proportional to the AChE activity.

  • Calculate the percentage of AChE inhibition for each this compound concentration using the following formula:

    % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Molecular Disruption: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the cholinergic signaling pathway, the inhibitory action of this compound, and the experimental workflow for its analysis.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential ACh Vesicle ACh Vesicle Action Potential->ACh Vesicle Triggers Release ACh ACh ACh Vesicle->ACh Releases AChE AChE ACh->AChE Hydrolyzed by nAChR nAChR ACh->nAChR Binds to This compound This compound This compound->AChE Inhibits Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into Signal Propagation Signal Propagation nAChR->Signal Propagation Initiates

Caption: Cholinergic signaling at the insect synapse and the inhibitory action of this compound on acetylcholinesterase (AChE).

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay AChE Inhibition Assay (Ellman Method) cluster_analysis Data Analysis Insect_Tissue Insect Tissue (e.g., Heads) Homogenization Homogenization in Buffer Insect_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation AChE_Extract AChE Extract (Supernatant) Centrifugation->AChE_Extract Plate_Setup 96-Well Plate Setup: Buffer, this compound, AChE AChE_Extract->Plate_Setup Add to Assay Incubation Incubation Plate_Setup->Incubation Reagent_Addition Add DTNB and ATCI Incubation->Reagent_Addition Measurement Kinetic Measurement (Absorbance at 412 nm) Reagent_Addition->Measurement Calculate_Activity Calculate AChE Activity (Rate of Reaction) Measurement->Calculate_Activity Data for Analysis Calculate_Inhibition Calculate % Inhibition Calculate_Activity->Calculate_Inhibition IC50_Determination Determine IC50 Value Calculate_Inhibition->IC50_Determination

Caption: Experimental workflow for determining the inhibitory effect of this compound on insect acetylcholinesterase.

Downstream Consequences and Broader Physiological Impacts

The immediate effect of this compound poisoning is the hyperstimulation of the cholinergic system. However, the downstream consequences within the insect's physiology are more complex. The continuous depolarization of postsynaptic neurons can lead to a cascade of events, including:

  • Ion channel desensitization: Prolonged exposure to high concentrations of acetylcholine can lead to the desensitization of nAChRs, where they no longer respond to the neurotransmitter. This can paradoxically lead to a blockage of nerve transmission.

  • Excitotoxicity: The massive influx of ions, particularly calcium, due to overstimulated receptors can trigger cytotoxic pathways, leading to neuronal cell death.

  • Disruption of motor control: The uncontrolled firing of motor neurons results in the characteristic tremors and convulsions observed in poisoned insects, ultimately leading to paralysis.[3]

  • Metabolic stress: The intense neuronal activity places a significant metabolic demand on the insect, which can contribute to its overall physiological collapse.

  • Impact on non-neuronal cholinergic systems: Acetylcholine and AChE are also present in non-neuronal tissues in insects and play roles in development and other physiological processes.[4] Disruption of these systems by this compound could have broader, less understood consequences.

Conclusion

This compound's efficacy as an insecticide is unequivocally linked to its potent and reversible inhibition of acetylcholinesterase in the insect nervous system. By disrupting the delicate balance of cholinergic signaling, this compound induces a state of neuronal hyperexcitation, leading to paralysis and death. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is paramount for the development of more selective and effective insecticides, as well as for assessing the potential risks to non-target organisms. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals dedicated to advancing the fields of insecticide science and neurotoxicology.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Carbaryl in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

Issued for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Carbaryl, a broad-spectrum carbamate insecticide. The document synthesizes key data on its degradation, persistence, and mobility in soil and aquatic environments, outlines common experimental protocols for its analysis, and presents visual diagrams of critical pathways and workflows.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its fundamental physicochemical properties. It is sparingly soluble in water, possesses a low potential to volatilize from soil or water surfaces, and does not significantly bioaccumulate in aquatic organisms.[1][2] These properties are summarized below.

PropertyValueReference(s)
Chemical Name 1-naphthyl methylcarbamate[3]
CAS Number 63-25-2[4]
Water Solubility 40 mg/L (at 30°C) 110 mg/L (at 25°C)[1][5]
Log Kow (Octanol-Water Partition Coefficient) 1.59 - 2.3[1]
Vapor Pressure < 0.7 Pa (at 26°C)[6]
Henry's Law Constant 5.3 x 10-6 Pa·m³/mol[1]

Fate and Transport in the Aquatic Environment

This compound can enter aquatic systems through spray drift and runoff from agricultural applications.[1] Once in water, its persistence is primarily dictated by two abiotic degradation processes: hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a critical degradation pathway for this compound in water, with its rate being highly dependent on pH and temperature.[7][8] The molecule is stable under acidic conditions but degrades rapidly in neutral and alkaline waters.[6][7][9] The primary hydrolysis reaction cleaves the ester bond to yield 1-naphthol and carbon dioxide.[1]

Photolysis

In the presence of sunlight, this compound undergoes both direct and indirect photolysis.[10] Direct photolysis involves the absorption of UV radiation by the this compound molecule itself, leading to bond cleavage.[7] Indirect photolysis is facilitated by naturally occurring photosensitizers in the water, such as dissolved natural organic matter (NOM) and nitrate ions, which produce reactive species like the hydroxyl radical (HO•) that degrade this compound.[11][12][13][14] Photolytic degradation can result in various products, including different naphthoquinones.[10]

Table 1: Half-life of this compound in Water

The persistence of this compound in aquatic systems varies significantly with environmental conditions, particularly pH.

ConditionHalf-lifeReference(s)
Hydrolysis (pH 5) 1600 days[9]
Hydrolysis (pH 6) 406 days[1]
Hydrolysis (pH 7) 10 - 16 days[1][7]
Hydrolysis (pH 8) 1.3 - 1.9 days[7]
Hydrolysis (pH 9) 3.2 hours[9]
Photolysis (Sunlight) 21 days[9][15]
River Water (Natural Light, pH 7.3-8) Complete degradation within 2 weeks[9]
Seawater (Artificial Sunlight) 5 hours[14]

Fate and Transport in the Soil Environment

In the terrestrial environment, the fate of this compound is controlled by the interplay between microbial degradation and sorption to soil particles, which in turn dictates its mobility and potential for leaching.

Microbial Degradation

The primary mechanism for this compound dissipation in soil is microbial degradation.[10][16] The rate of this process is influenced by soil moisture, temperature, and aeration. Degradation is significantly faster in aerobic (oxygen-rich) and flooded soils compared to anaerobic (oxygen-deficient) conditions.[9][10][17] Numerous soil bacteria and fungi are capable of utilizing this compound as a carbon source, breaking it down into less complex molecules.[10][16] Notably, strains of Pseudomonas have been identified that can completely metabolize this compound.[1][2][18]

Sorption and Mobility

This compound exhibits moderate to strong adsorption to soil particles, a process that is kinetically rapid.[7][10] The extent of sorption is positively correlated with the soil organic matter (SOM) content and, to a lesser extent, the clay content.[1][15][19] This binding to soil colloids reduces its concentration in the soil solution, thereby limiting its mobility.[7] Consequently, this compound is considered to have low to moderate mobility and generally remains in the upper soil layers.[7] However, in sandy soils with low organic matter, the potential for leaching towards groundwater increases.[1][3]

Table 2: Half-life of this compound in Soil

The persistence of this compound in soil is highly dependent on microbial activity and redox conditions.

ConditionHalf-lifeReference(s)
Aerobic Soil 4 - 8 days[5][9]
Anaerobic Soil 72 - 76 days[5][9]
General Range 7 - 28 days[20]
Flooded Soil ~7 weeks[7]
Table 3: Soil Sorption Coefficients for this compound

The organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil organic matter.

ParameterValueDescriptionReference(s)
Koc Range 100 - 600 L/kgCorresponds to medium to strong adsorption.[7]
Average Koc 211 L/kg (Adsorption) 624 L/kg (Desorption)Indicates that this compound binds more strongly than it is released.[1]
Average Koc 360 L/kgRepresents a moderate potential for leaching.[5]

Degradation Pathways and Environmental Fate Visualization

The breakdown of this compound in the environment follows distinct pathways, which can be visualized to understand the transformation processes.

Microbial Degradation Pathway in Pseudomonas sp.

Studies on Pseudomonas species have elucidated a detailed metabolic pathway for this compound. The process begins with the hydrolysis of this compound to 1-naphthol, followed by a series of enzymatic reactions that open the aromatic ring structure, ultimately leading to intermediates that can enter the central metabolic TCA cycle.[1][2][18]

G Microbial Degradation Pathway of this compound by Pseudomonas sp. cluster_pathway This compound This compound Naphthol 1-Naphthol This compound->Naphthol This compound Hydrolase DHN 1,2-Dihydroxynaphthalene Naphthol->DHN 1-Naphthol 2-Hydroxylase Salicylaldehyde Salicylaldehyde DHN->Salicylaldehyde 1,2-DHN Dioxygenase Salicylate Salicylate Salicylaldehyde->Salicylate Gentisate Gentisate Salicylate->Gentisate Salicylate 5-Hydroxylase Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase TCA TCA Cycle Intermediates Maleylpyruvate->TCA Ring Fission

Microbial degradation pathway of this compound.[1][2][18]
Overall Environmental Fate and Transport

Upon application, this compound is distributed between soil and water compartments, where it is subject to various transport and degradation processes that determine its ultimate environmental fate.

G Overall Environmental Fate and Transport of this compound cluster_app cluster_soil Soil Compartment cluster_water Water Compartment (Surface & Ground Water) App This compound Application (Crops, Soil) Sorption Sorption (to Organic Matter & Clay) App->Sorption Runoff Input via Runoff App->Runoff Transport Microbial Microbial Degradation (Aerobic/Anaerobic) Sorption->Microbial Leaching Leaching Sorption->Leaching cluster_water cluster_water Leaching->cluster_water Transport Hydrolysis Hydrolysis (pH Dependent) Runoff->Hydrolysis Photolysis Photolysis (Sunlight) Runoff->Photolysis

Key environmental fate and transport pathways for this compound.

Experimental Protocols

Analysis of this compound in Soil and Water

A common and robust method for quantifying this compound residues involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC).

Protocol Outline: HPLC with Post-Column Fluorescence Detection [20]

  • Extraction:

    • Soil: Residues are extracted from soil samples using an acetone/water/phosphoric acid mixture.

    • Water: Samples are passed through a C18 Solid-Phase Extraction (SPE) cartridge to concentrate the analyte.[4]

  • Liquid-Liquid Partitioning: The aqueous extract is partitioned into an organic solvent, typically dichloromethane, to isolate this compound from water-soluble matrix components.

  • Cleanup (Optional): The extract is passed through a Florisil® Sep-Pak® cartridge to remove interfering substances.

  • Analysis:

    • The final extract is concentrated and redissolved in a suitable solvent (e.g., methanol).

    • An aliquot is injected into an HPLC system equipped with a C18 reversed-phase column.

    • After separation on the column, the eluent is mixed with a sodium hydroxide solution in a post-column reactor. This hydrolyzes this compound to 1-naphthol.

    • The highly fluorescent 1-naphthol is then detected by a fluorescence detector, providing high sensitivity and selectivity.

G Analytical Workflow for this compound in Environmental Samples Sample Soil or Water Sample Extraction Extraction (Solvent or SPE) Sample->Extraction Cleanup Cleanup & Concentration (Partitioning, Florisil) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC PostColumn Post-Column Derivatization (Hydrolysis with NaOH) HPLC->PostColumn Detection Fluorescence Detection (of 1-Naphthol) PostColumn->Detection Quant Quantification Detection->Quant

References

Carbaryl degradation pathways and major metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Carbaryl Degradation Pathways and Major Metabolites

Introduction

This compound (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings to control a variety of insect pests.[1][2] Due to its extensive application, understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring human safety. This compound's degradation is a complex process involving both biological and non-biological mechanisms, leading to the formation of several intermediate metabolites. This guide provides a detailed overview of the primary degradation pathways, major metabolites, quantitative degradation data, and the experimental protocols used to study these processes.

Core Degradation Pathways

This compound is primarily broken down in the environment through biotic and abiotic processes, including microbial degradation, hydrolysis, and photolysis.[3][4]

Biotic Degradation

Microbial degradation is a significant route for the complete removal of this compound from soil and water systems.[3][5][6] Numerous bacterial and fungal species have been identified that can utilize this compound as a sole source of carbon and nitrogen.[5][7][8]

The microbial metabolic pathway typically begins with the hydrolysis of the carbamate ester bond by the enzyme This compound hydrolase (CH) .[3][7][9] This initial and crucial step breaks down this compound into 1-naphthol , methylamine , and carbon dioxide.[2][7][9] While this transformation detoxifies the parent compound's anticholinesterase activity, the primary metabolite, 1-naphthol, is known to be more toxic and recalcitrant than this compound itself.[2][9]

Following the initial hydrolysis, microorganisms further metabolize 1-naphthol through a series of enzymatic reactions. A common pathway, observed in Pseudomonas species, involves the following steps[2][10]:

  • Hydroxylation: 1-naphthol is hydroxylated by 1-naphthol-2-hydroxylase to form 1,2-dihydroxynaphthalene .[2][10]

  • Ring Cleavage: The aromatic ring of 1,2-dihydroxynaphthalene is cleaved by 1,2-dihydroxynaphthalene dioxygenase .[2][10]

  • Further Metabolism: The resulting compound is further metabolized through intermediates such as salicylaldehyde , salicylate , and gentisate .[2]

  • Entry into Central Metabolism: Gentisate is then cleaved by gentisate dioxygenase , and the products eventually enter the Krebs cycle, leading to complete mineralization.[2][10]

Several bacterial genera are known to degrade this compound, including Pseudomonas, Bacillus, Corynebacterium, Aeromonas, and Micrococcus.[5][8]

Microbial_Degradation_of_this compound This compound This compound Metabolites 1-Naphthol Methylamine CO2 This compound->Metabolites:f0 This compound Hydrolase DHN 1,2-Dihydroxynaphthalene Metabolites:f0->DHN 1-Naphthol Hydroxylase Salicylate Salicylate DHN->Salicylate Dioxygenase & Other Enzymes Gentisate Gentisate Salicylate->Gentisate Salicylate 5-Hydroxylase Krebs Krebs Cycle (Mineralization) Gentisate->Krebs Gentisate Dioxygenase

Microbial degradation pathway of this compound.
Abiotic Degradation

1. Chemical Hydrolysis: this compound is susceptible to chemical hydrolysis, a process highly dependent on pH.[11] The ester linkage in the this compound molecule can be cleaved by water.[12]

  • Alkaline Hydrolysis: This process is significantly faster in alkaline conditions (pH > 7). The hydroxyl ion (OH-) acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of 1-naphthol and methylcarbamic acid, which is unstable and decomposes to methylamine and CO2.[11][12] The rate of alkaline hydrolysis increases with increasing pH.[11]

  • Neutral and Acidic Conditions: this compound is relatively stable in acidic to neutral water. For instance, its half-life at pH 5 can be as long as 1600 days, whereas at pH 9, it is only 3.2 hours.[4]

2. Photodegradation (Photolysis): this compound can be degraded by exposure to sunlight. This photolytic degradation can occur through two main mechanisms:

  • Direct Photolysis: this compound absorbs light energy, leading to the homolytic cleavage of its chemical bonds and the formation of naphtoxyl radicals.[13] This process can result in several photoproducts, including various naphthoquinone derivatives.[13]

  • Indirect Photolysis: This process is mediated by other substances present in the water, such as dissolved natural organic matter (NOM) and nitrate ions.[14][15] These photosensitizers absorb sunlight and produce highly reactive species, like hydroxyl radicals (HO•), which then attack and degrade the this compound molecule.[14][15] The primary product of photolysis is often 1-naphthol.[13][16]

Abiotic_Degradation_of_this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (pH dependent) Photolysis Photolysis This compound->Photolysis Sunlight (UV) Naphthol_H 1-Naphthol Hydrolysis->Naphthol_H Alkaline conditions accelerate Naphthol_P 1-Naphthol Photolysis->Naphthol_P Direct & Indirect Naphthoquinones Naphthoquinone Derivatives Photolysis->Naphthoquinones

Abiotic degradation pathways of this compound.

Major Metabolites

The degradation of this compound results in a variety of intermediate compounds. In human metabolism, cytochrome P450 (CYP) enzymes play a significant role, leading to hydroxylated metabolites.[17]

MetaboliteAssociated Pathway(s)Notes
1-Naphthol Microbial Degradation, Hydrolysis, Photolysis, Animal MetabolismPrimary and most common metabolite; more toxic than this compound.[2][4][7]
Methylamine Microbial Degradation, HydrolysisFormed from the cleavage of the carbamate side chain.[2][9]
Carbon Dioxide Microbial Degradation, HydrolysisA final product of complete mineralization.[6][7]
1,2-Dihydroxynaphthalene Microbial DegradationAn intermediate in the microbial breakdown of 1-naphthol.[2][10]
Salicylate Microbial DegradationA downstream metabolite in the gentisate pathway.[2]
Gentisate Microbial DegradationAn intermediate that is further cleaved before entering central metabolism.[2]
4-Hydroxythis compound Animal/Human MetabolismProduced by CYP1A1 and CYP3A4 enzymes.[17][18]
5-Hydroxythis compound Animal/Human MetabolismProduced by CYP1A1 and CYP1A2 enzymes.[17][19]
This compound Methylol Animal/Human MetabolismPrimarily produced by the CYP2B6 enzyme.[17][18]
Glucuronide/Sulfate Conjugates Animal/Human MetabolismWater-soluble conjugates of hydroxylated metabolites formed for excretion.[4][20]
5,6-dihydro-5,6-dihydroxythis compound Animal MetabolismA significant metabolite found in rats.[19][20]
Naphthoquinone derivatives PhotolysisFormed via photo-oxidation processes.[13]

Quantitative Degradation Data

The rate of this compound degradation is highly variable and depends on environmental conditions.

ConditionMatrixHalf-life (t₁/₂)Degradation %Reference
pH 5Distilled Water1600 days-[4]
pH 7Distilled Water12.1 days-[4]
pH 9Distilled Water3.2 hours-[4]
10°CRiver Water16-22 days-[21]
25°CRiver Water1-2 days-[21]
-Soil7 days-[22]
-Water2 days-[22]
25°CSquash Fruit2.32 days-[23]
25°CCucumber Fruit2.18 days-[23]
Bacillus isolateLiquid Media (10 days)-98.71%[5]
Corynebacterium isolateLiquid Media (10 days)-87.37%[5]
Morganella isolateLiquid Media (10 days)-47.59%[5]
UV IrradiationAqueous Solution< 8 minutes100%[24]
Soil with prior pesticide historySoil (4 days)-72%[6]
Soil with no prior historySoil (4 days)-10%[6]

Experimental Protocols

Protocol 1: Microbial Degradation in Liquid Culture

Objective: To assess the ability of a bacterial isolate to degrade this compound as a sole carbon source.

Methodology:

  • Medium Preparation: Prepare a minimal salt medium (MSM) containing essential minerals but lacking a carbon source.

  • This compound Addition: Add a stock solution of this compound (dissolved in a suitable solvent like acetone, which is then allowed to evaporate) to the MSM to a final concentration (e.g., 50-100 mg/L).

  • Inoculation: Inoculate the this compound-containing MSM with a pre-grown culture of the test bacterial strain (e.g., Pseudomonas sp.). Include an uninoculated control flask to monitor abiotic degradation.

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) in the dark to prevent photolysis.

  • Sampling: Aseptically withdraw aliquots from the flasks at regular time intervals (e.g., 0, 1, 3, 5, 7 days).

  • Extraction: Extract the remaining this compound and its metabolites from the aqueous samples using a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the concentration of this compound and identify metabolites by comparing retention times with analytical standards. Mass spectrometry (LC-MS) can be used for definitive metabolite identification.

Workflow for microbial degradation study.
Protocol 2: Chemical Hydrolysis Kinetics

Objective: To determine the rate of this compound hydrolysis at different pH values.

Methodology:

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 5, 7, 9).[11]

  • Spiking: Add a small volume of a concentrated this compound stock solution to each buffer to achieve the desired initial concentration.

  • Incubation: Incubate the solutions in sealed, sterile glass vials in the dark at a constant temperature (e.g., 25°C) to prevent photolysis and microbial activity.[11]

  • Sampling: At predetermined time points, sacrifice a vial for each pH level.

  • Analysis: Directly analyze the aqueous samples by HPLC to determine the remaining concentration of this compound. An internal standard can be used to improve accuracy.[11]

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated using the formula t₁/₂ = 0.693 / k.

Protocol 3: Photodegradation on Soil Surfaces

Objective: To investigate the phototransformation of this compound on a solid matrix.

Methodology:

  • Sample Preparation: Prepare thin layers of a soil model (e.g., kaolin, silica, or sand) doped with a known concentration of this compound.[13] This is typically done by dissolving this compound in a volatile solvent, mixing it with the solid support, and allowing the solvent to evaporate.[13]

  • Irradiation: Expose the prepared samples to a light source that simulates solar radiation (e.g., a Suntest apparatus).[13] Keep control samples in the dark.

  • Sampling: At various time intervals, remove a sample for analysis.

  • Extraction: Extract the this compound and its photoproducts from the solid matrix using a suitable solvent like methanol. The mixture is typically vortexed or sonicated, followed by centrifugation to separate the solid particles.[13]

  • Analysis: Analyze the supernatant by HPLC-DAD (Diode Array Detector) for quantification and preliminary identification of products, and by LC-MS for definitive identification of photometabolites like 1-naphthol and 2-hydroxy-1,4-naphthoquinone.[13]

References

Toxicological profile of Carbaryl in mammals and non-target organisms

Author: BenchChem Technical Support Team. Date: November 2025

EXECUTIVE SUMMARY: Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings. Its primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in target and non-target organisms. This document provides a comprehensive overview of the toxicological profile of this compound in mammals and various non-target organisms. It summarizes acute and chronic toxicity data, carcinogenicity, and reproductive/developmental effects. Furthermore, it outlines standardized experimental methodologies for key toxicological assessments and visualizes the primary signaling pathway and experimental workflows to support research and drug development professionals.

Introduction

This compound is a synthetic N-methyl carbamate insecticide first introduced in 1958.[1] It is utilized to control a wide array of insect pests on agricultural crops, in forestry, and in lawn and garden applications.[1] Its mode of action, common to other carbamates, involves the disruption of the nervous system.[2] Despite its efficacy, the extensive use of this compound has prompted significant research into its potential health risks for humans and adverse effects on non-target wildlife.[3] This guide synthesizes the current toxicological data to provide a detailed resource for the scientific community.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological mechanism of this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[4][5] In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a nerve impulse, and is then rapidly hydrolyzed and inactivated by AChE.[6][7]

This compound acts as a competitive inhibitor by carbamylating the serine hydroxyl group in the active site of AChE.[4][5] This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed with ACh.[8] This leads to an accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of postsynaptic receptors.[6][9] This overstimulation results in the clinical signs of neurotoxicity. Unlike organophosphates, the inhibition of AChE by this compound is reversible, and spontaneous reactivation of the enzyme can occur.[4][8]

This compound Mechanism of Action cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh_pre Acetylcholine (ACh) in Presynaptic Neuron Synapse_Normal Synaptic Cleft ACh_pre->Synapse_Normal Release Receptor_Normal Postsynaptic Receptor Synapse_Normal->Receptor_Normal Binds AChE_Normal Acetylcholinesterase (AChE) Synapse_Normal->AChE_Normal Binds to Impulse_Normal Nerve Impulse (Controlled) Receptor_Normal->Impulse_Normal Stimulates Products_Normal Choline + Acetate (Inactive) AChE_Normal->Products_Normal Hydrolyzes ACh This compound This compound AChE_Inhibited Inhibited AChE (Carbamylated) This compound->AChE_Inhibited Inhibits (Reversible) ACh_Accumulates ACh Accumulation AChE_Inhibited->ACh_Accumulates Prevents ACh Breakdown Impulse_Overstim Continuous Nerve Firing (Overstimulation) ACh_Accumulates->Impulse_Overstim Causes

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Toxicological Profile in Mammals

This compound exhibits moderate acute toxicity via the oral route and low toxicity through dermal or inhalation exposure.[3]

Acute Toxicity

Acute exposure to this compound can lead to a range of cholinergic symptoms, including excessive salivation, muscle tremors, twitching, vomiting, and diarrhea.[5][10] Severe intoxication can result in paralysis and death.[5] Cats have been identified as a particularly sensitive species.[5]

Table 1: Acute Toxicity of this compound in Mammals

Species Route Value (LD50/LC50) Toxicity Classification Reference(s)
Rat Oral 225 - 614 mg/kg Moderate [1][2][4][5]
Rabbit Oral 710 mg/kg Low [5]
Cat Oral 125 - 250 mg/kg Moderate [5]
Rat/Rabbit Dermal >2,000 mg/kg Low [4][5]

| Rat | Inhalation | >3.4 mg/L | Very Low |[4] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to high doses of this compound in animal studies has been associated with various non-cancer effects. In a two-year study, rats fed high daily doses developed cataracts, lung inflammation, and damage to muscles, nerves, the liver, kidneys, and thyroid.[11]

The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans".[11][12] This classification is based on animal studies, particularly findings of an increased incidence of malignant vascular tumors (hemangiosarcomas) in male mice and bladder tumors in rats.[4][12][13]

Reproductive and Developmental Toxicity

This compound has demonstrated reproductive and developmental toxicity in laboratory animals. In studies with pregnant rats, exposure led to reduced body weight, incomplete bone formation, and decreased survival in offspring.[11] Pregnant rabbits exposed to moderate doses also had young with lower body weights.[11] High-dose studies in rats have shown adverse effects on sperm, including reduced activity and an increase in abnormalities.[10] The National Institute for Occupational Safety and Health (NIOSH) has identified this compound as a developmental, female, and male reproductive toxicant.[6]

Neurotoxicity

The neurotoxic effects of this compound are a direct result of AChE inhibition.[4] Acute signs of poisoning are predominantly neurological, including headache, dizziness, confusion, muscle weakness, and in severe cases, convulsions, coma, and respiratory depression.[4][6] While the acute cholinergic effects are generally reversible, some studies suggest that long-term, low-level exposure may lead to chronic neurotoxic syndromes, including memory loss and peripheral neuropathy.[14][15] Neonatal exposure in mice has been shown to induce persistent behavioral and cognitive impairments in adulthood, potentially through mechanisms other than acute cholinergic hyperstimulation.[16]

Ecotoxicology: Effects on Non-Target Organisms

This compound's broad-spectrum activity results in significant toxicity to a wide range of non-target species, posing ecological risks.

Avian Toxicity

This compound is considered practically non-toxic to slightly toxic to birds on an acute basis.[10][11] However, long-term studies have indicated that chronic low-dose exposure can lead to a decrease in the number of eggs laid and reduced survival of the young.[5][11]

Table 2: Acute Avian Toxicity of this compound

Species Value (LD50) Toxicity Classification Reference(s)
Mallard Duck, Ring-necked Pheasant, California Quail >2,000 mg/kg Practically Non-toxic [5]

| Pigeon | 1,000 - 3,000 mg/kg | Slightly Toxic |[5] |

Aquatic Toxicity

This compound displays variable toxicity to fish but is extremely toxic to aquatic invertebrates.[10][11] This differential sensitivity highlights its significant risk to aquatic ecosystem structure.

Table 3: Acute Aquatic Toxicity of this compound

Species Duration Value (LC50) Toxicity Classification Reference(s)
Fish
Atlantic Salmon 96-hour 0.25 mg/L Highly Toxic [5]
Rainbow Trout 48-hour 2.0 mg/L (2,000 ppb) Moderately Toxic [17]
Bluegill 48-hour 2.5 mg/L (2,500 ppb) Moderately Toxic [17]
Black Bullhead 96-hour 20 mg/L Slightly Toxic [5]
Invertebrates
Water Flea (Daphnia magna) 48-hour 6 µg/L Very Highly Toxic [5]
Glass Shrimp 48-hour 5.6 µg/L Very Highly Toxic [5]

| Stoneflies | 48-hour | 1.7 - 5.6 µg/L | Very Highly Toxic |[5] |

Toxicity to Terrestrial Invertebrates

This compound is highly toxic to beneficial terrestrial invertebrates, most notably honey bees and earthworms.[11] Its high toxicity to pollinators is a major concern for ecosystem health and agriculture.

Table 4: Toxicity of this compound to Honey Bees (Apis mellifera)

Route Value (LD50) Toxicity Classification Reference(s)

| Topical (Contact) | 1 µ g/bee | Highly Toxic |[5] |

Experimental Methodologies

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reproducibility and regulatory acceptance of toxicological data.

Acute Oral Toxicity Protocol (Adapted from OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess acute oral toxicity with a minimal number of animals.[18] It allows for the classification of a substance based on its lethal dose.

Methodology Overview:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[18]

  • Fasting: Animals are fasted (food, but not water, is withheld) overnight prior to dosing to promote absorption.[18]

  • Dosing: The test substance is administered in a single dose via gavage.[18] The procedure uses a stepwise approach with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[19]

  • Observation: Each step uses three animals.[18] The outcome (mortality or survival) determines the next step—either dosing at a higher or lower level or concluding the test. Animals are observed for a total of 14 days for signs of toxicity and mortality.[20]

  • Endpoint: The result is not a precise LD50 value but a classification into a GHS (Globally Harmonized System) toxicity category based on the observed outcomes at different dose levels.[21]

Acute_Toxicity_Workflow_OECD423 start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Animals (Single Sex, Fasted) start->dose_step1 observe1 Observe for 48h (Mortality/Moribundity) dose_step1->observe1 outcome1 Outcome? observe1->outcome1 dose_step_lower Dose 3 New Animals at Lower Dose (e.g., 50 mg/kg) outcome1->dose_step_lower 2-3 Deaths dose_step_higher Dose 3 New Animals at Higher Dose (e.g., 2000 mg/kg) outcome1->dose_step_higher 0-1 Deaths observe_full Continue Observation for a Total of 14 Days outcome1->observe_full Confirmatory Result dose_step_lower->observe_full dose_step_higher->observe_full necropsy Gross Necropsy of All Animals observe_full->necropsy classify Classify Substance Based on GHS Criteria necropsy->classify

Caption: General workflow for an acute oral toxicity study (OECD 423).
Chronic Toxicity/Carcinogenicity Study Protocol (Adapted from OECD Guideline 453)

Combined chronic toxicity and carcinogenicity studies are designed to characterize the potential long-term health effects of a substance, including its potential to cause cancer, following repeated exposure over a significant portion of the animal's lifespan.[22]

Methodology Overview:

  • Animal Selection: Typically conducted in rodents (e.g., rats).[22] Groups for the carcinogenicity phase are larger (at least 50 per sex per group) than for the chronic toxicity phase (at least 10 per sex per group).[23]

  • Dose Administration: The test substance is administered daily, usually mixed in the diet, for an extended period (e.g., 24 months for rats).[22] At least three dose levels plus a control group are used.[22]

  • In-Life Observations: Animals are monitored throughout the study for clinical signs of toxicity, changes in body weight, and food/water consumption. Hematology and clinical chemistry are assessed at interim periods.[24]

  • Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs are collected, weighed, and subjected to detailed histopathological examination to identify non-neoplastic and neoplastic (cancerous) lesions.[22]

  • Endpoint: The study aims to determine a No-Observed-Adverse-Effect Level (NOAEL) for chronic toxicity and to assess the carcinogenic potential of the substance by analyzing tumor incidence and type.[25]

Chronic_Carcinogenicity_Workflow_OECD453 start Animal Selection (Rodents) & Acclimatization dosing Long-Term Daily Dosing (e.g., via diet for 24 months) [Control, Low, Mid, High Dose] start->dosing in_life In-Life Observations - Clinical Signs - Body Weight - Food Consumption - Interim Blood Analysis dosing->in_life Continuous termination Study Termination (e.g., at 24 months) in_life->termination At scheduled end necropsy Terminal Sacrifice & Gross Necropsy termination->necropsy histopath Histopathological Examination of Tissues and Organs necropsy->histopath analysis Data Analysis - Tumor Incidence (Carcinogenicity) - Non-Neoplastic Effects (Chronic Toxicity) - Determine NOAEL histopath->analysis end Final Report & Hazard Assessment analysis->end

Caption: General workflow for a chronic toxicity/carcinogenicity study.

Conclusion

The toxicological profile of this compound is well-characterized, with its primary mechanism of action being the reversible inhibition of acetylcholinesterase. In mammals, it demonstrates moderate acute oral toxicity and is classified as a likely human carcinogen based on robust animal data. It also presents clear reproductive and developmental hazards. The ecotoxicological data reveal a significant risk to non-target organisms, particularly aquatic invertebrates and honey bees, which are exceptionally sensitive. This differential toxicity underscores the need for careful risk assessment and management in its application to mitigate adverse impacts on ecosystem health. The standardized methodologies presented provide a framework for the continued evaluation of this compound and other novel compounds.

References

A Comprehensive Technical Guide to the History and Development of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the carbamate insecticide, Carbaryl. It covers its historical context, synthesis, mechanism of action, toxicological profile, environmental fate, and the development of insect resistance. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed experimental protocols and data presented for clear, comparative analysis.

Introduction and Historical Development

This compound (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide discovered and developed by Union Carbide.[1] It was first registered for use on cotton in the United States in 1958 and saw its first full year of commercial use in 1959.[2][3] Marketed most famously under the brand name Sevin®, this compound was hailed as a major breakthrough in pesticide development, representing the first highly successful carbamate insecticide to be used on a large scale.[1][2] Its popularity stemmed from its effectiveness against over 100 species of insect pests on a wide variety of crops, for forestry, and in home and garden applications.[4][5] Unlike the persistent chlorinated pesticides of the era, carbamates like this compound were noted for being more rapidly detoxified and eliminated in vertebrates.[1] By 1976, approximately 11 million kilograms were applied annually to U.S. farm crops, making it one of the most widely used insecticides in the country.[4][6]

Chemical Synthesis of this compound

The synthesis of this compound has been a subject of significant chemical and industrial interest, with methodologies evolving to address safety and efficiency concerns.

2.1. Commercial Synthesis Routes

Historically, the most common and cost-effective method for producing this compound involved the direct reaction of 1-naphthol with methyl isocyanate (MIC).[1] This process, while efficient, involves the highly toxic and volatile MIC, the accidental release of which led to the Bhopal disaster in 1984.[1][4]

An alternative and safer, though more costly, synthesis route avoids the direct use of MIC as a reactant. In this process, 1-naphthol is first treated with phosgene to produce 1-naphthylchloroformate. This intermediate is then reacted with methylamine to yield this compound.[1] This "greener" route uses the same reagents required for MIC synthesis but in a different sequence, thereby avoiding the production and storage of large quantities of methyl isocyanate.[1][7] Other synthesis routes utilize methylcarbamoyl chloride in reaction with 1-naphthol.[5]

G naphthol 1-Naphthol This compound This compound naphthol->this compound Reacts with mic Methyl Isocyanate (MIC) mic->this compound

Caption: Primary industrial synthesis pathway for this compound.

2.2. Experimental Protocol: Laboratory Synthesis of this compound

This protocol describes a laboratory-scale synthesis adapted from established procedures.[8][9]

Materials:

  • 1-naphthol (2.0 g, 0.0139 mol)

  • Dry ethyl ether (4 ml)

  • Triethylamine (5 drops, catalyst)

  • Methyl isocyanate (0.87 g, 0.0153 mol) in 4 ml of acetone

  • 25-ml round-bottom flask with reflux condenser

  • Steam bath or heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2.0 g of 1-naphthol in 4 ml of dry ethyl ether in a 25-ml round-bottom flask.

  • Add 5 drops of triethylamine (as a catalyst) and a boiling stone to the flask.[8] Triethylamine acts as a base to convert the weakly nucleophilic 1-naphthol into a stronger nucleophile for a more rapid reaction.[8][9]

  • Add the acetone solution containing 0.87 g of methyl isocyanate to the flask.

  • Attach a reflux condenser and gently heat the mixture on a steam bath for approximately 15 minutes.

  • Toward the end of the reflux period, crystals of this compound will begin to separate from the solution.

  • After the reflux, cool the flask in an ice-water bath for 10 minutes to complete the crystallization process.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake twice with 4-ml portions of cold ethyl ether, allowing the ether to stand on the filter for a few seconds before applying suction.

  • Allow the product to air dry. The expected yield is approximately 1.8 g of 1-naphthyl-N-methylcarbamate (this compound).

Mechanism of Action

This compound's insecticidal activity stems from its role as a neurotoxin.[4] It functions by inhibiting the enzyme acetylcholinesterase (AChE), which is critical for the proper functioning of the nervous system in both insects and mammals.[1][10]

Acetylcholine is a neurotransmitter that carries signals across nerve synapses.[11] After a signal is transmitted, AChE is responsible for breaking down acetylcholine, terminating the nerve impulse.[10][11] this compound and other carbamate insecticides are reversible inhibitors of AChE.[1] They are structurally similar to acetylcholine and bind to the active site of the AChE enzyme.[1] This binding results in the carbamoylation of the enzyme, forming a carbamoylated enzyme complex that is much more stable and hydrolyzes very slowly (minutes) compared to the acetylated enzyme formed with acetylcholine (microseconds).[1]

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[10] This causes continuous and uncontrolled firing of nerve impulses, leading to hyperexcitability of the nervous system.[10][12] Symptoms in poisoned insects progress from uncontrolled movement, tremors, and paralysis to eventual death.[10][13] While the inhibition is reversible, the slow rate of decarbamoylation allows for a toxic accumulation of acetylcholine.[1][10]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Transmits Signal AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to InhibitedAChE Inhibited AChE (Carbamoylated) NerveSignal Continuous Nerve Signal (Toxicity) Receptor->NerveSignal Leads to This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound's neurotoxicity via AChE inhibition.

Toxicology Profile

This compound exhibits a broad range of toxicity across different species. It is generally considered moderately toxic to mammals but highly toxic to many aquatic invertebrates and beneficial insects like honeybees.[11][12] The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans" based on studies showing increased tumors in mice at high doses.[12]

4.1. Mammalian Toxicity

This compound is moderately toxic to mammals via oral ingestion and has low dermal toxicity.[11][14] Signs of poisoning include typical cholinergic symptoms such as excessive salivation, muscle tremors, nausea, and in severe cases, paralysis and death.[14][15] Cats have been noted as being particularly sensitive among tested species.[11][14]

Table 1: Acute Toxicity of this compound in Mammals

Species Route LD50 (mg/kg) Toxicity Category Reference(s)
Rat (male) Oral 250 - 850 Moderate [1][11][14]
Rat (female) Oral 311.5 Moderate [11][14]
Rat (both) Dermal >2000 Low [11][14]
Rabbit Oral 710 Low [11][14]
Rabbit Dermal >2000 Low [11][14]
Mouse Oral 100 - 650 Moderate [1]
Dog Oral >500 (survived) - [11][14]

| Cat | Oral | 125 - 250 | Moderate |[11][14] |

4.2. Avian and Aquatic Toxicity

This compound's toxicity varies significantly among non-mammalian species. It is considered practically non-toxic to slightly toxic to birds but can range from slightly to highly toxic to fish, depending on the species.[12][14] It is exceptionally toxic to aquatic invertebrates and honeybees.[11][12]

Table 2: Ecotoxicity of this compound

Species Group Species Example Exposure LC50 / LD50 Toxicity Category Reference(s)
Avian Pigeon Acute Oral 1000 - 3000 mg/kg Slightly Toxic [11][14]
Bobwhite Quail Acute Oral >2000 mg/kg Practically Non-toxic [11]
Fish Atlantic Salmon 96-hour 0.25 mg/L Highly Toxic [11][14]
Black Bullhead 96-hour 20 mg/L Slightly Toxic [11][14]
Aquatic Invertebrates Water Flea (Daphnia magna) 48-hour 6 µg/L Very Highly Toxic [11]
Glass Shrimp 48-hour 5.6 µg/L Very Highly Toxic [11]
Stoneflies 48-hour 1.7 - 5.6 µg/L Very Highly Toxic [11]

| Insects | Honey Bee (Apis mellifera) | Topical | 1 µ g/bee | Highly Toxic |[11] |

Metabolism and Environmental Fate

5.1. Metabolism

In mammals, this compound is rapidly absorbed, metabolized, and excreted.[12][16] Peak blood levels are observed 15-30 minutes after ingestion.[12] The liver quickly breaks it down into inactive products, which are then eliminated primarily through urine and feces within a few days.[12][15] Because it is not concentrated in fat and is eliminated rapidly, it is not expected to bioaccumulate in mammals.[1][15]

In insects, metabolism also occurs, but the rate and pathways can differ, influencing susceptibility. The primary metabolite in both vertebrates and invertebrates is 1-naphthol.[17][18] Other metabolites include hydroxylated derivatives such as 4- and 5-hydroxythis compound.[19]

5.2. Environmental Fate

This compound is considered non-persistent in the environment compared to older organochlorine insecticides.[1]

  • Soil: this compound is susceptible to degradation by soil microbes, with the process being faster in warmer, moister, and anoxic (low oxygen) conditions.[17] Its mobility in soil is influenced by organic matter content; it leaches more readily from sandy soils than from soils rich in organic matter.[20]

  • Water: It is unstable in alkaline water and hydrolyzes readily, with a half-life of about 4 days at a pH of 8.[17][20] The major degradation product in water is 1-naphthol.[17] Photolysis (degradation by sunlight) also contributes to its breakdown in surface waters.[17]

  • Air: Due to its low vapor pressure, this compound is not highly volatile. However, it can become airborne as spray drift during application and can then be degraded by reacting with hydroxyl radicals in the atmosphere.[20]

Insect Resistance to this compound

As with many insecticides, prolonged and widespread use of this compound has led to the development of resistance in numerous insect populations. Resistance is a heritable change in a pest population's sensitivity that reduces the effectiveness of a pesticide.[21] The primary mechanisms of resistance to this compound include:

  • Metabolic Resistance: This is the most common mechanism.[22][23] Resistant insects possess enhanced levels or more efficient forms of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases.[21][23] These enzymes break down this compound into non-toxic metabolites more quickly than in susceptible insects.[23]

  • Altered Target-Site Resistance: This involves genetic mutations that alter the structure of the acetylcholinesterase (AChE) enzyme, the target site of this compound.[24][25] These modifications reduce the binding affinity of this compound to the enzyme, rendering it less effective at inhibition.[23]

  • Penetration Resistance: Some resistant insects have a modified or thicker cuticle (outer exoskeleton) that slows the absorption and penetration of the insecticide into their bodies.[22][24] This mechanism often acts in concert with other resistance types.[22]

  • Behavioral Resistance: Resistant insects may develop behaviors to avoid contact with the insecticide.[22][24] This can include leaving a treated area or reducing feeding on sprayed surfaces.[24]

G This compound This compound Exposure Metabolic Metabolic Resistance (Enzyme Detoxification) This compound->Metabolic Selects for TargetSite Altered Target-Site (Modified AChE) This compound->TargetSite Selects for Penetration Penetration Resistance (Thicker Cuticle) This compound->Penetration Selects for Behavioral Behavioral Resistance (Avoidance) This compound->Behavioral Selects for Resistance Insect Resistance (Survival) Metabolic->Resistance TargetSite->Resistance Penetration->Resistance Behavioral->Resistance

Caption: Logical overview of insect resistance mechanisms to this compound.

Analytical Methods for Detection

Monitoring this compound residues in food and environmental samples is crucial for regulatory and safety purposes. Several analytical methods are employed for its detection:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or diode-array detection (DAD), is a common and robust method for quantifying this compound.[26][27][28][29]

  • Gas Chromatography (GC): GC is another widely used technique for pesticide residue analysis, including this compound.[26]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a sensitive immunoassay-based method for detecting this compound.[26]

  • Capillary Electrophoresis (CE): This technique can be used for the rapid separation and quantification of this compound, often by analyzing its hydrolysis product, 1-naphthol.[26][30]

Experimental Protocols

8.1. Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of this compound on AChE activity using a colorimetric assay based on Ellman's reagent.[31][32][33]

Materials:

  • Purified Acetylcholinesterase (AChE) enzyme

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • This compound stock solution (dissolved in ethanol or DMSO)

  • 96-well microplate

  • Microplate reader (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE (e.g., 0.2-0.5 U/mL) in PBS.

    • Prepare a solution of ATCI (e.g., 15 mM) in deionized water.

    • Prepare a solution of DTNB (e.g., 3 mM) in PBS.

    • Prepare serial dilutions of this compound in PBS containing a small, constant percentage of the organic solvent (e.g., <1% ethanol) to achieve the desired final test concentrations (e.g., 10⁻⁷ to 10⁻³ M).[31]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 45 µL of the AChE working solution and 5 µL of the corresponding this compound dilution to each well.

    • Negative Control (No Inhibitor): Add 45 µL of AChE solution and 5 µL of the solvent blank (PBS with solvent).

    • Blank (No Enzyme): Add 45 µL of PBS and 5 µL of the solvent blank.

  • Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor (this compound) to interact with the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DTNB and ATCI in PBS. Add 150 µL of this reaction mix to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute for 10 minutes). The rate of change in absorbance is proportional to the AChE activity.

  • Calculation:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

References

Physicochemical properties of Carbaryl and its solubility

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Carbaryl

Introduction

This compound, chemically known as 1-naphthyl N-methylcarbamate, is a broad-spectrum carbamate insecticide that has been extensively used in agriculture, forestry, and for residential pest control since its introduction in 1958.[1] Its efficacy is rooted in its ability to inhibit the acetylcholinesterase enzyme in insects, leading to nervous system disruption.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's physicochemical properties is paramount for evaluating its environmental fate, toxicokinetics, and for developing new formulations or analytical methods.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a special focus on its solubility profile. All quantitative data is summarized in structured tables, and standard experimental methodologies are detailed.

Core Physicochemical Properties

This compound is a white to gray crystalline solid at room temperature and is essentially odorless.[4][5][6][7] Its stability is pH-dependent; it is stable under light and acidic conditions but hydrolyzes in alkaline environments.[5][8] The fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name naphthalen-1-yl N-methylcarbamate[4]
CAS Number 63-25-2[4][9]
Molecular Formula C₁₂H₁₁NO₂[4][9][10]
Molecular Weight 201.22 g/mol [4][9]
Physical State White to gray crystalline solid[4][5][9]
Melting Point 142 - 146 °C (288 °F)[4][9][10][11][12]
Boiling Point Decomposes before boiling[4][8][13]
Density / Specific Gravity 1.23 g/cm³ at 20 °C[9][11][13]
Vapor Pressure <4.1 x 10⁻⁵ mmHg at 25 °C[4][6][8]
pKa 12.02[11]
Log Kₒw (Octanol/Water Partition Coefficient) 2.36[4][11]
Henry's Law Constant 2.8 x 10⁻⁹ atm·m³/mol at 25 °C[4]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains a large, non-polar naphthyl group and a more polar carbamate group.[9] This amphipathic nature results in low aqueous solubility and good solubility in most polar organic solvents.[4][5][9]

Water Solubility

This compound is considered to have low to very poor solubility in water.[2][4][12] Its degradation in aquatic environments is significantly influenced by pH, temperature, and light.[14] Hydrolysis is slow in acidic water but rapid in neutral and alkaline conditions.[14][15] For instance, at 20°C, the half-life of this compound is 10.5 days at pH 7, but only 1.8 days at pH 8.[14]

Solubility in Organic Solvents

This compound is readily soluble in a range of polar organic solvents.[4][5] This is a critical property for its formulation into various commercial insecticide products. A summary of its solubility in different solvents is presented in Table 2.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (g/kg)Temperature (°C)Reference(s)
Water 0.11 g/L (110 mg/L)22[4]
0.04 g/L (40 mg/L)30[14]
Dimethylformamide (DMF) 400 - 45025[4]
Dimethyl Sulfoxide (DMSO) 400 - 45025[4]
Acetone 200 - 30025[4]
Cyclohexanone 200 - 25025[4]
Isopropanol 10025[4]
Xylene 10025[4]

Experimental Protocols for Property Determination

The determination of physicochemical properties for chemicals like this compound follows internationally accepted standard methods, primarily those outlined in the OECD Guidelines for the Testing of Chemicals.[16][17][18] These guidelines ensure data consistency and reliability across different laboratories.[16]

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility:

  • Flask Shaking Method: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method. This is repeated to ensure equilibrium has been established.

  • Column Elution Method: A column is filled with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluted water is monitored continuously until it becomes constant, indicating saturation.

The workflow for these experimental determinations is visualized below.

G Experimental Workflow: Water Solubility (OECD 105) cluster_flask Flask Shaking Method cluster_column Column Elution Method fs1 Add excess this compound to water fs2 Agitate at constant temperature fs1->fs2 fs3 Allow phase separation fs2->fs3 fs4 Analyze aqueous phase concentration fs3->fs4 fs5 Repeat until equilibrium fs4->fs5 ce1 Prepare column with this compound-coated support ce2 Pump water at a slow, constant rate ce1->ce2 ce3 Continuously analyze eluate ce2->ce3 ce4 Determine saturation concentration ce3->ce4 start Start start->fs1 start->ce1

Workflow for determining water solubility.
Octanol-Water Partition Coefficient (Log Kₒw) (OECD Guideline 107 & 117)

The partition coefficient is a measure of a chemical's lipophilicity and is crucial for predicting environmental partitioning and bioaccumulation.

  • Shake Flask Method (OECD 107): This is the traditional method. A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with a volume of the other immiscible solvent in a vessel. The mixture is shaken vigorously until equilibrium is achieved. The phases are then separated, and the concentration of this compound in each phase is measured to calculate the partition coefficient.

  • HPLC Method (OECD 117): This is a faster, instrumental method. It uses high-performance liquid chromatography (HPLC) on a reversed-phase column. The retention time of the test substance is measured and compared to the retention times of known reference compounds with established Log Kₒw values. A calibration curve is used to determine the Log Kₒw of the test substance from its retention time.

Structure-Solubility Relationship

The chemical structure of this compound is the primary determinant of its solubility characteristics. The large, aromatic naphthyl ring system is hydrophobic (water-repelling), while the carbamate ester group provides a degree of polarity through its carbonyl and N-H groups, which can engage in hydrogen bonding. This duality governs its environmental behavior.

G This compound Structure-Solubility Relationship cluster_structure Key Structural Moieties cluster_properties Resulting Solubility Properties This compound This compound Structure (C₁₂H₁₁NO₂) naphthyl Naphthyl Group (Aromatic, Non-Polar) This compound->naphthyl contributes to carbamate Carbamate Group (Polar, H-Bonding) This compound->carbamate contributes to hydrophobic Hydrophobic Character - Low Water Solubility - Adsorption to Soil/Sediment naphthyl->hydrophobic leads to polar_sol Polar Character - Soluble in Polar Organic Solvents (e.g., Acetone, DMF) carbamate->polar_sol leads to

This compound's dual chemical nature and its solubility.

References

Neurotoxic Effects of Carbaryl Exposure in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract Carbaryl, a broad-spectrum carbamate insecticide, is widely used in agriculture and residential settings.[1][2] Its primary mode of action is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to neurotoxic effects.[1][3] This technical guide provides an in-depth review of the neurotoxic effects of this compound as observed in a variety of animal models, including mammals, birds, fish, and invertebrates. We summarize quantitative data on dosage, exposure routes, and toxicological endpoints in structured tables. Detailed experimental protocols for key neurotoxicity assessment paradigms are provided. Furthermore, this guide visualizes the primary signaling pathway of this compound, experimental workflows, and interconnected secondary neurotoxic mechanisms using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals investigating pesticide neurotoxicity and its underlying mechanisms.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

This compound's principal mechanism of neurotoxicity is the inhibition of the acetylcholinesterase (AChE) enzyme.[4] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft, terminating the nerve signal.[4] By binding reversibly to the active site of AChE, this compound prevents this breakdown.[3][4] This leads to an accumulation of ACh in the synapse and subsequent hyperstimulation of cholinergic (muscarinic and nicotinic) receptors.[5][6] The persistent depolarization of postsynaptic membranes disrupts normal nerve impulse transmission, resulting in a state of cholinergic crisis characterized by a range of neuromuscular, autonomic, and central nervous system effects.[1][7]

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptors ACh->Receptor Binds Breakdown Choline + Acetic Acid AChE->Breakdown Overstimulation Cholinergic Overstimulation (Neurotoxic Effects) Receptor->Overstimulation This compound This compound This compound->AChE Inhibits

This compound's primary mechanism: Reversible inhibition of Acetylcholinesterase (AChE).

Neurotoxic Effects in Animal Models

This compound has been demonstrated to induce a wide range of neurotoxic effects across various animal species. These effects are dependent on the dose, duration, and route of exposure, as well as the developmental stage of the animal.

Studies in mammalian models, particularly rodents, have been crucial in characterizing this compound's neurotoxicity. Effects range from acute cholinergic signs to long-term behavioral and neuropathological changes. Long-term exposure in pigs has been shown to cause a progressive neuromyopathy not reversible with atropine.[8]

Table 1: Summary of Neurotoxic Effects of this compound in Mammalian Models

Animal ModelRoute of ExposureDoseDurationKey Neurotoxic Effects (Biochemical, Behavioral, Histopathological)Citations
Rat Oral225 mg/kgSingle DoseLD50 [1]
Rat Oral10-80 mg/kgAcuteIncreased apomorphine-induced yawns, prolonged haloperidol-induced catalepsy. Reduced blood AChE, elevated blood glucose, SGOT, and SGPT.[9]
Rat Oral20 mg/kg/day50 daysInitial improvement in maze performance followed by a decline below control levels.[4]
Rat Dermal1/5 & 1/10 LD504 weeksSlight histological changes in the brain (e.g., pyknotic Purkinje cells), liver, and lung.[10][11]
Rat (Aging) Oral (gavage)50 mg/kg/day30 daysReduced locomotor activity and AChE inhibition.[12]
Mouse Oral (neonatal)0.5, 5.0, 20.0 mg/kgSingle dose on PND10Biochemical: 8-12% AChE inhibition, altered brain protein levels (CaMKII, GAP-43, tau). Behavioral: Persistent cognitive and behavioral impairments in adulthood.[13][14]
Dog Oral375 mg/kgAcuteOnset of poisoning signs within 15-30 minutes, lasting over 7 hours.[4]
Pig OralNot specifiedLong-termProgressive, irreversible neuromyopathy with associated structural damage.[8]
Rabbit Oral710 mg/kgSingle DoseLD50 [4]

Non-mammalian models, especially aquatic and avian species, are vital for assessing the environmental impact of this compound. These studies reveal high sensitivity in some species and highlight effects on development, behavior, and survival.

Table 2: Summary of Neurotoxic Effects of this compound in Non-Mammalian Models

Animal ModelRoute of ExposureDose / ConcentrationDurationKey Neurotoxic Effects (Biochemical, Behavioral, Morphological)Citations
Broiler Chicks Oral (in diet)2 mg/kg bw21 daysBehavioral: Difficulty walking, dizziness, weakness, reduced activity, and less food consumption.[15]
Chicken & Rat Intraperitoneal900 mg/kg (Chicken) & 70 mg/kg (Rat)AcuteEquivalent brain AChE inhibition (57% and 47% respectively).[16]
Zebrafish (Danio rerio) Embryos Aquatic20 µg/mLDevelopmentalMorphological: Changes in embryo size/shape, decreased heart rate, defective cardiac looping. Neuropathological: Significant decrease in spinal cord neurons and increased cell death.[17]
Fish (Channa punctatus) Aquatic3.73 ppm7 daysBiochemical: Significant inhibition of brain AChE activity and a concurrent increase in acetylcholine.[5]
Marine Medaka (Oryzias melastigma) Aquatic0.1 - 100 µg/L180 daysBehavioral: Increased aggression, decreased predator avoidance. Biochemical: Dysregulation of HPA and HPG axes, increased brain cell apoptosis. Reproductive: Reduced sperm quality.[18]
Daphnia magna AquaticNot specifiedAcuteBiochemical: AChE inhibition. Metabolic: Altered energy budget (decreased lipid/glycogen, increased protein).[19]
Earthworm Soil7 - 28 mg/kg14 daysBiochemical: Inhibition of Catalase (CAT) and AChE. Reproductive: Total inhibition of reproduction.[20]

Developmental Neurotoxicity (DNT)

Exposure to this compound during critical windows of neurodevelopment can lead to persistent and severe neurological deficits. Animal models demonstrate that the developing nervous system is particularly vulnerable, with effects observed at doses that may not cause systemic toxicity in adults.[13][21]

Table 3: Developmental Neurotoxicity of this compound

Animal ModelExposure WindowDose / RouteObserved Effects on OffspringCitations
Mouse Postnatal Day 100.5 - 20.0 mg/kg / OralPersistent behavioral and cognitive impairments in adulthood; altered brain protein levels.[13]
Rat Gestation & LactationNot specifiedLower body weight, incomplete bone formation, decreased postnatal survival. Changes in brain morphometrics.[21]
Dog GestationLow dosesTeratogenic effects (birth defects).[1]
Zebrafish EmbryonicAquatic exposureMorphological defects, impaired cardiac development, and neuronal loss.[17]

Key Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of neurotoxicity studies. Below are representative protocols for assessing developmental and acute neurotoxicity.

This protocol is based on studies investigating the long-term consequences of a single neonatal exposure.[13][14]

  • 1. Animal Model: Neonatal NMRI mice.

  • 2. Dosing Regimen: A single oral dose of this compound (e.g., 0.5, 5.0, or 20.0 mg/kg body weight) or vehicle (control) is administered via gavage to pups on a critical day of brain development, such as postnatal day 10 (PND10).

  • 3. Post-Weaning Growth: Animals are weaned at the appropriate age and monitored for general health and body weight.

  • 4. Behavioral Analysis (Adulthood): At maturity (e.g., 2-4 months of age), a battery of behavioral tests is conducted to assess various neurological domains:

    • Spontaneous Motor Activity: Open-field test to measure locomotion, rearing, and habituation.

    • Learning and Memory: Morris water maze or passive avoidance test.

    • Coordination: Rotarod test.

  • 5. Biochemical and Neuropathological Analysis: Following behavioral testing, animals are euthanized. Brain regions (e.g., cortex, hippocampus) are dissected for:

    • AChE Activity Assay: To confirm the level of enzyme inhibition at the time of exposure or its recovery.

    • Protein Analysis (Western Blot/ELISA): To quantify levels of key neurodevelopmental and synaptic proteins such as CaMKII, synaptophysin, GAP-43, and tau.

PND10 Pups (PND 10) Dosing Single Oral Dose (this compound or Vehicle) PND10->Dosing Adulthood Adulthood (2-4 months) Dosing->Adulthood Growth & Maturation Behavior Behavioral Testing - Motor Activity - Learning/Memory Adulthood->Behavior Euthanasia Euthanasia & Brain Dissection Behavior->Euthanasia Analysis Biochemical Analysis - AChE Activity - Protein Levels Euthanasia->Analysis

Workflow for assessing developmental neurotoxicity of this compound in mice.

This protocol outlines a method for evaluating the immediate behavioral and biochemical effects following acute this compound exposure.[9][16]

  • 1. Animal Model: Adult male Wistar rats.

  • 2. Dosing Regimen: Animals are administered a single dose of this compound (e.g., 10-80 mg/kg) or vehicle via oral gavage.

  • 3. Behavioral Assessment: At the time of expected peak effect (e.g., 30-60 minutes post-dosing), specific behavioral paradigms are employed:

    • Dopaminergic System Interaction: Assess apomorphine-induced yawning or stereotypy.

    • Catalepsy: Measure the duration of immobility using the bar test following a haloperidol challenge.

  • 4. Biochemical Assays: Immediately following behavioral assessment, blood samples are collected, and animals are euthanized for tissue collection.

    • Cholinesterase Activity: Measured in red blood cells (RBCs), plasma, and brain homogenates using the Ellman method or a similar spectrophotometric assay.

    • Serum Clinical Chemistry: Analysis of serum for markers of systemic toxicity, such as glucose, serum glutamic-oxaloacetic transaminase (SGOT), and serum glutamic-pyruvic transaminase (SGPT).

Secondary and Interconnected Mechanistic Pathways

While AChE inhibition is the primary mechanism, evidence suggests this compound also elicits neurotoxicity through other interconnected pathways. These secondary mechanisms can contribute significantly to the observed neuropathological outcomes, especially in cases of chronic or developmental exposure.

  • Oxidative Stress: this compound exposure has been linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in neural tissues, leading to lipid peroxidation, protein carbonylation, and damage to cellular components.[2]

  • Apoptosis (Programmed Cell Death): Studies in zebrafish and marine medaka have demonstrated that this compound can induce apoptosis in the developing and adult brain.[17][18] This can involve the activation of caspase cascades, leading to neuronal loss.

  • Altered Gene and Protein Expression: Beyond immediate enzymatic inhibition, this compound can alter the expression of genes and proteins crucial for neuronal development, synaptic plasticity, and cell survival.[2][14] This includes changes in synaptic proteins like synaptophysin and signaling molecules like CaMKII.

  • Endocrine Disruption: Long-term exposure in fish has been shown to dysregulate the Hypothalamic-Pituitary-Adrenal (HPA) and Hypothalamic-Pituitary-Gonadal (HPG) axes, affecting stress responses, behavior, and reproduction.[18]

cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms This compound This compound Exposure AChE AChE Inhibition This compound->AChE Ox_Stress Oxidative Stress (ROS↑) This compound->Ox_Stress Apoptosis Apoptosis (Caspase Activation) This compound->Apoptosis Gene_Exp Altered Gene/Protein Expression This compound->Gene_Exp ACh ACh Accumulation AChE->ACh Chol_Stress Cholinergic Stress ACh->Chol_Stress Outcome Neurobehavioral & Neuropathological Deficits Chol_Stress->Outcome Excitotoxicity Ox_Stress->Outcome Neuronal Damage Apoptosis->Outcome Cell Death Gene_Exp->Outcome Synaptic Dysfunction

Multiple interconnected pathways contributing to this compound-induced neurotoxicity.

Conclusion

The body of evidence from diverse animal models conclusively demonstrates that this compound is a potent neurotoxicant. Its primary mechanism, the reversible inhibition of acetylcholinesterase, is well-understood and responsible for acute cholinergic toxicity. However, this guide highlights the growing understanding of secondary mechanisms, including oxidative stress, apoptosis, and altered gene expression, which are critical contributors to long-term and developmental neurotoxic outcomes. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers aiming to further elucidate these complex toxicological pathways, develop predictive models, and inform human health risk assessments.

References

The Endocrine-Disrupting Effects of Carbaryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a widely utilized carbamate insecticide, has been the subject of extensive research regarding its potential to disrupt the endocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on key endocrine pathways. It synthesizes quantitative data from various studies, details the experimental protocols used to elicit these findings, and visualizes the intricate signaling cascades affected by this compound. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of endocrine-disrupting chemicals and their toxicological implications.

Introduction

The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes, including metabolism, growth and development, tissue function, sexual function, reproduction, sleep, and mood. Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of this system, leading to adverse health effects. This compound (1-naphthyl-N-methylcarbamate) has been identified as a compound of concern due to its potential to interact with and disrupt various components of the endocrine system. This guide will delve into the specific effects of this compound on the hypothalamic-pituitary-gonadal (HPG) axis, the hypothalamic-pituitary-adrenal (HPA) axis, and steroidogenesis, supported by quantitative data and detailed experimental methodologies.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound has been shown to significantly impact the HPG axis, leading to alterations in reproductive hormone levels and testicular function in males.

Quantitative Data: Effects on Male Reproductive Hormones and Testicular Parameters

The following table summarizes the quantitative effects of this compound on key reproductive parameters in male rats, as reported in a study by Fattahy et al.[1].

ParameterControl Group (Mean ± SD)This compound (10 mg/kg) (Mean ± SD)This compound (30 mg/kg) (Mean ± SD)p-value
Testosterone (ng/mL) 3.1 ± 0.21.8 ± 0.151.1 ± 0.1<0.001
Luteinizing Hormone (LH) (mIU/mL) 0.8 ± 0.051.2 ± 0.11.5 ± 0.12<0.05
Follicle-Stimulating Hormone (FSH) (mIU/mL) 1.9 ± 0.12.5 ± 0.22.9 ± 0.25<0.05
Testes Weight (g) 1.5 ± 0.11.2 ± 0.081.0 ± 0.07=0.042
Seminiferous Tubule Diameter (µm) 250 ± 10200 ± 8180 ± 7<0.001
Number of Leydig Cells 45 ± 330 ± 222 ± 2<0.001
Number of Spermatogenic Cells HighSignificantly DecreasedSignificantly Decreased<0.001
Experimental Protocol: Evaluation of this compound's Effects on the Pituitary-Gonad Axis in Male Rats

Objective: To assess the impact of this compound on the pituitary-gonad axis in adult male Wistar rats.[1]

Animal Model: 60 adult male Wistar rats were divided into four groups: a control group, a sham group (receiving olive oil), and two experimental groups receiving 10 mg/kg and 30 mg/kg of this compound, respectively.[1]

Dosing Regimen: this compound was administered via intraperitoneal injection. The sham group received intraperitoneal injections of olive oil. The treatment was carried out for 35 days.[1]

Sample Collection and Analysis:

  • Blood Sampling: At the end of the treatment period, blood samples were collected and centrifuged at 3000 rpm for 15 minutes to separate the serum.[1]

  • Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured using a radioimmunoassay (RIA) kit.[1]

  • Histopathology: Testicular tissue was collected, fixed, and processed for histological examination to assess changes in spermatogenic and Leydig cells, as well as the diameter of seminiferous tubules.[1]

Statistical Analysis: Data were analyzed using one-way ANOVA and t-tests, with a p-value of <0.05 considered statistically significant.[1]

Signaling Pathway: this compound's Disruption of the HPG Axis

The observed decrease in testosterone coupled with an increase in LH and FSH suggests that this compound may primarily target the testes, leading to a compensatory response from the pituitary gland. This disruption of the negative feedback loop is a hallmark of primary hypogonadism.

HPG_Axis_Disruption Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH LH Pituitary->LH FSH FSH Pituitary->FSH Testes Testes (Leydig Cells) Testosterone Testosterone Testes->Testosterone This compound This compound This compound->Testes Inhibition of Steroidogenesis Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary Negative Feedback (-) LH->Testes FSH->Testes GnRH->Pituitary

This compound's inhibitory effect on testicular steroidogenesis.

Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound exposure has been linked to the activation of the HPA axis, resulting in elevated levels of stress hormones.

Quantitative Data: Effects on Corticosterone Levels

A study by Ray and Poddar demonstrated a significant increase in plasma and adrenal corticosterone levels in rats following a single oral dose of this compound.[2] While the exact quantitative values were not provided in the abstract, the study clearly indicates a "significant rise". Further research has corroborated that stressors, including chemical exposures, can lead to elevated corticosterone levels. For instance, in a separate study on stress in rats, plasma corticosterone levels in a control group were approximately 232.6 ± 78.7 ng/mL, while a stressed group exhibited levels of 470.2 ± 113.2 ng/mL.[3]

Experimental Protocol: Assessment of this compound-Induced Corticosterone Elevation

Objective: To investigate the effect of a single dose of this compound on adrenal and plasma corticosterone levels in rats.[2]

Animal Model: Male rats were used in this study.[2]

Dosing Regimen: A single oral dose of 200 mg/kg of this compound was administered.[2]

Sample Collection and Analysis:

  • Tissue and Plasma Collection: Adrenal glands and plasma were collected for corticosterone measurement.

  • Corticosterone Measurement: Corticosterone levels were determined, likely using a fluorometric or radioimmunoassay method, which are standard for such analyses.

Signaling Pathway: this compound's Impact on the HPA Axis

The elevation in corticosterone suggests that this compound acts as a chemical stressor, activating the HPA axis. This activation likely begins with signaling to the hypothalamus, leading to a cascade of hormonal releases culminating in corticosterone production by the adrenal cortex.

HPA_Axis_Activation Stressor This compound (Chemical Stressor) Hypothalamus Hypothalamus (PVN) Stressor->Hypothalamus Stimulation (+) CRH CRH Hypothalamus->CRH Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH AdrenalCortex Adrenal Cortex Corticosterone Corticosterone AdrenalCortex->Corticosterone CRH->Pituitary ACTH->AdrenalCortex Corticosterone->Hypothalamus Negative Feedback (-) Corticosterone->Pituitary Negative Feedback (-)

This compound as a stressor activating the HPA axis.

Disruption of Steroidogenesis

This compound directly interferes with the process of steroid hormone synthesis, particularly progesterone production, by targeting key molecular components within the steroidogenic pathway.

Quantitative Data: Inhibition of Progesterone Biosynthesis

In a study using primary human granulosa-lutein cells (hGLCs), this compound was found to inhibit both basal and FSH-induced progesterone production in a dose-dependent manner.[4]

This compound Concentration (µM)Basal Progesterone Production (% of Control)FSH-Induced Progesterone Production (% of Control)
1~90%~85%
5~75%~70%
25~50%~45%
125~20%~15%
Experimental Protocol: In Vitro Assessment of this compound's Effect on Progesterone Synthesis

Objective: To investigate the effects of this compound on steroidogenesis in primary human granulosa-lutein cells.[4]

Cell Culture: Primary human granulosa-lutein cells (hGLCs) were isolated and cultured.

Treatment: hGLCs were co-incubated with various concentrations of this compound (0, 1, 5, 25, 125 µmol/L) for 24 hours. Some cultures were also stimulated with Follicle-Stimulating Hormone (FSH) to assess the effect on stimulated progesterone production.

Endpoint Analysis:

  • Progesterone Measurement: Progesterone levels in the culture medium were quantified to determine the extent of inhibition.

  • cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels were measured to investigate the involvement of this second messenger.

  • StAR Gene Expression: The expression of the Steroidogenic Acute Regulatory (StAR) protein gene was analyzed to identify a potential molecular target of this compound.[4]

Signaling Pathway: this compound's Interference with cAMP-Mediated Steroidogenesis

This compound's inhibitory effect on progesterone synthesis is, at least in part, mediated by its ability to attenuate cAMP generation and inhibit the expression of the StAR protein. StAR is a crucial protein for the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.

Steroidogenesis_Inhibition FSH_R FSH Receptor AC Adenylyl Cyclase FSH_R->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation StAR_exp StAR Gene Expression PKA->StAR_exp Upregulation StAR StAR Protein StAR_exp->StAR Cholesterol_trans Cholesterol Transport to Mitochondria StAR->Cholesterol_trans Facilitation Progesterone Progesterone Cholesterol_trans->Progesterone Synthesis This compound This compound This compound->AC Inhibition This compound->StAR_exp Inhibition

This compound's inhibition of the cAMP/PKA pathway and StAR expression.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound is a potent endocrine disruptor with multifaceted effects on the HPG and HPA axes, as well as the fundamental process of steroidogenesis. The quantitative data and detailed experimental protocols provide a solid foundation for understanding the toxicological profile of this widely used insecticide. The visualized signaling pathways offer a clear depiction of the molecular mechanisms through which this compound exerts its disruptive effects. This information is crucial for risk assessment, the development of regulatory policies, and the design of future research aimed at mitigating the adverse health consequences of exposure to this compound and other EDCs. Further investigation into the chronic, low-dose effects of this compound and its potential interactions with other environmental contaminants is warranted to fully comprehend its impact on human and wildlife health.

References

Microbial degradation of Carbaryl in different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture.[1] Its extensive application has raised environmental concerns due to its potential toxicity to non-target organisms and its classification as a probable human carcinogen.[2] Microbial degradation represents a key mechanism for the dissipation of this compound from contaminated environments. This technical guide provides an in-depth overview of the microbial degradation of this compound, focusing on the influence of various environmental conditions, the microorganisms involved, and the biochemical pathways of its breakdown.

Key Microorganisms in this compound Degradation

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade this compound. These microorganisms can utilize this compound as a sole source of carbon, nitrogen, and energy.[2][3]

Bacteria:

  • Pseudomonas spp.: Several strains of Pseudomonas, such as Pseudomonas sp. C4, C5, and C6, are well-studied for their efficient degradation of this compound.[1][4]

  • Bacillus spp.: Species like Bacillus licheniformis have demonstrated the ability to rapidly degrade this compound.[2][5]

  • Arthrobacter spp.: Novel strains of Arthrobacter have been isolated from forest soils and show high this compound degradation capabilities.[6]

  • Micrococcus spp.: A Micrococcus species isolated from garden soil has been shown to utilize this compound as a sole carbon source.[7]

  • Other bacterial genera including Morganella, Aeromonas, and Corynebacterium have also been identified as this compound degraders.[2]

Fungi:

  • Fungal genera such as Aspergillus, Acremonium, Xylaria, and Trichoderma have been reported to be involved in the degradation or transformation of this compound.[8][9]

Biochemical Pathway of this compound Degradation

The microbial degradation of this compound primarily proceeds through a hydrolytic pathway, followed by the metabolism of the resulting intermediate, 1-naphthol.

The initial and rate-limiting step is the hydrolysis of the ester linkage in this compound by a This compound hydrolase enzyme. This reaction yields 1-naphthol , methylamine, and carbon dioxide.[4][10] The 1-naphthol, which is more toxic than this compound itself, is then further metabolized.[4]

The subsequent degradation of 1-naphthol can follow different routes depending on the microbial strain, but a common pathway involves its conversion to salicylate. This is initiated by a 1-naphthol hydroxylase to form 1,2-dihydroxynaphthalene .[4][11] This intermediate is then converted through a series of enzymatic reactions to salicylate . Salicylate can then be metabolized via two main branches: the gentisate pathway or the catechol pathway , ultimately leading to intermediates of the central metabolism, such as the Krebs cycle.[4][11][12]

Figure 1: Microbial degradation pathway of this compound.

Influence of Environmental Conditions on this compound Degradation

The efficiency of microbial degradation of this compound is significantly influenced by various environmental factors.

pH

The pH of the environment affects both the chemical stability of this compound and the metabolic activity of the degrading microorganisms. This compound is more stable in acidic conditions and undergoes hydrolysis more rapidly under alkaline conditions.[13][14] The optimal pH for microbial degradation often lies in the neutral to slightly alkaline range, typically between 7.0 and 8.0, which is also optimal for the activity of this compound hydrolase.[4]

Temperature

Temperature plays a crucial role in the rate of microbial degradation. Generally, an increase in temperature, within the optimal range for the specific microorganism, enhances the degradation rate.[15][16] For instance, the degradation of this compound by Bacillus licheniformis B-1 is significantly higher at 30-40°C compared to lower temperatures.[17] However, some psychrotolerant strains, like Pseudomonas plecoglossicida, are capable of degrading carbamates at temperatures as low as 4°C.

Nutrient Availability

Microorganisms can utilize this compound as a sole source of carbon and nitrogen.[2] The presence of other readily available carbon and nitrogen sources can sometimes inhibit the degradation of this compound due to catabolite repression. However, some engineered strains have been developed that can preferentially degrade this compound even in the presence of glucose.[18]

Metal Ions

Certain metal ions can influence the growth of this compound-degrading microorganisms and, consequently, the degradation rate. For example, Fe³⁺ and Mn²⁺ have been observed to have a stimulatory effect on the growth of Bacillus licheniformis B-1 and its degradation of this compound, whereas Cu²⁺ showed an inhibitory effect.[5]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data from various studies on the microbial degradation of this compound under different conditions.

Table 1: this compound Degradation by Different Bacterial Strains

Bacterial StrainInitial this compound Concentration (mg/L)Degradation (%)Time (days)Reference
Bacillus sp.15098.7110[2]
Morganella sp.15047.5910[2]
Corynebacterium sp.15087.3710[2]
Bacillus licheniformis B-150~1002[5]
Arthrobacter sp. 19B501001[6]

Table 2: Effect of Temperature on this compound Degradation by Bacillus licheniformis B-1

Temperature (°C)Degradation (%) after 48hReference
20~50[17]
25~70[17]
30~95[17]
35~100[17]
40~100[17]
45~80[17]

Table 3: Effect of pH on this compound Degradation by Bacillus licheniformis B-1

Initial pHDegradation (%) after 48hReference
5.0~40[17]
6.0~70[17]
7.0~95[17]
8.0~100[17]
9.0~85[17]

Experimental Protocols

Isolation of this compound-Degrading Microorganisms

A common method for isolating this compound-degrading microorganisms is through enrichment culture techniques.

  • Soil Sample Collection: Collect soil samples from sites with a history of this compound application.

  • Enrichment: Inoculate a minimal salt medium (MSM) containing this compound as the sole carbon and nitrogen source with the soil sample. The composition of a typical MSM is provided in Table 4.

  • Incubation: Incubate the culture at a suitable temperature (e.g., 30°C) with shaking for several days to weeks.

  • Sub-culturing: Serially dilute and plate the enriched culture onto MSM agar plates containing this compound.

  • Isolation and Identification: Isolate morphologically distinct colonies and identify them using 16S rRNA gene sequencing and biochemical tests.

Table 4: Composition of a Minimal Salt Medium (MSM)

ComponentConcentration (g/L)
K₂HPO₄1.5
KH₂PO₄0.5
NaCl0.5
MgSO₄·7H₂O0.2
(NH₄)₂SO₄1.0
This compound0.1 - 0.5
Agar (for solid medium)15.0
Adjust pH to 7.0
Biodegradation Assay
  • Inoculum Preparation: Grow the isolated microbial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-log phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Assay Setup: Inoculate flasks containing MSM with this compound at a specific concentration with the prepared inoculum. Include a non-inoculated control to monitor abiotic degradation.

  • Incubation: Incubate the flasks under controlled conditions of temperature and shaking.

  • Sampling: Withdraw samples at regular time intervals for analysis.

  • Analysis: Extract this compound and its metabolites from the samples using a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to quantify the concentration of this compound and identify its degradation products.[19][20]

Experimental_Workflow cluster_0 Isolation cluster_1 Biodegradation Assay Soil_Sample Soil Sample Collection Enrichment Enrichment in MSM + this compound Soil_Sample->Enrichment Plating Plating on MSM-Carbaryl Agar Enrichment->Plating Isolation Colony Isolation & Identification Plating->Isolation Inoculum Inoculum Preparation Isolation->Inoculum Assay_Setup Assay Setup in Liquid MSM + this compound Inoculum->Assay_Setup Incubation Incubation Assay_Setup->Incubation Sampling Sampling Incubation->Sampling Analysis Extraction & HPLC/MS Analysis Sampling->Analysis

Figure 2: Experimental workflow for studying this compound degradation.

Conclusion

The microbial degradation of this compound is a complex process influenced by a variety of biotic and abiotic factors. A diverse array of microorganisms, particularly bacteria of the genus Pseudomonas, play a crucial role in breaking down this pesticide. The primary degradation pathway involves the hydrolysis of this compound to 1-naphthol, followed by further metabolism through central aromatic degradation pathways. Understanding the optimal environmental conditions for these microorganisms and the enzymatic reactions involved is essential for developing effective bioremediation strategies to mitigate this compound contamination in the environment. This technical guide provides a foundational understanding for researchers and professionals working in environmental science and drug development to further explore and harness the potential of microbial degradation for a cleaner and safer environment.

References

An In-depth Technical Guide to the Photodegradation of Carbaryl and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of Carbaryl, a widely used carbamate insecticide. The document details the chemical pathways of its degradation under light exposure, the byproducts formed, and the experimental protocols for studying these processes. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and degradation pathways are visualized to facilitate understanding.

Introduction

This compound (1-naphthyl-N-methylcarbamate) is an insecticide of global importance. Its fate in the environment is a subject of significant research, with photodegradation being a primary route of transformation. Understanding the mechanisms of this compound's photodegradation, the identity of its byproducts, and the kinetics of these reactions is crucial for assessing its environmental impact and ensuring food safety. This guide synthesizes key findings and methodologies in this field to support further research and development.

Photodegradation Pathways of this compound

The photodegradation of this compound can proceed through several mechanisms, including direct photolysis, where the molecule directly absorbs light, and indirect photolysis, which is mediated by photosensitizers present in the environment.

Direct Photolysis: Upon absorption of UV radiation, this compound can undergo several transformations, including photo-Fries rearrangement and cleavage of the carbamate bond.

Indirect Photolysis: In natural waters, dissolved organic matter (NOM) and nitrate ions can act as photosensitizers.[1][2] Upon irradiation, these substances can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which then react with and degrade this compound.[1][2]

The primary photodegradation byproducts of this compound include:

  • 1-Naphthol: Formed by the hydrolysis of the ester linkage.[3][4]

  • 2-hydroxy-1,4-naphthoquinone: A product of photo-oxidation.[3]

  • Phthalic anhydride and 1,4-naphthalenedione: Identified in studies using UV radiation in acetonitrile.

  • Products from photo-Fries rearrangement and photo-ejection .[3]

The following diagram illustrates the major photodegradation pathways of this compound.

Carbaryl_Photodegradation cluster_products Photodegradation Byproducts This compound This compound Direct Direct Photolysis This compound->Direct absorbs light Indirect Indirect Photolysis This compound->Indirect hv hv (UV light) Naphthol 1-Naphthol Direct->Naphthol PhotoFries Photo-Fries Products Direct->PhotoFries Naphthoquinone 2-hydroxy-1,4- naphthoquinone Indirect->Naphthoquinone Phthalic Phthalic anhydride Indirect->Phthalic Naphthalenedione 1,4-naphthalenedione Indirect->Naphthalenedione Photosensitizers Photosensitizers (NOM, Nitrate) ROS Reactive Oxygen Species (•OH) Photosensitizers->ROS generate ROS->Indirect initiate

Caption: Photodegradation pathways of this compound.

Quantitative Data on this compound Photodegradation

The rate of this compound photodegradation is influenced by various factors, including the matrix (e.g., water, soil), pH, and the presence of photosensitizers. The following table summarizes key quantitative data from different studies.

MatrixLight Source/ConditionsRate Constant (k)Half-life (t½)Quantum Yield (Φ)Reference(s)
Distilled WaterSunlight-6.6 days-
Wetland Water (pH adjusted)Simulated Solar Light-Varies (seasonally)-[1]
River Water-0.330 day⁻¹2.1 days-[5]
Sea Water-0.23 day⁻¹3.0 days-[5]
Kaolin SurfaceSuntest (simulated solar)0.10 h⁻¹6.9 hours2.4 x 10⁻³[3]
Silica SurfaceSuntest (simulated solar)---[3]
Sand SurfaceSuntest (simulated solar)---[3]
Aqueous solution with nano ZnOUV irradiation-< 60 minutes (95% degradation)-[2]
Aqueous solution with TiO₂Solar irradiation0.022-0.025 min⁻¹27.7 - 31.5 minutes-[6][7]

Experimental Protocols

This section outlines a general methodology for conducting a this compound photodegradation study.

Materials and Reagents
  • This compound (analytical standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (for mobile phase modification)

  • Ammonium formate (for mobile phase modification)

  • Reference standards for expected byproducts (e.g., 1-naphthol)

  • Environmental water samples (e.g., river water, seawater) or soil matrices (e.g., kaolin, silica)

Sample Preparation
  • Aqueous Samples: Prepare a stock solution of this compound in a suitable solvent like methanol. Spike the environmental or deionized water samples with the this compound stock solution to achieve the desired initial concentration.

  • Solid Matrix Samples: Prepare a solution of this compound in a volatile solvent (e.g., methanol). Apply the solution to the solid matrix (e.g., kaolin powder spread on a plate) and allow the solvent to evaporate completely.[3]

Photodegradation Experiment
  • Irradiation Setup: Use a solar simulator (e.g., Suntest apparatus) or a UV lamp with a specific wavelength output. Place the samples in quartz tubes or on a suitable holder to ensure maximum light exposure.

  • Control Samples: Prepare control samples that are kept in the dark to account for any degradation not caused by light (e.g., hydrolysis).

  • Sampling: At predetermined time intervals, withdraw aliquots of the aqueous samples or collect portions of the solid matrix for analysis.

  • Extraction (for solid matrices): Extract this compound and its byproducts from the solid matrix using a suitable solvent (e.g., methanol) with the aid of vortexing or sonication, followed by centrifugation.[3]

The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_sample Prepare Aqueous or Solid Matrix Samples prep_stock->prep_sample irradiation Irradiation with Light Source prep_sample->irradiation dark_control Dark Control prep_sample->dark_control sampling Time-course Sampling irradiation->sampling dark_control->sampling extraction Extraction (for solid matrix) sampling->extraction hplc_ms HPLC-MS/MS Analysis sampling->hplc_ms extraction->hplc_ms data_analysis Data Analysis and Kinetics Modeling hplc_ms->data_analysis

References

Bioaccumulation Potential of Carbaryl in Aquatic Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a broad-spectrum carbamate insecticide, is widely utilized in agricultural and residential settings. Its potential to enter aquatic ecosystems raises concerns about its impact on non-target organisms. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound in aquatic environments. It synthesizes quantitative data on bioconcentration factors (BCF), details experimental protocols for assessing bioaccumulation in key aquatic species, and visually elucidates the primary signaling pathways affected by this compound exposure. While this compound is generally considered to have a low to moderate potential for bioaccumulation due to its rapid metabolism and degradation, this guide highlights species-specific differences and environmental factors that can influence its persistence and uptake. The information presented herein is intended to support researchers and scientists in evaluating the environmental risk of this compound and to inform drug development professionals about its potential off-target effects in aquatic systems.

Introduction

This compound (1-naphthyl-N-methylcarbamate) is an insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity in target pests.[1][2] Its application in agriculture and for domestic purposes can lead to its introduction into aquatic ecosystems through various pathways, including spray drift and runoff.[3] The persistence and potential for bioaccumulation of this compound in aquatic organisms are critical factors in assessing its overall environmental risk. This guide provides a detailed examination of this compound's bioaccumulation potential, consolidating key data and methodologies for its assessment.

Quantitative Data on Bioaccumulation

The bioaccumulation potential of a chemical is often expressed by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A BCF greater than 1 indicates that the organism has a higher concentration of the chemical than the water.

This compound generally exhibits a low to moderate potential for bioaccumulation in aquatic organisms. This is primarily attributed to its relatively low octanol-water partition coefficient (log Kow of 1.59-2.3) and its rapid metabolism and degradation in most aquatic species.[3] However, BCF values can vary significantly depending on the species, exposure duration, and environmental conditions such as pH, which affects this compound's hydrolysis rate.[3]

Below are tables summarizing available quantitative data on the bioconcentration of this compound in various aquatic organisms.

Table 1: Bioconcentration Factors (BCF) of this compound in Freshwater Fish

SpeciesCommon NameExposure DurationExposure Concentration (µg/L)BCF ValueReference
Multiple freshwater fish species---14 - 75[3]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesCommon NameTest DurationEndpointValue (µg/L)Reference
Daphnia magnaWater Flea21 daysMATC (survival and reproduction)>3.3[3]
Daphnia magnaWater Flea--4.4 (MATC)[4]
Chironomus ripariusMidge28 daysNOEC (larval development)147.25[3]
Chironomus ripariusMidge28 daysLOEC (larval development)318.31[3]
Pteronarcys californicaStonefly-GMAV4.8[4]
Mysidopsis bahiaMysid Shrimp-GMAV5.7[4]

GMAV: Genus Mean Acute Value; MATC: Maximum Acceptable Toxicant Concentration; NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration.

Experimental Protocols

Standardized protocols are essential for accurately assessing the bioaccumulation potential of chemicals like this compound. The following sections detail methodologies for key aquatic model organisms.

Bioaccumulation in Fish (Adapted from OECD Guideline 305)

This protocol describes a flow-through method for determining the bioconcentration of this compound in fish.

Objective: To determine the bioconcentration factor (BCF) of this compound in a selected fish species.

Test Organism: A species with a low fat content and a size that allows for tissue sampling, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

Apparatus:

  • Flow-through exposure system with controlled water temperature, pH, and dissolved oxygen.

  • Glass aquaria with appropriate dimensions for the test fish.

  • Apparatus for delivering a constant concentration of this compound to the test aquaria.

  • Analytical equipment for measuring this compound concentrations in water and fish tissue (e.g., HPLC).

Procedure:

  • Acclimation: Acclimate fish to test conditions for at least two weeks.

  • Exposure Phase (Uptake):

    • Expose fish to a constant, sublethal concentration of this compound in the water. The concentration should be at least a factor of 100 lower than the acute LC50.

    • Maintain a control group of fish in water without this compound.

    • The exposure phase typically lasts for 28 days, or until a steady state is reached (i.e., the concentration of this compound in the fish does not significantly change over two consecutive sampling periods).

    • Sample water and fish tissue at regular intervals (e.g., days 1, 3, 7, 14, 21, and 28).

  • Depuration Phase (Elimination):

    • After the exposure phase, transfer the remaining fish to clean, this compound-free water.

    • Sample fish tissue at regular intervals during the depuration phase (e.g., days 1, 3, 7, and 14) to determine the rate of elimination.

  • Analysis:

    • Analyze water and fish tissue samples for this compound concentration using a validated analytical method.

    • Calculate the BCF at steady state (BCFss) as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw).

    • Alternatively, calculate the kinetic BCF (BCFk) as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

Data Interpretation: A BCF value is calculated and compared to regulatory thresholds to determine the bioaccumulative potential.

G cluster_setup Experimental Setup cluster_phases Experimental Phases cluster_sampling Sampling & Analysis Acclimation Acclimation Test_Organisms Fish Species Acclimation->Test_Organisms Exposure_System Flow-through System Uptake_Phase Uptake Phase (28 days) Exposure_System->Uptake_Phase Test_Organisms->Uptake_Phase Carbaryl_Stock This compound Stock Solution Carbaryl_Stock->Exposure_System Control_Water Clean Water Control_Water->Exposure_System Depuration_Phase Depuration Phase (14 days) Uptake_Phase->Depuration_Phase Water_Sampling Water Sampling Uptake_Phase->Water_Sampling Tissue_Sampling Fish Tissue Sampling Uptake_Phase->Tissue_Sampling Depuration_Phase->Tissue_Sampling Analytical_Chemistry Chemical Analysis (HPLC) Water_Sampling->Analytical_Chemistry Tissue_Sampling->Analytical_Chemistry Data_Analysis BCF Calculation Analytical_Chemistry->Data_Analysis

Figure 1: Experimental workflow for fish bioaccumulation study.
Chronic Toxicity and Bioaccumulation in Daphnia magna (Adapted from OECD Guideline 211)

This protocol outlines a semi-static test to assess the chronic toxicity and potential for bioaccumulation of this compound in Daphnia magna.

Objective: To determine the effect of this compound on the reproduction of Daphnia magna and to estimate its bioaccumulation potential.

Test Organism: Daphnia magna neonates (<24 hours old).

Apparatus:

  • Glass beakers or other suitable test vessels.

  • Controlled environment chamber with regulated temperature and photoperiod.

  • Analytical equipment for this compound analysis.

Procedure:

  • Test Setup:

    • Prepare a series of this compound concentrations in a suitable culture medium. A geometric series of at least five concentrations is recommended.

    • Include a control group with culture medium only.

    • Use at least 10 replicate vessels per concentration, each containing one daphnid.

  • Exposure:

    • Introduce one neonate into each test vessel.

    • The test duration is 21 days.

    • Renew the test solutions at least three times a week.

  • Observations:

    • Record the survival of the parent animals and the number of live offspring produced daily or at each renewal.

    • At the end of the test, the total number of living offspring per surviving parent is determined.

  • Bioaccumulation Assessment (Optional Modification):

    • At the end of the 21-day exposure, a subset of the surviving parent daphnids from each concentration can be collected for this compound analysis.

    • Analyze the daphnid tissues and the corresponding test water for this compound concentrations.

    • Calculate a BCF value.

Data Interpretation: The primary endpoints are the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction. The BCF provides an indication of bioaccumulation potential in this invertebrate species.

G Start Start Prepare_Solutions Prepare this compound Test Solutions (5 concentrations + control) Start->Prepare_Solutions Introduce_Daphnids Introduce Neonates (<24h old) (1 per replicate, 10 replicates/conc.) Prepare_Solutions->Introduce_Daphnids Exposure 21-day Semi-Static Exposure (Renew solutions 3x/week) Introduce_Daphnids->Exposure Daily_Observations Daily Observations: - Parent Survival - Offspring Count Exposure->Daily_Observations End_of_Test End of Test (Day 21) Exposure->End_of_Test Daily_Observations->Exposure Reproduction_Endpoints Calculate Reproduction Endpoints (NOEC, LOEC) End_of_Test->Reproduction_Endpoints Bioaccumulation_Analysis Bioaccumulation Analysis (Optional) End_of_Test->Bioaccumulation_Analysis Sample_Daphnids Sample Surviving Parents Bioaccumulation_Analysis->Sample_Daphnids Sample_Water Sample Test Water Bioaccumulation_Analysis->Sample_Water Chemical_Analysis Analyze this compound Concentration Sample_Daphnids->Chemical_Analysis Sample_Water->Chemical_Analysis Calculate_BCF Calculate BCF Chemical_Analysis->Calculate_BCF

Figure 2: Workflow for Daphnia magna chronic toxicity and bioaccumulation test.
Sediment-Water Toxicity and Bioaccumulation in Chironomus riparius (Adapted from OECD Guidelines 218 & 219)

This protocol describes a sediment-spiked test to evaluate the effects and bioaccumulation of this compound in the sediment-dwelling midge, Chironomus riparius.

Objective: To assess the chronic toxicity and bioaccumulation of this compound from sediment in Chironomus riparius.

Test Organism: First-instar larvae of Chironomus riparius.

Apparatus:

  • Glass beakers with a sediment and overlying water layer.

  • Controlled environment chamber.

  • Emergence traps to collect adult midges.

  • Analytical equipment for this compound analysis.

Procedure:

  • Sediment Spiking:

    • Prepare a formulated sediment and spike it with a series of this compound concentrations.

    • Include a control sediment without this compound.

    • Allow the spiked sediment to equilibrate for a specified period.

  • Test Setup:

    • Add the spiked sediment and overlying clean water to the test beakers.

    • Introduce first-instar chironomid larvae into each beaker.

  • Exposure:

    • The test duration is 28 days.

    • Maintain the test system under controlled conditions of temperature, light, and aeration.

  • Observations:

    • Monitor the emergence of adult midges daily.

    • At the end of the test, determine the number of emerged adults, sex ratio, and development time.

  • Bioaccumulation Assessment:

    • At the end of the exposure period, collect surviving larvae and/or emerged adults for this compound analysis.

    • Analyze the sediment, pore water, and overlying water for this compound concentrations.

    • Calculate a Biota-Sediment Accumulation Factor (BSAF).

Data Interpretation: The primary endpoints are the effects on emergence (number and time). The BSAF provides a measure of bioaccumulation from the sediment.

Signaling Pathways Affected by this compound

This compound's primary mode of action is the inhibition of acetylcholinesterase. However, studies have revealed its potential to disrupt other critical signaling pathways in aquatic organisms.

Acetylcholinesterase (AChE) Inhibition

This compound reversibly binds to the active site of the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, resulting in continuous stimulation of nerve fibers, paralysis, and ultimately death in target organisms.[1][2]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh_Release Acetylcholine (ACh) Released ACh_Receptor Postsynaptic Receptor ACh_Release->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Inhibited_AChE Inhibited AChE ACh_Release->Inhibited_AChE Accumulates Nerve_Impulse Nerve_Impulse ACh_Receptor->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits Continuous_Stimulation Continuous_Stimulation Inhibited_AChE->Continuous_Stimulation Leads to

Figure 3: this compound's inhibition of acetylcholinesterase.
Oxidative Stress

Exposure to this compound has been shown to induce oxidative stress in aquatic organisms. This occurs through the overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. The organism's antioxidant defense system, including enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), is activated to counteract this oxidative damage.[4][5][6][7]

Oxidative_Stress cluster_antioxidant Antioxidant Defense System This compound This compound ROS_Production Increased Reactive Oxygen Species (ROS) Production (e.g., O2-, H2O2) This compound->ROS_Production Induces Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS_Production->Cellular_Damage Causes SOD Superoxide Dismutase (SOD) ROS_Production->SOD Upregulates CAT Catalase (CAT) ROS_Production->CAT Upregulates GPx Glutathione Peroxidase (GPx) ROS_Production->GPx Upregulates H2O2_Conversion SOD->H2O2_Conversion Converts O2- to H2O2 Detoxification H2O + O2 CAT->Detoxification Detoxifies H2O2 GPx->Detoxification

Figure 4: this compound-induced oxidative stress pathway.
Endocrine Disruption: HPA and HPG Axes

Recent studies suggest that this compound can act as an endocrine disruptor, affecting the Hypothalamic-Pituitary-Adrenal (HPA) and Hypothalamic-Pituitary-Gonadal (HPG) axes in fish.

  • HPA Axis: This axis regulates the stress response. This compound exposure has been linked to altered levels of cortisol, the primary stress hormone in fish, suggesting interference with this pathway.[8][9]

  • HPG Axis: This axis controls reproduction. This compound has been shown to disrupt the levels of key reproductive hormones, including Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and testosterone, potentially leading to reproductive impairment.[8][10][11]

Endocrine_Disruption cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_HPG Hypothalamic-Pituitary-Gonadal (HPG) Axis This compound This compound Cortisol Cortisol This compound->Cortisol Alters Levels GnRH GnRH This compound->GnRH Alters Release FSH_LH FSH & LH This compound->FSH_LH Alters Levels Testosterone Testosterone This compound->Testosterone Alters Levels Hypothalamus_HPA Hypothalamus CRH CRH Hypothalamus_HPA->CRH Pituitary_HPA Pituitary ACTH ACTH Pituitary_HPA->ACTH Adrenal_Tissue Interrenal Gland (Adrenal Homolog) Adrenal_Tissue->Cortisol CRH->Pituitary_HPA ACTH->Adrenal_Tissue Hypothalamus_HPG Hypothalamus Hypothalamus_HPG->GnRH Pituitary_HPG Pituitary Pituitary_HPG->FSH_LH Gonads Gonads Gonads->Testosterone GnRH->Pituitary_HPG FSH_LH->Gonads

Figure 5: this compound's disruptive effects on the HPA and HPG axes in fish.

Conclusion

This technical guide has synthesized the available data on the bioaccumulation potential of this compound in aquatic ecosystems. The evidence indicates that while this compound has a low to moderate tendency to bioaccumulate in many aquatic species due to its physicochemical properties and rapid metabolism, its potential for adverse effects cannot be disregarded. Species-specific differences in sensitivity and bioaccumulation capacity are evident, and environmental factors can influence its persistence and toxicity.

The primary mechanism of toxicity, acetylcholinesterase inhibition, is well-established. However, emerging research highlights this compound's capacity to induce oxidative stress and disrupt endocrine signaling pathways, which can lead to a range of sublethal effects, including impaired growth and reproduction.

The provided experimental protocols, adapted from standardized guidelines, offer a framework for consistent and reliable assessment of this compound's bioaccumulation potential. The visualized signaling pathways serve as a tool for understanding the molecular mechanisms underlying its toxicity.

For researchers, this guide underscores the importance of considering species-specific sensitivities and multiple toxicological endpoints when evaluating the environmental risk of this compound. For drug development professionals, it provides context for potential off-target effects of compounds with similar modes of action in aquatic environments. Continued research is necessary to further elucidate the long-term ecological consequences of this compound exposure and to refine risk assessment models.

References

Carbaryl: An In-depth Technical Guide on Reproductive and Developmental Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, has been in extensive use for decades in agricultural and residential settings. Its primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in insects.[1][2] However, a growing body of scientific evidence has raised concerns about its potential reproductive and developmental toxicity in non-target species, including mammals. This technical guide provides a comprehensive overview of the existing research on the reproductive and developmental effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying toxicological pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Reproductive Toxicity

This compound has been shown to exert a range of adverse effects on the male and female reproductive systems. These effects are multifaceted, involving direct impacts on gonadal tissues, disruption of the hormonal milieu, and alterations in sperm parameters.

Effects on Male Reproductive System

Numerous studies have documented the detrimental effects of this compound on male reproductive health, both in animal models and in human occupational exposure studies.

The following table summarizes the key quantitative findings from various studies on the male reproductive toxicity of this compound.

SpeciesDose/ExposureDurationKey FindingsReference
Rat (Wistar)10 and 30 mg/kg (intraperitoneal injection)35 daysTestis Weight: Significantly reduced (p=0.042). Seminiferous Tubule Diameter: Significantly reduced (p<0.001). Spermatogenic Cells (germ cells, spermatocytes, spermatids) and Leydig Cells: Significantly decreased (p<0.001). Testosterone: Significantly decreased (p<0.001). LH and FSH: Significantly increased (p<0.05).[3][4]
Rat (Albino)100 and 200 mg/kg/day (oral)60 daysSperm Count: Decreased from 100x10⁶/ml (control) to 50x10⁶/ml (100 mg/kg) and 30x10⁶/ml (200 mg/kg). Sperm Motility: Decreased from 81.0% (control) to 38.1% (100 mg/kg) and 11.3% (200 mg/kg).[5]
Rat (Sprague-Dawley)50, 100, 150 mg/kg/day (oral)30 daysTestis and Epididymis Weight: Significantly decreased. Epididymal Sperm Count, Viability, and Motility: Significantly reduced. Serum LH, FSH, and Testosterone: Significantly decreased.[6][7]
Human (Occupational Exposure)Chronic exposure in a production plant-Sperm Morphology: Significantly higher proportion of sperm with abnormal head shapes in exposed workers compared to controls (p < 0.005).[8]
Human (Occupational Exposure)Chronic exposure in a pesticide factory-Semen Volume: Significantly lower in the exposed group (2.39 ± 1.44 ml) compared to the external control group. Sperm Motility: Significantly lower in the exposed group. Sperm Motion Parameters (LIN, STR, VSL, BCF): Lower than in control groups (P < 0.05).[9]
  • Study in Wistar Rats (Fattahi et al., 2012):

    • Animals: 60 adult male Wistar rats were divided into four groups: control, sham, and two experimental groups.

    • Dosing: The experimental groups received intraperitoneal injections of this compound at doses of 10 and 30 mg/kg. The sham group received olive oil, and the control group received no injection.

    • Duration: Animals were treated for 35 days.

    • Endpoints Assessed: Testis weight, seminiferous tubule diameter, number of spermatogenic and Leydig cells (histological analysis), and serum levels of testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) (immunoassays).[3][10]

  • Study in Albino Rats (Rani et al., 2013):

    • Animals: Male albino rats were divided into three groups: control, low dose, and high dose.

    • Dosing: this compound was administered orally at 100 mg/kg/day (low dose) and 200 mg/kg/day (high dose).

    • Duration: 60 days.

    • Endpoints Assessed: Sperm count (using a Neubauer chamber) and sperm motility (microscopic assay).[5]

This compound's toxicity to the male reproductive system is believed to be mediated through multiple pathways, including the disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis and direct effects on testicular cells.

HPG_Axis_Disruption This compound's Disruption of the HPG Axis Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Anterior Pituitary LH LH Pituitary->LH FSH FSH Pituitary->FSH Testis Testis (Leydig & Sertoli Cells) Testosterone Testosterone Testis->Testosterone Spermatogenesis Spermatogenesis Testis->Spermatogenesis This compound This compound This compound->Hypothalamus Potential Disruption This compound->Pituitary Potential Disruption This compound->Testis Direct Toxicity GnRH->Pituitary LH->Testis + FSH->Testis + Testosterone->Hypothalamus - Testosterone->Pituitary - Feedback Negative Feedback

This compound's impact on the male reproductive HPG axis.

The diagram above illustrates the potential points of interference of this compound within the HPG axis. Studies suggest that this compound can directly damage testicular cells, including Leydig cells responsible for testosterone production.[1][3] This leads to reduced testosterone levels, which in turn can disrupt the negative feedback loop to the hypothalamus and pituitary gland, potentially explaining the observed increases in LH and FSH in some studies.[3]

Effects on Female Reproductive System

Research on the effects of this compound on the female reproductive system is less extensive than on males, but available studies indicate potential for adverse effects.

SpeciesDose/ExposureDurationKey FindingsReference
Rat1.028, 5.140, and 25.704 mg/kg/day30 daysEstrous Cycles: Fewer estrous cycles observed.[11]
Rat (Multigenerational)92.43 - 124.33 mg/kg (males), 110.78 - 135.54 mg/kg (females)Two generationsReproductive Effects: No adverse reproductive effects at the highest doses.[12]

Developmental Toxicity

This compound has been shown to induce developmental toxicity, including teratogenicity and effects on fetal growth and survival, in various animal models.

Teratogenicity and Developmental Effects
SpeciesDoseGestational Day(s) of ExposureKey FindingsReference
Mouse (Swiss albino)100, 150, 200 mg/kg (gavage)Day 8 or 12, or daily from day 6 to 15Litter Size: Reduced. Fetal Resorption: Increased percentage. Fetal Weight: Reduced. Anomalies: Increased incidence of open eye, visceral abnormalities, and reduced ossification.[13]
Rat100 mg/kg (gavage)3 months prior to and throughout gestationDam Weight Gain: Significant decrease. Implantations and Live Fetuses: Slight decrease.[14]
RatLow to moderate daily dosesThroughout pregnancyFetal Weight: Reduced. Bone Ossification: Incomplete. Postnatal Survival: Fewer surviving pups.[15]
Zebrafish (Danio rerio)20 µg/mLEmbryonic developmentMorphology: Changes in embryo size and shape. Cardiac Development: Decreased heart rate, defects in cardiac looping. Neurological Development: Significant decrease in spinal cord neurons. Cell Death: Increased.[2]
  • Teratogenicity Study in Mice (Mathur et al., 1991):

    • Animals: Groups of 10 pregnant Swiss albino mice.

    • Dosing: this compound was administered by gavage at doses of 0, 100, 150, or 200 mg/kg body weight in corn oil.

    • Exposure Period: Single dose on day 8 or 12 of pregnancy, or daily doses from day 6 to 15.

    • Endpoints Assessed: Maternal toxicity (weight gain, mortality), fetal outcomes (litter size, resorptions, fetal weight), and fetal abnormalities (external, visceral, and skeletal).[13]

  • Developmental Study in Rats (Lechner and Abdel-Rahman, 1984):

    • Animals: Pregnant rats.

    • Dosing: this compound was administered daily by gavage at 0, 1, 10, and 100 mg/kg.

    • Exposure Period: 3 months prior to and throughout gestation.

    • Endpoints Assessed: Maternal weight gain, number of implantations, number of live fetuses, placental weight, and fetal malformations (external, skeletal, and visceral).[14]

Developmental_Toxicity_Workflow General Workflow for a Developmental Toxicity Study Animal_Selection Animal Selection (e.g., Pregnant Rats/Mice) Dosing Dosing with this compound (Specified doses and gestation period) Animal_Selection->Dosing Maternal_Monitoring Maternal Monitoring (Weight gain, clinical signs) Dosing->Maternal_Monitoring Sacrifice Sacrifice (Late gestation, e.g., GD20) Maternal_Monitoring->Sacrifice Fetal_Examination Fetal Examination Sacrifice->Fetal_Examination External External Examination (Gross malformations) Fetal_Examination->External Skeletal Skeletal Examination (Staining for ossification) Fetal_Examination->Skeletal Visceral Visceral Examination (Internal organ abnormalities) Fetal_Examination->Visceral Data_Analysis Data Analysis (Statistical comparison to controls) External->Data_Analysis Skeletal->Data_Analysis Visceral->Data_Analysis Cholinesterase_Inhibition Mechanism of Cholinesterase Inhibition by this compound ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis (Choline + Acetic Acid) AChE->Hydrolysis Inhibition Reversible Inhibition AChE->Inhibition This compound This compound This compound->AChE Binds to Synapse->AChE Postsynaptic Postsynaptic Receptor Overstimulation Continuous Nerve Stimulation Postsynaptic->Overstimulation Accumulation ACh Accumulation Inhibition->Accumulation Accumulation->Postsynaptic

References

Unraveling the Molecular Defenses: A Technical Guide to Carbaryl Resistance in Insect Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate molecular mechanisms conferring carbaryl resistance in insect populations. This in-depth whitepaper serves as a critical resource for researchers, scientists, and drug development professionals engaged in the ongoing battle against insecticide resistance. The guide systematically dissects the primary resistance strategies employed by insects—target-site insensitivity, metabolic resistance, and cuticular resistance—supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

This compound, a broad-spectrum carbamate insecticide, has long been a staple in pest management. However, its efficacy is increasingly undermined by the evolution of resistance in numerous insect species. Understanding the molecular underpinnings of this resistance is paramount for the development of sustainable pest control strategies and novel insecticides.

Core Resistance Mechanisms at a Glance

Insects have evolved a multi-pronged defense against this compound, primarily centered around three key strategies:

  • Target-Site Insensitivity: The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is crucial for nerve impulse transmission. In resistant insects, mutations in the ace-1 gene, which encodes AChE, lead to structural changes in the enzyme. These alterations reduce the binding affinity of this compound to AChE, rendering the insecticide less effective. A common mutation involves the substitution of glycine with serine at position 119 (G119S), which has been identified in several resistant insect populations[1].

  • Metabolic Resistance: This is a formidable defense mechanism where insects enhance their ability to detoxify and eliminate this compound before it can reach its target site. This is achieved through the overexpression or increased efficiency of several enzyme families[2]:

    • Cytochrome P450 Monooxygenases (P450s): These enzymes play a pivotal role in metabolizing a wide range of xenobiotics, including this compound. Overexpression of specific P450 genes, such as those in the CYP6 and CYP9 families, is frequently observed in this compound-resistant strains[3][4][5][6].

    • Esterases (ESTs): These enzymes hydrolyze the ester linkage in this compound, rendering it non-toxic. Increased esterase activity is a well-documented mechanism of resistance to carbamates and organophosphates[7][8][9].

    • Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of reduced glutathione to this compound, facilitating its detoxification and excretion. Elevated GST activity has been linked to this compound resistance in various insect species[7][10][11][12][13].

  • Cuticular Resistance: The insect cuticle serves as the first line of defense, and modifications to this physical barrier can impede the penetration of insecticides. This mechanism, often acting in concert with metabolic resistance, involves[14][15][16]:

    • Cuticle Thickening: An increase in the thickness of the cuticle can slow the rate of this compound absorption, providing more time for detoxification enzymes to act[16][17].

    • Altered Cuticular Composition: Changes in the composition and quantity of cuticular hydrocarbons (CHCs) and other lipids can reduce the permeability of the cuticle to insecticides[14][17][18][19][20].

Quantitative Insights into this compound Resistance

The following tables summarize key quantitative data comparing susceptible and resistant insect populations, highlighting the significant impact of these resistance mechanisms.

Table 1: this compound Susceptibility Levels in Resistant and Susceptible Insect Strains

Insect SpeciesStrainLC50 (µg/mL or ppm)Resistance Ratio (RR)Reference
Helicoverpa armigeraRaichur13.36-[21]
Grapholita molestaResistant-56.0 - 62.5[1]
Asian citrus psyllidField Population-2.88[22]
Blattella germanicaCrawford-15.75 (to propoxur)[8]

Table 2: Activity of Detoxification Enzymes in Resistant and Susceptible Insect Strains

Insect SpeciesStrainEnzymeActivity Fold Increase (Resistant vs. Susceptible)Reference
Lygus lineolarisField-R1Esterase1.92[23]
Lygus lineolarisField-R1GST1.43[23]
Lygus lineolarisField-R1P4501.44[23]
Blattella germanicaStrain CP4502.7[24]
Schistocerca gregaria2-day-old femalesEsterase (midgut)21.24 µmol/min/mg protein[25]
Schistocerca gregaria13-day-old femalesEsterase (midgut)16.1 µmol/min/mg protein[25]

Table 3: Overexpression of Cytochrome P450 Genes in this compound-Resistant Insects

Insect SpeciesGeneFold Change in Expression (Resistant vs. Susceptible)Reference
Culex quinquefasciatusMultiple CYP genes≥ 2.0[3]
Anopheles funestusCYP6Z1- (Associated with cross-resistance to carbamates)[6]
Anopheles gambiaeCYP6P3- (Associated with cross-resistance to carbamates)[6]
Solenopsis invictaCYP305A1 (larvae)453[26]
Solenopsis invictaCYP4G15 (larvae)77[26]

Table 4: Cuticular Modifications in Insecticide-Resistant Insects

Insect SpeciesModificationQuantitative ChangeReference
Anopheles gambiaeCuticular Hydrocarbon Content29% increase[18]
Triatoma infestansCuticular Hydrocarbon Content50% more CHCs[16][17]
Drosophila melanogasterCuticle Thickness4% thicker[16][17]
Aedes aegyptiEndocuticle ThicknessIncreased deposition[19]

Visualizing the Mechanisms of Resistance

To better illustrate the complex biological processes involved in this compound resistance, the following diagrams have been generated using Graphviz.

Carbaryl_Resistance_Overview cluster_mechanisms Molecular Mechanisms of this compound Resistance cluster_details Key Components and Processes cluster_target Target-Site cluster_metabolic Metabolic cluster_cuticular Cuticular Target_Site Target-Site Insensitivity ace1_mutation ace-1 Gene Mutation (e.g., G119S) Target_Site->ace1_mutation Metabolic Metabolic Resistance P450 Cytochrome P450s Metabolic->P450 Esterases Esterases Metabolic->Esterases GSTs Glutathione S-Transferases Metabolic->GSTs Cuticular Cuticular Resistance Thickening Cuticle Thickening Cuticular->Thickening CHC_Changes Altered Cuticular Hydrocarbons (CHCs) Cuticular->CHC_Changes AChE Acetylcholinesterase (AChE) ace1_mutation->AChE Alters Structure This compound This compound This compound->Target_Site This compound->Metabolic This compound->Cuticular

Overview of this compound Resistance Mechanisms.

Metabolic_Detoxification_Pathway This compound This compound P450 Cytochrome P450s This compound->P450 Phase I Metabolism Esterases Esterases This compound->Esterases Hydrolysis GSTs Glutathione S-Transferases This compound->GSTs Phase II Conjugation Hydroxylated_this compound Hydroxylated this compound Excretion Excretion Hydroxylated_this compound->Excretion Hydrolyzed_this compound Hydrolyzed this compound (1-naphthol) Hydrolyzed_this compound->Excretion Conjugated_this compound Glutathione-Carbaryl Conjugate Conjugated_this compound->Excretion P450->Hydroxylated_this compound Esterases->Hydrolyzed_this compound GSTs->Conjugated_this compound

Metabolic Detoxification Pathways of this compound.

Experimental Protocols for Resistance Assessment

Accurate assessment of this compound resistance is crucial for effective pest management. This section provides detailed methodologies for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the sensitivity of AChE to this compound, allowing for the detection of target-site insensitivity.

Principle: Based on Ellman's method, this colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (TNB) measured at 412 nm[4][27].

Workflow:

AChE_Assay_Workflow start Start: Prepare Insect Homogenate prep_reagents Prepare Reagents: - Assay Buffer - DTNB Solution - Acetylthiocholine (Substrate) - this compound Solutions (various concentrations) start->prep_reagents plate_setup Plate Setup (96-well): - Add Homogenate - Add this compound or Control Buffer prep_reagents->plate_setup preincubation Pre-incubate to allow inhibitor binding plate_setup->preincubation add_substrate Initiate Reaction: Add Acetylthiocholine preincubation->add_substrate incubation Incubate at Room Temperature add_substrate->incubation read_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint Reading) incubation->read_absorbance analysis Data Analysis: Calculate % Inhibition and IC50 values read_absorbance->analysis end End analysis->end

Workflow for Acetylcholinesterase Inhibition Assay.

Detailed Steps:

  • Insect Homogenate Preparation: Homogenize individual insects or specific tissues (e.g., heads) in ice-cold assay buffer (e.g., phosphate buffer, pH 7.4). Centrifuge the homogenate at 4°C to pellet debris, and use the supernatant for the assay[4].

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in the assay buffer.

    • Prepare a stock solution of acetylthiocholine iodide (ATCI) as the substrate.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add a specific volume of the insect homogenate supernatant.

    • Add the this compound solution at different concentrations to the test wells and an equal volume of assay buffer to the control wells.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow this compound to bind to AChE.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately after adding the substrate, add the DTNB solution.

    • Measure the change in absorbance at 412 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader[4][7].

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration relative to the control. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the this compound concentration.

Cytochrome P450 Activity Assay

This assay measures the general activity of P450 enzymes, which is often elevated in metabolically resistant insects. A common method is the 7-ethoxycoumarin-O-deethylation (ECOD) assay.

Principle: The ECOD assay measures the conversion of the non-fluorescent substrate 7-ethoxycoumarin to the fluorescent product 7-hydroxycoumarin by P450 enzymes. The rate of fluorescence increase is proportional to P450 activity.

Workflow:

P450_Assay_Workflow start Start: Prepare Insect Microsomes prep_reagents Prepare Reagents: - Phosphate Buffer - 7-Ethoxycoumarin (Substrate) - NADPH (Cofactor) start->prep_reagents plate_setup Plate Setup (96-well, black): - Add Microsomal Preparation prep_reagents->plate_setup add_substrate Add 7-Ethoxycoumarin plate_setup->add_substrate preincubation Pre-incubate at Assay Temperature add_substrate->preincubation initiate_reaction Initiate Reaction: Add NADPH preincubation->initiate_reaction read_fluorescence Measure Fluorescence (Excitation: ~390 nm, Emission: ~465 nm) (Kinetic Reading) initiate_reaction->read_fluorescence analysis Data Analysis: Calculate Rate of Product Formation (nmol/min/mg protein) read_fluorescence->analysis end End analysis->end

Workflow for Cytochrome P450 ECOD Assay.

Detailed Steps:

  • Microsome Preparation: Homogenize insects or specific tissues (e.g., midguts, fat bodies) in a suitable buffer. Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Reagent Preparation:

    • Prepare a stock solution of 7-ethoxycoumarin in a suitable solvent (e.g., methanol).

    • Prepare a solution of NADPH in the assay buffer.

  • Assay Procedure (in a 96-well black microplate):

    • To each well, add the microsomal preparation.

    • Add the 7-ethoxycoumarin substrate and incubate for a short period at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding NADPH.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the rate of 7-hydroxycoumarin formation using a standard curve of the pure product. Express the P450 activity as nmol of product formed per minute per mg of microsomal protein.

Analysis of Cuticular Hydrocarbons (CHCs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the qualitative and quantitative analysis of CHCs, which can be altered in insects with cuticular resistance.

Principle: CHCs are extracted from the insect cuticle and then separated and identified using GC-MS. The gas chromatograph separates the different hydrocarbon components based on their volatility and interaction with the column, while the mass spectrometer provides information about their molecular weight and structure for identification.

Workflow:

CHC_Analysis_Workflow start Start: Collect Insect Samples extraction CHC Extraction: Immerse insects in a non-polar solvent (e.g., hexane) start->extraction concentration Concentrate the Extract (e.g., under a stream of nitrogen) extraction->concentration gcms_analysis GC-MS Analysis: - Inject sample into GC - Separate CHCs on a capillary column - Detect and identify with MS concentration->gcms_analysis data_processing Data Processing: - Identify peaks based on retention times and mass spectra - Quantify individual CHCs gcms_analysis->data_processing comparison Compare CHC profiles between resistant and susceptible strains data_processing->comparison end End comparison->end

Workflow for Cuticular Hydrocarbon Analysis.

Detailed Steps:

  • Sample Collection: Collect insects of a standardized age and sex from both resistant and susceptible populations.

  • CHC Extraction: Briefly immerse whole insects or specific body parts in a non-polar solvent like hexane for a few minutes to dissolve the cuticular lipids[17][28][29][30].

  • Sample Preparation: Transfer the hexane extract to a clean vial and concentrate it under a gentle stream of nitrogen gas to a small volume.

  • GC-MS Analysis:

    • Inject a small aliquot of the concentrated extract into the GC-MS system.

    • The sample is vaporized and carried by an inert gas through a long, thin capillary column. Different CHCs travel through the column at different rates, leading to their separation.

    • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification.

  • Data Analysis: Identify individual CHCs by comparing their retention times and mass spectra to those of known standards or a spectral library. Quantify the relative abundance of each CHC by integrating the area under its corresponding peak in the chromatogram. Compare the overall CHC profiles and the quantities of specific hydrocarbons between resistant and susceptible insect strains.

Conclusion and Future Directions

The evolution of this compound resistance in insect populations is a complex and multifaceted process driven by a combination of target-site modifications, enhanced metabolic detoxification, and alterations to the insect cuticle. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols.

Future research should focus on the regulatory networks that govern the expression of resistance-related genes. A deeper understanding of these pathways could reveal novel targets for insecticide synergists or new modes of action for insecticides. Furthermore, the development of rapid, field-deployable diagnostic tools to detect resistance markers will be crucial for the implementation of effective resistance management strategies. By continuing to unravel the molecular intricacies of insecticide resistance, the scientific community can pave the way for more sustainable and effective pest control solutions.

References

Methodological & Application

Application Notes and Protocols for the Detection of Carbaryl in Environmental Samples using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of Carbaryl, a widely used carbamate insecticide, in various environmental matrices. The methodologies outlined leverage gas chromatography (GC) coupled with various detectors, offering high sensitivity and selectivity for trace-level analysis.

Introduction

This compound (1-naphthyl-N-methylcarbamate) is extensively used in agriculture to control a wide range of insect pests.[1] Its presence in the environment, particularly in water and soil, is a significant concern due to its potential toxicity.[1] Accurate and sensitive analytical methods are crucial for monitoring its residues to ensure environmental safety and regulatory compliance. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2] This document details validated methods using GC with Electron Capture Detection (GC-ECD), Nitrogen-Phosphorus Detection (GC-NPD), and Mass Spectrometry (GC-MS/MS).

Overview of Analytical Workflow

The general workflow for this compound analysis in environmental samples involves sample preparation followed by instrumental analysis. Sample preparation is a critical step to extract this compound from the complex sample matrix and remove interfering substances.[3] The subsequent GC analysis separates this compound from other components, and a detector provides sensitive and selective quantification.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Cleanup Cleanup Extraction->Cleanup GC Separation GC Separation Cleanup->GC Separation Detection Detection GC Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General workflow for this compound analysis in environmental samples.

Quantitative Data Summary

The following tables summarize the performance of various GC methods for this compound detection in different environmental matrices.

Table 1: Method Performance in Water Samples

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (Range)Reference
GC-ECD----[4]
GC-MS-1.8 - 29.2 ng/L70.1 - 116.5-[5]
GC-MS/MS0.015 - 0.151 ng/mL-81 - 1070.50 - 250 ng/mL[6][7]
SPME-GC0.3 µg/L-85.6 - 92.40.01 - 1.0 mg/L[8]
GCxGC-ToFMS----[9]

Table 2: Method Performance in Soil Samples

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (Range)Reference
GC-MS----[1]

Table 3: Method Performance in Food Samples

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (Range)Reference
GC-NPD4 - 6 ppb--10 - 1000 ppb[10]
Magnetic COF-Fluorescence0.012 µg/kg-96.0 - 107.40.2 - 120 µg/kg[11]

Experimental Protocols

Protocol 1: this compound in Water by Solid-Phase Extraction and GC-MS/MS

This protocol is suitable for the determination of this compound in surface and groundwater samples.[9]

4.1.1. Materials and Reagents

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • This compound standard

  • Solid-Phase Extraction (SPE) cartridges (e.g., OASIS HLB)[9]

4.1.2. Sample Preparation (Solid-Phase Extraction)

SPE Protocol for Water Samples start Start: Water Sample (500 mL) condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute this compound (Ethyl Acetate) wash->elute concentrate Concentrate Eluate elute->concentrate end End: Sample Ready for GC-MS/MS concentrate->end

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

  • Conditioning: Condition the SPE cartridge by passing 4 mL of ethyl acetate, followed by 4 mL of methanol, and finally 5 mL of ultrapure water.[9]

  • Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the retained this compound with two 5 mL portions of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., acetone) for GC-MS/MS analysis.

4.1.3. GC-MS/MS Conditions

  • GC System: Agilent 6890 GC or equivalent[5]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]

  • Injector: Splitless mode, 250 °C[10]

  • Oven Program: 70 °C (hold 2 min), ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 200 °C, and finally ramp at 8 °C/min to 280 °C (hold 10 min)[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer[6][12]

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: this compound in Soil by Liquid-Liquid Extraction and GC-ECD

This protocol is suitable for the analysis of this compound in soil samples.[13]

4.2.1. Materials and Reagents

  • Acetone (pesticide grade)

  • Dichloromethane (pesticide grade)

  • Sodium sulfate (anhydrous)

  • Florisil SPE cartridges (optional for cleanup)[13]

4.2.2. Sample Preparation (Liquid-Liquid Extraction)

  • Extraction: Weigh 20 g of the soil sample into a centrifuge tube. Add 40 mL of acetone and shake vigorously for 20 minutes. Centrifuge and collect the supernatant. Repeat the extraction twice more.

  • Partitioning: Combine the acetone extracts and add 100 mL of 2% sodium sulfate solution. Partition the this compound into dichloromethane by shaking with three 50 mL portions of dichloromethane in a separatory funnel.[13]

  • Drying: Pass the combined dichloromethane extracts through a column of anhydrous sodium sulfate to remove residual water.

  • Cleanup (Optional): For samples with high interference, a cleanup step using a Florisil SPE cartridge can be employed.[13]

  • Concentration: Concentrate the extract to a final volume of 1 mL for GC-ECD analysis.

4.2.3. GC-ECD Conditions

  • GC System: Agilent 6890 GC or equivalent[14]

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 250 °C[10]

  • Oven Program: 100 °C (hold 1 min), ramp at 20 °C/min to 180 °C, then ramp at 5 °C/min to 270 °C[14]

  • Carrier Gas: Nitrogen at a constant flow of 2.0 mL/min

  • Detector: Electron Capture Detector (ECD) at 300 °C

Derivatization for Enhanced GC Analysis

For certain carbamates, derivatization can improve their thermal stability and chromatographic behavior.[6][7] A common approach is trifluoroacetylation.

Derivatization_Pathway This compound This compound Derivative Trifluoroacetyl Derivative (More Volatile & Thermally Stable) This compound->Derivative Derivatization Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Derivative

Caption: Derivatization of this compound for improved GC analysis.

Conclusion

The gas chromatographic methods detailed in this document provide robust and sensitive protocols for the determination of this compound in environmental samples. The choice of sample preparation technique and GC detector will depend on the specific matrix, required sensitivity, and available instrumentation. Proper method validation, including the determination of linearity, limits of detection and quantification, and recovery, is essential for ensuring the accuracy and reliability of the results.

References

Application Notes: High-Sensitivity Enzyme-Linked Immunosorbent Assay for Carbaryl Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture to control a variety of pests on crops such as cereals, fruits, and vegetables.[1][2] Due to its potential toxicity to the nervous, immune, and endocrine systems, monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety.[1] This application note describes a sensitive and reliable competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound. This immunoassay offers a rapid, cost-effective, and high-throughput screening method suitable for various sample matrices.

Principle of the Assay

The this compound ELISA is a competitive immunoassay. The principle is based on the competition between this compound present in the sample and a this compound-enzyme conjugate for a limited number of specific antibody binding sites coated on the microtiter plate wells. In the assay, a sample containing this compound is added to the wells, followed by the addition of a this compound-horseradish peroxidase (HRP) conjugate. The free this compound in the sample competes with the this compound-HRP conjugate for binding to the anti-Carbaryl antibodies. After an incubation period, the unbound components are washed away. A substrate solution is then added, which is converted by the bound HRP into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A stronger color signal indicates a lower concentration of this compound, while a weaker signal corresponds to a higher concentration. The concentration of this compound in the samples is determined by comparing the absorbance with a standard curve.[3][4]

Mandatory Visualization

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Procedure Sample Sample containing This compound Add_Sample_Standard Add Sample or Standard to Wells Sample->Add_Sample_Standard Standards This compound Standards Standards->Add_Sample_Standard Antibody_Coated_Plate Microtiter Plate Coated with Anti-Carbaryl Antibody Antibody_Coated_Plate->Add_Sample_Standard Add_Conjugate Add this compound-HRP Conjugate Add_Sample_Standard->Add_Conjugate Followed by Incubate_Compete Incubate (Competition for Antibody Binding) Add_Conjugate->Incubate_Compete Wash Wash to Remove Unbound Reagents Incubate_Compete->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Incubate_Develop Incubate (Color Development) Add_Substrate->Incubate_Develop Add_Stop_Solution Add Stop Solution Incubate_Develop->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance

Caption: Competitive ELISA workflow for this compound screening.

Data Presentation

Table 1: Performance Characteristics of this compound ELISA

ParameterValueReference
IC505.4 ng/mL[1][5]
Limit of Detection (LOD)0.3 ng/mL[5][6]
Linear Range0.8 - 38 ng/mL[5]
Cross-Reactivity≤0.8% with other tested carbamates[5][6]

Table 2: Recovery of this compound in Spiked Cereal Samples

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSDr %)
Rice200, 1000, 200081 - 1060.8 - 9.2
Maize200, 1000, 200096 - 1062.9 - 9.7
Wheat200, 1000, 200083 - 113Not Specified

Data synthesized from a VHH-based ELISA study.[1][5]

Table 3: Comparison of this compound ELISA with HPLC

ParameterELISAHPLC
Correlation (r²)0.992 (purified), 0.987 (crude)-
Mean Coefficient of Variation (CV%)12.05.2

Data from a study on fruits and vegetables.[7]

Experimental Protocols

1. Reagent Preparation

  • Washing Buffer (PBST): 10 mM phosphate buffer, pH 7.4, 150 mM NaCl, 0.05% Tween 20.

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Substrate Solution: TMB (3,3’,5,5’-tetramethylbenzidine) solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • This compound Standards: Prepare a stock solution of this compound in methanol and dilute with PBST to obtain a series of standards (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL).

2. Sample Preparation (Cereals)

  • Grind cereal samples and pass them through a 20-mesh screen.[1]

  • Weigh 10 g of the homogenized sample and add 1.0 g of anhydrous sodium sulfate.[1]

  • Add 20 mL of methanol and ultrasonicate for 20 minutes.[1]

  • Centrifuge the mixture for 15 minutes at 3000 x g.[1]

  • Collect the supernatant and dilute it with PBS containing 10% methanol prior to the ELISA.[1] A dilution factor of at least 60-fold for rice and maize and 120-fold for wheat is recommended to minimize matrix effects.[1][5]

3. ELISA Protocol

  • Coating: Add 100 µL of the coating antigen solution (e.g., 100 ng/mL in coating buffer) to each well of a microtiter plate. Incubate overnight at 4°C.[1]

  • Washing: The next day, wash the plate five times with PBST.[1]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction: Add 50 µL of the this compound standard or diluted sample extract to each well, followed by 50 µL of the specific antibody solution (e.g., VHH solution).[1] Incubate for 1 hour at room temperature with shaking.[1]

  • Washing: Wash the plate five times with PBST.[1]

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-His-tag mAb diluted 1:25000 in PBST) and incubate for 1 hour.[1]

  • Washing: Wash the plate five times with PBST.[1]

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 10-15 minutes at room temperature in the dark.[1]

  • Stopping the Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction.[1]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[8]

4. Data Analysis

  • Calculate the average absorbance for each set of standards and samples.

  • Construct a standard curve by plotting the percentage of inhibition against the logarithm of the this compound concentration for the standards. The percentage of inhibition can be calculated as: % Inhibition = [(Absorbance of zero standard - Absorbance of sample or standard) / Absorbance of zero standard] x 100

  • Determine the concentration of this compound in the samples by interpolating their percentage of inhibition on the standard curve.

  • Multiply the determined concentration by the dilution factor of the sample to obtain the final concentration in the original sample.

References

Sample preparation and extraction techniques for Carbaryl analysis in food matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Carbaryl Analysis in Food Matrices

This document provides detailed application notes and protocols for the sample preparation and extraction of this compound from various food matrices. The methodologies are designed for researchers, scientists, and professionals in food safety and drug development, focusing on widely accepted techniques such as QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Introduction to this compound Analysis

This compound (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide extensively used in agriculture to protect a wide variety of crops.[1] Due to its potential as a cholinesterase inhibitor and its toxicity to humans, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products.[1][2] Accurate and sensitive monitoring of its residues is crucial for ensuring food safety.

The primary challenge in this compound analysis lies in its extraction from complex food matrices, which contain interfering substances like pigments, fats, sugars, and proteins. Effective sample preparation is therefore a critical step to isolate this compound, minimize matrix effects, and ensure reliable quantification by analytical instruments such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

General Workflow for this compound Analysis

The analysis of this compound residues in food follows a multi-step process, beginning with sample collection and homogenization, followed by extraction and cleanup, and concluding with instrumental analysis. The specific technique employed for extraction and cleanup is chosen based on the food matrix, desired sensitivity, and available resources.

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Instrumental Analysis Sample Sample Collection (Fruits, Vegetables, etc.) Homogenize Homogenization (Grinding/Blending) Sample->Homogenize Extraction Solvent Extraction (e.g., Acetonitrile) Homogenize->Extraction Cleanup Extract Cleanup (QuEChERS, SPE, LLE) Extraction->Cleanup Crude Extract Analysis Final Determination (LC-MS/MS or GC-MS/MS) Cleanup->Analysis Clean Extract Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for this compound residue analysis in food.

Key Extraction Techniques and Protocols

Several techniques are commonly used for this compound extraction, each with distinct advantages. The QuEChERS method is renowned for its speed and efficiency across many matrices, SPE provides high selectivity, and LLE remains a fundamental and cost-effective option.

G cluster_quechers Quick, Easy, Cheap, Effective, Rugged, and Safe cluster_spe High Selectivity cluster_lle Fundamental & Cost-Effective center This compound Extraction Techniques QuEChERS QuEChERS center->QuEChERS SPE Solid-Phase Extraction (SPE) center->SPE LLE Liquid-Liquid Extraction (LLE) center->LLE Q_Adv High Throughput Broad Applicability QuEChERS->Q_Adv Q_Matrix Fruits, Vegetables, Cereals, Coffee [17, 22] QuEChERS->Q_Matrix S_Adv Excellent Cleanup Low Matrix Interference SPE->S_Adv S_Matrix Meat, Honey, Juices [5, 8, 25] SPE->S_Matrix L_Adv Simple, Low Cost Effective for Liquids LLE->L_Adv L_Matrix Beverages, Water [3, 10] LLE->L_Matrix

Caption: Comparison of primary this compound extraction techniques.

Protocol 1: QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[5] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[3]

Experimental Protocol:

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample (e.g., blended fruit or vegetable) into a 50 mL centrifuge tube.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • For matrices with high water content, hydration may be performed by adding cold water and letting the sample sit for 15 minutes.[6]

    • Add internal standards if required.

    • Securely cap the tube and shake vigorously for 1 minute.

  • Liquid-Liquid Partitioning:

    • Add a salt mixture, typically consisting of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a commercially available salt packet (e.g., AOAC or EN methods).[3][7] A common composition is 4 g MgSO₄ and 1 g NaCl.

    • Immediately shake the tube vigorously for 1 minute to prevent salt agglomeration and ensure phase separation.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer into a 2 mL or 15 mL d-SPE tube.

    • The d-SPE tube contains anhydrous MgSO₄ to remove residual water and a sorbent to remove interferences. Primary secondary amine (PSA) is commonly used to remove sugars and organic acids. For samples with pigments (e.g., spinach, lettuce), graphitized carbon black (GCB) may be added. For fatty matrices, C18 sorbent is used.[3]

    • Vortex the d-SPE tube for 30-60 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant into a vial.

    • The extract can be analyzed directly by GC-MS/MS or, for LC-MS/MS analysis, it can be evaporated and reconstituted in a suitable mobile phase.[3][6]

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is a powerful cleanup technique that uses a solid sorbent packed in a cartridge to separate the analyte of interest from matrix interferences. It is highly effective for complex or liquid samples like meat, honey, and juices.[8][9]

Experimental Protocol:

  • Initial Extraction:

    • For Solid Samples (e.g., Meat): Homogenize 0.5 g of the sample and deproteinize by adding acetonitrile, followed by centrifugation and filtration.[8]

    • For Liquid Samples (e.g., Honey): Dissolve a known amount of honey in water. An ultrasound treatment can be used to improve extraction efficiency.[10]

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18, amino column).[9][11]

    • Condition the cartridge by sequentially passing methanol and then deionized water through it.

  • Sample Loading:

    • Load the prepared sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to elute interfering compounds while retaining this compound.

  • Elution:

    • Elute the retained this compound using a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate, or a mixture of methanol and dichloromethane).[9][12]

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Beverages

LLE is a classic method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. A variation, LLE with low-temperature partitioning (LLE-LTP), improves phase separation by freezing the aqueous layer.[13]

Experimental Protocol:

  • Sample Preparation: Place a measured volume of the liquid sample (e.g., 5 mL of grape juice) into a centrifuge tube.[13]

  • Extraction:

    • Add an equal or double volume of a water-miscible organic solvent like acetonitrile.[13]

    • Vortex or shake vigorously for a set time (e.g., 1 minute) to ensure thorough mixing.

  • Phase Separation (LLE-LTP):

    • Add partitioning salts (e.g., MgSO₄ and NaCl) to induce phase separation.

    • Place the tube in a freezer at approximately -20°C for a sufficient time (e.g., 30 minutes) to freeze the aqueous layer.[13]

  • Collection:

    • Decant the upper organic layer, which contains the extracted this compound, into a separate tube.

  • Final Extract Preparation:

    • The collected extract can be concentrated by evaporation and reconstituted in a solvent compatible with the analytical instrument.

Performance Data of Extraction Techniques

The effectiveness of an extraction method is evaluated by its recovery, sensitivity (LOD/LOQ), and precision (RSD). The following tables summarize performance data from various studies on this compound analysis.

Table 1: QuEChERS Method Performance

Food MatrixAnalytical TechniqueRecovery (%)LOD (µg/kg)LOQ (µg/kg)RSD (%)Reference
VegetablesLC-MS/MS91 - 109-5< 10[14]
TomatoUPLC-MS/MS85 - 115-20> 20[15]
CoffeeUHPLC-QqQ-MS/MS--1 - 249-[6]
Rat FecesLC-FLD97.927.792.31.1[16]
NutmegUPLC-MS/MS--< MRL (50)-[2]

Table 2: SPE Method Performance

Food MatrixAnalytical TechniqueRecovery (%)LOD (µg/kg)LOQ (µg/kg)RSD (%)Reference
Buffalo MeatHPLC-PDA98.515304.97[8]
Vegetables/FruitUPLC-TMS87.6 - 92.810300.54 - 1.9[17]
HoneyLC-MS/MS107 - 11850 - 80160 - 240-[10]
Fruits & VegetablesHPLC/UV98 ± 5---[11]

Table 3: LLE and Microextraction Method Performance

Food MatrixExtraction TechniqueAnalytical TechniqueRecovery (%)LOD (µg/kg)LOQ (µg/kg)RSD (%)Reference
BeveragesLLE-LTPHPLC-UV> 90---[13]
Fresh VegetablesLLEUPLC-MS/MS96.0 - 99.50.30.9< 3.8[18]
Water, Fruit, Veg.DLLMEHPLC81.9 - 102.42 - 80-5.15 - 7.24[19]
Food SamplesMSPEFluorescence96.0 - 107.40.012--[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; MRL: Maximum Residue Limit.

Conclusion

The choice of sample preparation and extraction technique for this compound analysis is highly dependent on the food matrix and analytical objectives.

  • QuEChERS is a versatile and efficient method suitable for high-throughput screening of a wide range of fruits and vegetables.[5]

  • Solid-Phase Extraction (SPE) offers superior cleanup and is ideal for complex matrices like meat and honey, where minimizing matrix interference is critical for achieving low detection limits.[8][10]

  • Liquid-Liquid Extraction (LLE) and its modern variations remain valuable for liquid samples due to their simplicity and cost-effectiveness.[13]

For all methods, validation is essential to ensure the data generated is accurate and reliable, meeting regulatory guidelines for performance criteria.[7][20] The protocols and data presented here serve as a comprehensive guide for developing and implementing robust analytical methods for this compound residue monitoring in food.

References

Application Note: Solid-Phase Extraction (SPE) Protocols for Carbaryl Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and for residential purposes.[1] Due to its potential toxicity to humans and wildlife, including acting as a cholinesterase inhibitor, regulatory bodies have set maximum residue limits (MRLs) in various environmental and food matrices.[2] Accurate determination of this compound residues requires sensitive analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS).[3][4] However, the complexity of sample matrices (e.g., soil, water, food) can interfere with detection, necessitating an effective sample cleanup and concentration step.[5]

Solid-phase extraction (SPE) is a robust and widely adopted technique for the purification and pre-concentration of analytes from complex samples.[2][6] It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation.[6][7] This application note provides detailed protocols for the cleanup of this compound from various matrices using SPE, summarizes key performance data, and outlines the general workflow.

General SPE Workflow for this compound Cleanup

The SPE process for this compound cleanup follows a sequence of four fundamental steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. Each step is critical for achieving high recovery and a clean extract.

SPE_Workflow cluster_input Inputs cluster_output Outputs Condition 1. Conditioning Load 2. Sample Loading Condition->Load Activates Sorbent Waste1 Waste Condition->Waste1 Wash 3. Washing Load->Wash This compound Retained Load->Waste1 Elute 4. Elution Wash->Elute Interferences Removed Waste2 Interferences (Waste) Wash->Waste2 Analyte Clean this compound Fraction Elute->Analyte Condition_Solvent Conditioning Solvent Condition_Solvent->Condition Sample Sample Extract Sample->Load Wash_Solvent Washing Solvent Wash_Solvent->Wash Elution_Solvent Elution Solvent Elution_Solvent->Elute

References

Application Note: Confirmation of Carbaryl Identity using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various commodities. Accurate and reliable identification and quantification of this compound residues are therefore crucial for ensuring food safety and environmental monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity.[2] This application note provides a detailed protocol for the confirmation of this compound identity using LC-MS/MS.

Principle of Mass Spectrometric Confirmation

The confirmation of a compound's identity using tandem mass spectrometry is based on the highly specific fragmentation pattern of a molecule. In a typical LC-MS/MS experiment, the sample is first separated by liquid chromatography. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. For this compound, this is typically achieved using electrospray ionization in positive mode (ESI+), which forms the protonated molecule, [M+H]⁺, also known as the precursor ion.

This precursor ion is then selected in the first quadrupole (Q1) of the mass spectrometer and fragmented in the collision cell (Q2). The resulting fragment ions, known as product ions, are then detected in the third quadrupole (Q3). The specific pair of a precursor ion and a product ion is called a transition. By monitoring one or more of these specific transitions in Multiple Reaction Monitoring (MRM) mode, a high degree of selectivity and sensitivity can be achieved.[2] The identity of this compound is confirmed by the presence of these specific transitions at the correct retention time and with the expected ion ratio.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the identification and quantification of this compound.

ParameterValueReference
Precursor Ion ([M+H]⁺)m/z 202.1[3][4][5][6]
Quantifier Product Ionm/z 145.1[3][5][7]
Qualifier Product Ionm/z 127.1[3][7]
Collision Energy (for m/z 145.1)~15-28 V[5][7]
Collision Energy (for m/z 127.1)~28-34 V[5][7]
Limit of Detection (LOD)0.015 - 0.08 ppb[7][8][9]
Limit of Quantification (LOQ)0.04 - 10 ppb[3][6][7][9]

Experimental Protocols

The following protocols are generalized from several published methods. Researchers should validate the method for their specific matrix and instrumentation.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[2]

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[4]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex or shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5-10 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column is commonly used.[10]

    • Mobile Phase A: Water with 0.1% formic acid and 5-10 mM ammonium formate.[4][7]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5-10 mM ammonium formate.[4][7]

    • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.[6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[6]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[4][10]

    • MRM Transitions:

      • Quantification: 202.1 → 145.1[3][5][6]

      • Confirmation: 202.1 → 127.1[3][6]

    • Instrument settings: Parameters such as collision energy, dwell time, and ion source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.[7]

Mandatory Visualizations

G Experimental Workflow for this compound Confirmation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup d-SPE Cleanup (PSA + MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Filtration Filtration (0.22 µm) Centrifuge2->Filtration LCMS LC-MS/MS Analysis (MRM Mode) Filtration->LCMS Data Data Acquisition & Processing LCMS->Data Confirmation Confirmation of Identity (Retention Time + Ion Ratio) Data->Confirmation Quantification Quantification Data->Quantification

Caption: Overall experimental workflow for this compound analysis.

G This compound Fragmentation Pathway in MS/MS cluster_this compound This compound Structure cluster_ms Mass Spectrometry carbaryl_img precursor Precursor Ion [M+H]⁺ m/z 202.1 product1 Quantifier Ion C₁₀H₉O⁺ m/z 145.1 precursor->product1 CID (-C₂H₄NO) product2 Qualifier Ion C₁₀H₇⁺ m/z 127.1 precursor->product2 CID (-C₃H₅NO₂)

Caption: Fragmentation of this compound's precursor ion.

Data Interpretation and Confirmation Criteria

For a positive identification of this compound, the following criteria must be met:

  • Retention Time: The retention time of the peak in the sample must match that of a known this compound standard analyzed under the same conditions, within a specified tolerance window.

  • MRM Transitions: Both the quantifier and qualifier transitions must be present in the sample.

  • Ion Ratio: The ratio of the peak areas of the qualifier ion to the quantifier ion in the sample must be within a predefined tolerance (typically ±30%) of the average ratio calculated from calibration standards.[3]

This application note outlines a robust and reliable method for the confirmation of this compound identity using LC-MS/MS. The high selectivity of the MRM scan mode, combined with the specificity of the fragmentation pattern, provides a high degree of confidence in the analytical results. The provided protocol serves as a comprehensive guide for researchers and scientists involved in pesticide residue analysis, ensuring accurate and defensible data for regulatory compliance and risk assessment.

References

Application of Carbaryl in Agricultural Pest Management Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, has been a significant tool in agricultural pest management since its introduction.[1][2] It functions as a potent, fast-acting neurotoxin to a wide array of insect pests, primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[3][4] This document provides detailed application notes, experimental protocols, and supporting data for researchers utilizing this compound in laboratory and field studies.

Application Notes

This compound is effective against a wide range of pests, including aphids, beetles, caterpillars, and others, making it a versatile option for pest management in various agricultural settings.[3][4] It acts as both a contact and stomach poison.[4] While effective, its broad-spectrum nature means it can also be toxic to beneficial insects, such as honeybees, and other non-target organisms.[1] Therefore, its use should be carefully managed within an Integrated Pest Management (IPM) framework to minimize environmental impact.[5]

Spectrum of Activity:

This compound is registered for use on a multitude of crops, including fruits, vegetables, cotton, and ornamentals.[2][4][6] Its efficacy has been demonstrated against numerous pests, such as:

  • Lepidoptera: Codling moth (Cydia pomonella), armyworms, corn earworms.[7][8]

  • Coleoptera: Japanese beetle (Popillia japonica), corn rootworm adults.[8]

  • Hemiptera: Aphids, lygus bugs.[3][4]

Resistance Management:

As with any insecticide, the potential for resistance development in target pest populations is a concern.[9][10] To mitigate this, this compound should be used in rotation with insecticides that have different modes of action.[9] Monitoring pest populations for signs of reduced susceptibility is crucial for maintaining the long-term efficacy of this compound.[9]

Quantitative Data

The following tables summarize the toxicity of this compound to various target and non-target organisms.

Table 1: Acute Toxicity of this compound to Selected Target Pests

Pest SpeciesBioassay TypeLC50 / LD50Reference
Codling Moth (Cydia pomonella)TopicalNot specified, but effective in field trials[7][8]
Japanese Beetle (Popillia japonica)Foliar SprayNot specified, but effective in field trials[11]
Aphids (various species)ContactNot specified, but widely used for control[3][4]
Cinygma sp. (Mayfly)60-min exposure165 µg/L (LC50)[12]
Calineuria californica (Stonefly)60-min exposure1,139 µg/L (LC50)[12]

Table 2: Acute Toxicity of this compound to Selected Non-Target Organisms

OrganismRoute of ExposureLD50 / LC50Toxicity ClassificationReference
Rat (Rattus norvegicus)Oral250-850 mg/kgModerately Toxic[3]
Rabbit (Oryctolagus cuniculus)Oral710 mg/kgLow Toxicity[3]
Honeybee (Apis mellifera)Contact1 µ g/bee Highly Toxic[1]
Daphnia magna (Water flea)48-hour exposure6 µg/LVery Highly Toxic[1]
Atlantic Salmon (Salmo salar)96-hour exposure0.25 mg/LHighly Toxic[1]
Black Bullhead (Ameiurus melas)96-hour exposure20 mg/LSlightly Toxic[1]
Ring-necked Pheasant (Phasianus colchicus)Oral>2000 mg/kgPractically Non-toxic[1]

Experimental Protocols

Protocol 1: Insecticide Bioassay - Contact Vial Method

This protocol outlines a standard method for assessing the toxicity of this compound to insects through contact exposure.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • 20 ml glass scintillation vials with screw caps

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Test insects

  • Holding containers with food and water source

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation of Stock Solution: In a fume hood, accurately weigh a precise amount of technical grade this compound and dissolve it in acetone to prepare a stock solution of known concentration (e.g., 1000 µg/mL). Vortex until fully dissolved.

  • Preparation of Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of at least five concentrations that are expected to cause between 10% and 90% mortality. Also, prepare an acetone-only control.

  • Coating Vials: Pipette 0.5 mL of each dilution (and the control) into separate glass vials.

  • Solvent Evaporation: Roll the vials on their sides to ensure an even coating of the inner surface. Allow the acetone to evaporate completely in the fume hood, leaving a thin film of this compound residue.

  • Insect Exposure: Introduce a known number of test insects (e.g., 10-20) into each vial and loosely secure the cap to allow for air exchange.

  • Incubation: Place the vials in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod) for a predetermined exposure period (e.g., 24 hours).

  • Mortality Assessment: After the exposure period, assess insect mortality. Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.

Protocol 2: this compound Residue Analysis in Vegetable Samples by HPLC

This protocol describes a method for the extraction and quantification of this compound residues in vegetable matter using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Vegetable sample

  • Acetonitrile (HPLC grade)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Homogenizer/blender

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC system with a UV or fluorescence detector

  • C18 analytical column

  • This compound analytical standard

  • PPE: gloves, lab coat, safety glasses

Procedure:

  • Sample Preparation: Homogenize a representative portion of the vegetable sample (e.g., 10 g) until a uniform consistency is achieved.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation for HPLC:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the filtered extract into the HPLC system.

    • Use a C18 column and a mobile phase appropriate for this compound separation (e.g., a gradient of acetonitrile and water).

    • Detect this compound using a UV detector (e.g., at 280 nm) or a fluorescence detector for higher sensitivity.

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Carbaryl_Mechanism_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes AChR Acetylcholine Receptor ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Stimulates This compound This compound This compound->AChE Inhibits Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Release

Caption: Mechanism of action of this compound, inhibiting acetylcholinesterase.

Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution Serial_Dilute Create Serial Dilutions Prep_Stock->Serial_Dilute Coat_Vials Coat Vials with Insecticide Serial_Dilute->Coat_Vials Intro_Insects Introduce Test Insects Coat_Vials->Intro_Insects Incubate Incubate under Controlled Conditions Intro_Insects->Incubate Assess_Mortality Assess Mortality Incubate->Assess_Mortality Probit_Analysis Perform Probit Analysis (Calculate LC50) Assess_Mortality->Probit_Analysis

Caption: General workflow for an insecticide contact bioassay.

IPM_Framework cluster_strategies Control Strategies IPM Integrated Pest Management (IPM) Monitoring Pest Monitoring & Scouting IPM->Monitoring Cultural Cultural Controls (e.g., Crop Rotation) Cultural->IPM Biological Biological Controls (e.g., Predators) Biological->IPM Mechanical Mechanical Controls (e.g., Traps) Mechanical->IPM Chemical Chemical Controls This compound This compound Application (Judicious Use) Chemical->this compound This compound->IPM Feedback Loop Thresholds Action Thresholds Monitoring->Thresholds Thresholds->Cultural Thresholds->Biological Thresholds->Mechanical Thresholds->Chemical

Caption: Role of this compound within an Integrated Pest Management framework.

References

Application Notes and Protocols for Induction of Neurotoxicity Using Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, is widely utilized in agricultural and residential settings. Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2][3] This inhibition leads to the accumulation of acetylcholine at cholinergic synapses, resulting in neurotoxicity.[2][3] Due to its well-characterized mode of action, this compound is frequently employed in toxicological studies to induce neurotoxicity in animal models, providing a valuable tool for investigating neurodegenerative processes, developmental neurotoxicity, and the efficacy of potential neuroprotective agents.[4][5] Beyond its direct effects on the cholinergic system, evidence suggests that this compound-induced neurotoxicity also involves other mechanisms, including the induction of oxidative stress and activation of inflammatory signaling pathways.[3][6]

These application notes provide a comprehensive overview of the use of this compound to induce neurotoxicity in research settings. Detailed protocols for animal handling, this compound administration, and subsequent neurotoxicity assessment are provided to ensure reproducible and reliable experimental outcomes.

Data Presentation

Acute Toxicity of this compound
SpeciesRoute of AdministrationLD50Reference
Rat (male)Oral302.6 mg/kg[1]
Rat (female)Oral311.5 mg/kg[1]
RabbitOral710 mg/kg[1]
RatDermal>2000 mg/kg[1]
RabbitDermal>2000 mg/kg[1]
CatOral125-250 mg/kg[1]
This compound Dosing for Induction of Neurotoxicity in Rodents
Animal ModelDosing RegimenObserved Neurotoxic EffectsReference
Neonatal Mice (Postnatal day 10)Single oral dose of 0.5, 5.0, or 20.0 mg/kgPersistent adult behavioral and cognitive impairments, altered protein levels in the developing brain.[4]
Adult Male Wistar RatsDaily oral gavage of 100, 300, or 600 mg/kg for 7, 14, or 28 daysDose- and time-dependent neurotoxicity, disturbance of oxidant/antioxidant balance, activation of NF-κB signaling pathway.[6]
Aging Rats (12 months)Daily oral gavage of 50 mg/kg for 30 daysReduction of locomotor activity, inhibition of cholinesterase activity.
Preweanling (PND 18) and Adult Male Brown Norway RatsSingle oral dose of 3, 7.5, 15, or 22.5 mg/kgDepression of motor activity, brain and erythrocyte cholinesterase inhibition.

Experimental Protocols

Protocol 1: Induction of Developmental Neurotoxicity in Neonatal Mice

This protocol is adapted from studies investigating the effects of early-life this compound exposure on neurodevelopment.[4][5]

Materials:

  • This compound (analytical grade)

  • Corn oil (or other suitable vehicle)

  • Neonatal mice (Postnatal day 10)

  • Animal gavage needles (24-gauge, 1-inch, ball-tipped)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • On the day of dosing, prepare a stock solution of this compound in corn oil. For example, to achieve a dose of 20 mg/kg in a 5 g mouse with a dosing volume of 10 µL/g, a 2 mg/mL solution is required.

    • Warm the corn oil slightly to aid in dissolution.

    • Vortex the solution thoroughly to ensure a homogenous suspension.

  • Animal Dosing:

    • Weigh each pup to determine the precise volume of this compound solution to be administered.

    • Administer a single oral dose of this compound using a gavage needle. Gently restrain the pup and carefully insert the needle into the esophagus.

    • Administer the solution slowly to prevent regurgitation.

    • A control group should receive the vehicle (corn oil) only.

  • Post-Dosing Monitoring and Analysis:

    • Return the pups to their dam.

    • Monitor for any acute signs of toxicity.

    • At the desired experimental endpoint (e.g., adulthood), perform behavioral assays (e.g., open field test, Morris water maze) and collect brain tissue for biomolecular analyses (e.g., protein expression, acetylcholinesterase activity).

Protocol 2: Induction of Sub-Chronic Neurotoxicity in Adult Rats

This protocol is based on studies examining the effects of repeated this compound exposure in adult rodents.[6]

Materials:

  • This compound (analytical grade)

  • Distilled water or saline (vehicle)

  • Adult male Wistar rats

  • Animal gavage needles (18- or 20-gauge)

  • Analytical balance

  • Magnetic stirrer

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a suspension of this compound in distilled water or saline. This compound has low water solubility, so a suspension is necessary.

    • Use a magnetic stirrer to maintain a uniform suspension during the dosing procedure.

  • Animal Dosing:

    • Weigh each rat before the start of the study and at regular intervals.

    • Administer the desired dose of this compound daily via oral gavage for the specified duration (e.g., 28 days).

    • A control group should receive the vehicle only.

  • Endpoint Analysis:

    • At the end of the dosing period, animals can be subjected to behavioral tests.

    • Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and molecular analyses.

Protocol 3: Assessment of Acetylcholinesterase (AChE) Activity in Brain Tissue

This protocol is a generalized method based on the Ellman assay.

Materials:

  • Homogenized brain tissue from control and this compound-treated animals

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Tissue Preparation:

    • Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant will be used for the assay.

  • Assay Procedure:

    • Add the brain homogenate supernatant to the wells of a 96-well plate.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the AChE activity and express it as units per milligram of protein.

    • Compare the AChE activity between control and this compound-treated groups.

Protocol 4: Evaluation of Motor Activity (Open Field Test)

The open field test is a common method to assess general locomotor activity and anxiety-like behavior.

Materials:

  • Open field apparatus (a square or circular arena with walls)

  • Video tracking software

  • Control and this compound-treated rats or mice

Procedure:

  • Habituation:

    • Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set period (e.g., 5-10 minutes) using the video tracking software.

  • Data Analysis:

    • The software will analyze various parameters, including:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency (a measure of exploratory behavior)

    • Compare these parameters between the control and this compound-treated groups.

Protocol 5: Measurement of Oxidative Stress Markers

This protocol provides a general workflow for assessing oxidative stress in brain tissue.

Materials:

  • Brain tissue homogenates

  • Assay kits for measuring:

    • Malondialdehyde (MDA) as an indicator of lipid peroxidation

    • Reduced glutathione (GSH) levels

    • Superoxide dismutase (SOD) and catalase (CAT) activity

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Preparation:

    • Prepare brain tissue homogenates as described in Protocol 3.

  • Assay Performance:

    • Follow the specific instructions provided with each commercial assay kit for the measurement of MDA, GSH, SOD, and CAT.

  • Data Analysis:

    • Quantify the levels of each oxidative stress marker.

    • Compare the results between the control and this compound-treated groups to determine the extent of oxidative damage.

Mandatory Visualizations

This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks down CholinergicReceptor Cholinergic Receptor ACh->CholinergicReceptor Activates NeuronalHyperstimulation Neuronal Hyperstimulation CholinergicReceptor->NeuronalHyperstimulation Neurotoxicity Neurotoxicity NeuronalHyperstimulation->Neurotoxicity

Caption: this compound's primary mechanism of neurotoxicity.

This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress IKK IKK Activation OxidativeStress->IKK NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage IκB IκB Degradation IKK->IκB NFkB NF-κB Nuclear Translocation IκB->NFkB releases InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes InflammatoryGenes->NeuronalDamage

Caption: this compound-induced oxidative stress and NF-κB signaling.

Start Start: this compound Administration Behavioral Behavioral Assessment (e.g., Open Field Test) Start->Behavioral Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Biochemical Biochemical Assays (AChE Activity, Oxidative Stress) Euthanasia->Biochemical Molecular Molecular Analysis (Gene/Protein Expression) Euthanasia->Molecular Data Data Analysis & Interpretation Biochemical->Data Molecular->Data

Caption: Experimental workflow for this compound neurotoxicity studies.

References

Application Notes and Protocols for Studying the Effects of Carbaryl on Non-target Arthropods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide detailed methodologies for assessing the lethal and sublethal effects of Carbaryl on various non-target arthropods. The protocols are based on internationally recognized guidelines and published research, ensuring robust and reproducible results.

Core Toxin Profile: this compound

This compound is a broad-spectrum carbamate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death.[1] While effective against target pests, this compound can also have significant detrimental effects on beneficial and other non-target arthropods, impacting their survival, reproduction, and behavior.[2][3][4]

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is the disruption of synaptic transmission in the cholinergic system of arthropods.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse (Paralysis) AChR->Nerve_Impulse Causes Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->Inhibition Inhibition->AChE Inhibits

Caption: Mechanism of this compound's neurotoxicity via acetylcholinesterase inhibition.

Section 1: Effects on Pollinators (e.g., Apis mellifera)

Pollinators like the honey bee (Apis mellifera) are highly susceptible to this compound, which can be encountered through direct contact with sprays or by consuming contaminated pollen and nectar.[5]

Data Presentation: Toxicity of this compound to Honey Bees
EndpointValueExposure RouteDurationReference
Acute Contact LD501 µ g/bee Topical48 hours[6]
Acute Oral LD500.178 µ g/bee Oral24 hours[5][7]
Larval LC5044 ppmOral72 hours[8]
Sublethal EffectsReduced lifespan, immunosuppression, altered gene expressionOral & Topical-[9]
Experimental Protocol: Honey Bee Acute Toxicity Testing (Oral & Contact)

This protocol is adapted from OECD Guidelines 213 (Contact) and 214 (Oral).[10][11]

1. Test Organisms:

  • Young adult worker honey bees (Apis mellifera) from healthy, queen-right colonies.[5]

2. Preparation of Test Solutions:

  • Oral: Dissolve this compound in a 50% (w/v) sucrose solution. A solvent like acetone (not exceeding 5% of the final volume) can be used for poorly soluble compounds.[4][11] Prepare a geometric series of at least five concentrations.

  • Contact: Dissolve this compound in a volatile solvent like acetone.[5] Prepare a range of concentrations to be applied in a constant volume.

3. Experimental Procedure:

  • Oral Toxicity (OECD 214):

    • Starve bees for up to two hours before the test.[5]

    • Individually or in groups (10-50 bees per cage), provide a known volume of the test solution.[5]

    • After consumption of the dosed solution (within 4 hours), provide an ad libitum supply of 50% sucrose solution.[12]

    • Maintain bees in cages at 25°C ± 1°C.[12]

  • Contact Toxicity (OECD 213):

    • Anesthetize bees with carbon dioxide.

    • Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.[11]

    • Place bees in cages with an ad libitum supply of 50% sucrose solution.

4. Observations and Endpoints:

  • Record mortality and any sublethal effects (e.g., behavioral changes, paralysis) at 4, 24, and 48 hours post-exposure.[11]

  • If mortality between 24 and 48 hours is greater than 10%, extend observations to 72 and 96 hours.[4][11]

  • Calculate the LD50 values with 95% confidence limits.

5. Validity Criteria:

  • Control mortality should not exceed 10% at the end of the test.[12]

Experimental Workflow: Honey Bee Toxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis P1 Source healthy honey bees P2 Prepare this compound solutions (Oral and Contact) E1 Oral Exposure: Feed bees with dosed sucrose solution P2->E1 E2 Contact Exposure: Topical application to thorax P2->E2 O1 Incubate at 25°C E1->O1 E2->O1 O2 Record mortality and sublethal effects at 4, 24, 48 (96) hours O1->O2 A1 Calculate LD50 values O2->A1

Caption: Workflow for honey bee acute toxicity testing of this compound.

Section 2: Effects on Predatory Arthropods (e.g., Phytoseiulus persimilis)

Predatory mites are crucial biological control agents in many agricultural systems. Their populations can be negatively impacted by broad-spectrum insecticides like this compound.

Data Presentation: Toxicity of this compound to Predatory Mites
SpeciesEndpointValue/EffectExposure RouteDurationReference
Phytoseiulus persimilisSurvival & FecunditySignificantly affectedTopical & Residual-[13]
Generalist PredatorsAbundance & DiversitySignificantly reducedField Spray-[14]
Experimental Protocol: Predatory Mite Toxicity Testing

This protocol is based on IOBC/WPRS guidelines and methods described for Phytoseiulus persimilis.[13][15]

1. Test Organisms:

  • Adult female predatory mites (e.g., Phytoseiulus persimilis).

2. Preparation of Test Surfaces:

  • Dip leaf discs (e.g., from bean plants) in the this compound test solutions and allow them to air-dry.[13]

  • Alternatively, spray glass plates with a Potter's precision spray tower.[16]

3. Experimental Procedure:

  • Place the treated leaf discs on wet cotton wool in Petri dishes to maintain turgor.

  • Transfer adult female mites to the treated surfaces.

  • Provide a food source (e.g., spider mite eggs and females).

  • Maintain the experimental units in a climatic chamber at 25°C ± 2°C, 70% ± 10% relative humidity, and a 16L:8D photoperiod.

4. Observations and Endpoints:

  • Assess female survival at 2 and 72 hours.

  • Monitor surviving females daily for an additional period (e.g., 4 days) to evaluate effects on fecundity (number of eggs laid per female).

5. Validity Criteria:

  • Control mortality should be low (typically <15-20%).

  • Mites in the control group should exhibit normal fecundity.

Experimental Workflow: Predatory Mite Residual Toxicity Test

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis P1 Prepare this compound solutions P2 Treat leaf discs with this compound P1->P2 P3 Place discs on wet cotton P2->P3 E1 Introduce adult female mites to treated leaf discs P3->E1 E2 Provide food source (spider mites) E1->E2 O1 Incubate at 25°C, 70% RH, 16L:8D O2 Assess survival at 2 and 72 hours O1->O2 O3 Monitor fecundity for 4 days O2->O3 A1 Calculate mortality rates and effects on reproduction O3->A1

Caption: Workflow for assessing the residual effects of this compound on predatory mites.

Section 3: Effects on Soil Arthropods (e.g., Folsomia candida)

Soil-dwelling arthropods like Collembola (springtails) play a vital role in decomposition and nutrient cycling. They can be exposed to this compound through contaminated soil.

Data Presentation: Toxicity of this compound to Collembola
SpeciesEndpointValue/EffectExposure DurationReference
Cyphoderus sp.LT50Longer than Endosulfan-[10]
Cyphoderus sp.Egg Viability73% (compared to 100% in control)-[10]
Folsomia candidaReproduction (EC50)5.93 mg/kgShort-term[6]
Soil ArthropodsAbundance & DiversitySignificantly reduced-[14]
Experimental Protocol: Collembola Reproduction Test

This protocol is adapted from OECD Guideline 232.[17][18][19]

1. Test Organisms:

  • Synchronized female Folsomia candida, 9-12 days old.[17]

2. Test Substrate:

  • Artificial soil, prepared according to OECD guidelines.

3. Experimental Procedure:

  • Incorporate this compound into the artificial soil. For water-insoluble substances, a suitable carrier like fine quartz sand can be used.

  • Place the treated soil into test vessels.

  • Introduce a set number of synchronized female Collembola (e.g., 10 per replicate) into each vessel.[17]

  • Add a food source (e.g., dried brewer's yeast) to the soil surface.

  • Incubate the test vessels at 20°C ± 2°C with a 12L:12D light cycle.

  • The test duration is 28 days for F. candida.[18]

4. Observations and Endpoints:

  • At the end of the test, assess adult mortality.

  • Extract the juveniles from the soil using a flotation method and count them to determine the reproductive output.

  • Calculate the LCx (lethal concentration) and ECx (effect concentration on reproduction) or the NOEC/LOEC values.[17]

5. Validity Criteria:

  • Mean mortality of adults in the control should not exceed 20%.

  • The mean number of juveniles per control vessel should meet a specified minimum (e.g., >100).

  • The coefficient of variation for juvenile numbers in the controls should be ≤30%.

Experimental Workflow: Collembola Reproduction Test

G cluster_prep Preparation cluster_exposure Exposure (28 days) cluster_termination Test Termination cluster_analysis Data Analysis P1 Prepare artificial soil P2 Incorporate this compound into soil at various concentrations P1->P2 E1 Add 10 adult Collembola to each test vessel P2->E1 E2 Add food source E1->E2 E3 Incubate at 20°C E2->E3 T1 Assess adult mortality E3->T1 T2 Extract and count juveniles A1 Calculate LCx, ECx, and NOEC/LOEC values T2->A1

Caption: Workflow for assessing the effects of this compound on Collembola reproduction.

Section 4: Effects on Aquatic Arthropods (e.g., Daphnia magna)

Aquatic invertebrates are particularly vulnerable to this compound that enters waterways through runoff or spray drift. Daphnia magna is a standard model organism for aquatic ecotoxicology.

Data Presentation: Toxicity of this compound to Aquatic Invertebrates
SpeciesEndpointValueExposure DurationReference
Daphnia magna (Water Flea)48-hour LC506 µg/L48 hours[6]
Pteronarcys californica (Stonefly)Acute GMAV4.8 µg/L-[20]
Mysidopsis bahia (Mysid Shrimp)Acute GMAV5.7 µg/L-[20]
Glass Shrimp48-hour LC505.6 µg/L48 hours[6]
Experimental Protocol: Daphnia magna Acute Immobilisation Test

This protocol is adapted from standard EPA and OECD guidelines.[21]

1. Test Organisms:

  • Daphnia magna neonates, less than 24 hours old, from a healthy culture.[22]

2. Test Solutions:

  • Prepare a series of at least five this compound concentrations in the same water used for culturing the daphnids.

  • Include a control (culture water only) and, if a solvent is used, a solvent control.

3. Experimental Procedure:

  • Add the test solutions to replicate beakers (e.g., 80 mL in 100-mL beakers).[21]

  • Introduce a set number of neonates (e.g., five per beaker) into each replicate.[21]

  • Maintain the test vessels at 20°C ± 2°C with a defined light-dark cycle (e.g., 16L:8D).

  • Do not feed the daphnids during the test.[21]

  • The test duration is 48 hours.

4. Observations and Endpoints:

  • At 24 and 48 hours, record the number of daphnids that are immobilized (i.e., unable to swim) in each replicate.

  • Calculate the 48-hour EC50 (median effective concentration causing immobilization) with 95% confidence limits.

5. Validity Criteria:

  • No more than 10% of the control organisms should be immobilized or show other signs of disease or stress.[21]

  • The dissolved oxygen concentration in all test vessels should remain above a specified level (e.g., 3 mg/L).

Experimental Workflow: Daphnia magna Acute Immobilisation Test

G cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_observation Observation cluster_analysis Data Analysis P1 Culture Daphnia magna P2 Prepare this compound test solutions E1 Add neonates (<24h old) to test solutions P2->E1 E2 Incubate at 20°C E1->E2 O1 Record immobilisation at 24 and 48 hours E2->O1 A1 Calculate 48-hour EC50 O1->A1

Caption: Workflow for the Daphnia magna acute immobilisation test for this compound.

References

Application Notes and Protocols: In Vitro Assessment of Carbaryl's Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating synaptic transmission.[1][2] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent adverse neurotoxic effects.[1] Carbaryl, a widely used carbamate insecticide, exerts its toxic action primarily through the inhibition of AChE.[1][3] Understanding and quantifying this inhibition is crucial for toxicological assessment, environmental monitoring, and the development of potential therapeutics.

These application notes provide detailed protocols for in vitro assays designed to assess this compound's inhibitory effect on AChE, focusing on the widely adopted Ellman method.[4][5] Included are summaries of quantitative data, step-by-step experimental procedures, and diagrams illustrating the mechanism of inhibition and experimental workflow.

Mechanism of Acetylcholinesterase Inhibition by this compound

Carbamates, including this compound, are classified as pseudo-irreversible or reversible inhibitors of AChE.[1][6] The inhibition mechanism involves the carbamylation of a serine residue within the enzyme's active site.[2][7] This process occurs in two steps:

  • Formation of a Reversible Complex: this compound first binds to the AChE active site to form a non-covalent Michaelis-Menten-like complex.[8]

  • Carbamylation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carbamate, leading to the formation of a transient, carbamylated enzyme.[7]

This carbamylated enzyme is inactive as it cannot hydrolyze acetylcholine. Unlike the very stable phosphorylated enzyme formed by organophosphate inhibitors, the carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme.[1] However, this decarbamylation process is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a temporary but effective inhibition of the enzyme.[1][8]

AChE_Inhibition_by_this compound cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) Complex AChE-ACh Complex ACh->Complex Binds to active site AChE Active AChE AChE->Complex Complex->AChE Rapid Hydrolysis Products Choline + Acetate Complex->Products This compound This compound Inhib_Complex AChE-Carbaryl Complex This compound->Inhib_Complex Binds to active site AChE_Inhib Active AChE AChE_Inhib->Inhib_Complex Carbamylated_AChE Carbamylated AChE (Inactive) Inhib_Complex->Carbamylated_AChE Carbamylation Carbamylated_AChE->AChE_Inhib Spontaneous Hydrolysis (Slow)

Caption: Mechanism of AChE inhibition by this compound.

Quantitative Data Summary: this compound Inhibition of AChE

The inhibitory potency of this compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The IC50 value can vary depending on the source of the enzyme and the specific assay conditions.

Enzyme SourceIC50 ValueNotesReference
Rat Brain17 µMComparison with other carbamates.[9]
Daphnia magna1.9 h⁻¹In vitro reactivation rate constant.[10]
Daphnia magnaNot specifiedLOEC of 0.4 µg/L and 0.9 µg/L for two strains.[11]
Human RBC~1-10 µg/mLDose-dependent inhibition observed.[12]
Monopterus albus43.03% inhibitionInhibition percentage at a specific concentration.[5]

Experimental Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's method for use in a 96-well microplate format, suitable for determining the IC50 of this compound.[4][13][14]

Principle of the Assay

The assay measures AChE activity by monitoring the production of thiocholine. Acetylthiocholine (ATCI), a synthetic substrate, is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion (TNB²⁻), which can be quantified by measuring its absorbance at 405-412 nm.[5][15] In the presence of an inhibitor like this compound, the rate of ATCI hydrolysis decreases, leading to a reduced rate of color formation.

Materials and Reagents
  • Acetylcholinesterase (AChE) (e.g., from electric eel or human recombinant)

  • This compound (analytical standard)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0) or Tris-HCl (50 mM, pH 8.0)

  • Solvent for this compound (e.g., DMSO or ethanol)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Stock Solution (e.g., 1 U/mL): Prepare the enzyme solution in the assay buffer. The final concentration should be within the linear range of the assay, which may require optimization.[4][16]

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light.[4]

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.[4][13]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • This compound Working Solutions: Prepare a series of dilutions from the stock solution using the assay buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is low (e.g., <1%) and consistent across all wells to avoid affecting enzyme activity.

Assay Procedure (96-well plate)

The following workflow outlines the steps for performing the inhibition assay.

Ellman_Workflow prep prep step step action action readout readout end_node end_node start Start: Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) plate_setup To each well, add: - 140 µL Buffer - 10 µL this compound Dilution (or solvent for control) start->plate_setup add_enzyme Add 10 µL AChE Solution (1 U/mL) plate_setup->add_enzyme incubate1 Pre-incubate plate (e.g., 10-15 min at 25-37°C) add_enzyme->incubate1 add_dtnb Add 10 µL DTNB Solution (10 mM) incubate1->add_dtnb initiate Initiate reaction by adding: 10 µL ATCI Solution (14 mM) add_dtnb->initiate incubate2 Incubate plate (e.g., 10 min at room temperature) initiate->incubate2 measure Measure Absorbance at 412 nm incubate2->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Experimental workflow for the Ellman assay.
  • Plate Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 140 µL of phosphate buffer, 10 µL of this compound working solution.

    • Control Well (100% Activity): 140 µL of phosphate buffer, 10 µL of solvent (the same solvent used for this compound).[4]

    • Blank Well: 150 µL of phosphate buffer (no enzyme).

  • Add Enzyme: Add 10 µL of the AChE solution to the test and control wells. Do not add enzyme to the blank well.[4]

  • Pre-incubation: Mix gently and pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[4][13]

  • Add DTNB: Add 10 µL of the 10 mM DTNB solution to all wells.[4]

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to all wells.[4]

  • Incubation and Measurement: Mix the plate and immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[13][17]

Data Analysis
  • Calculate Reaction Rate (Velocity): For kinetic readings, determine the rate of change in absorbance over time (V = ΔAbs/Δt) for each well. For endpoint readings, use the final absorbance value after subtracting the blank.

  • Calculate Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each this compound concentration:

    % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    Where:

    • V_control = Reaction rate of the control well (no inhibitor).[18]

    • V_sample = Reaction rate in the presence of this compound.[18]

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

References

Evaluating the Efficacy of Carbaryl Against Insect Pests: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the efficacy of Carbaryl, a broad-spectrum carbamate insecticide, against various insect pests. The protocols outlined below cover topical application, residual contact, and fumigation bioassays, offering standardized procedures to determine the susceptibility of target insect populations.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect.[4][5][6]

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve Impulse Nerve Impulse ACh_Receptor->Nerve Impulse Initiates Continuous Nerve Impulse\n(Paralysis) Continuous Nerve Impulse (Paralysis) ACh_Receptor->Continuous Nerve Impulse\n(Paralysis) Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Blocked_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits

Fig. 1: this compound's inhibitory action on acetylcholinesterase.

Experimental Protocols

The following protocols are designed to assess the toxicity of this compound to various insect pests. It is crucial to maintain consistent environmental conditions (temperature, humidity, and photoperiod) throughout the experiments to ensure data reproducibility.

Topical Application Bioassay

This method directly applies a known dose of insecticide to the insect's body, providing a precise measure of its toxicity.[7][8][9]

Target Pest Example: Fall Armyworm (Spodoptera frugiperda) larvae.[10]

Materials:

  • Technical grade this compound (≥98% purity)

  • Acetone (analytical grade)

  • Micropipette or micro-applicator

  • Third-instar S. frugiperda larvae of uniform age and size

  • Petri dishes (9 cm diameter)

  • Fresh maize leaves

  • Camel hair brush

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetone. Subsequently, prepare serial dilutions to create a range of at least five concentrations.

  • Insect Handling: Collect healthy, active third-instar larvae. Pre-starve the larvae for 3 hours before application.[10]

  • Application: Anesthetize the larvae briefly with CO2 if necessary. Using a micro-applicator, apply a 1 µL droplet of the desired this compound concentration to the dorsal thorax of each larva. A control group should be treated with acetone only.

  • Incubation: Place each treated larva in a separate petri dish containing a fresh maize leaf as a food source.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they do not respond to a gentle touch with a camel hair brush.[10]

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Residual Contact (Glass Vial) Bioassay

This method evaluates the toxicity of an insecticide residue on a surface.[11][12]

Target Pest Example: Red Flour Beetle (Tribolium castaneum) adults.

Materials:

  • Technical grade this compound

  • Acetone

  • Glass scintillation vials (20 mL)

  • Repeating pipettor

  • Vial roller or hot dog roller (heating element turned off)

  • Adult T. castaneum (1-2 weeks old)

  • Flour

Procedure:

  • Vial Coating: Prepare a range of this compound concentrations in acetone. Add 0.5 mL of each solution to a glass vial.

  • Solvent Evaporation: Roll the vials on a vial roller until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface. Prepare control vials with acetone only.

  • Insect Exposure: Introduce 10-20 adult beetles into each vial and provide a small amount of flour as a food source.

  • Incubation: Keep the vials at a constant temperature and humidity.

  • Mortality Assessment: Record mortality at 24 and 48 hours. Beetles that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality. Determine the LC50 (the concentration required to kill 50% of the test population) using probit analysis.

Fumigation Bioassay

This method is suitable for assessing the efficacy of volatile insecticides against stored-product pests.[13]

Target Pest Example: Stored-product insects (e.g., Tribolium castaneum).

Materials:

  • This compound formulation suitable for fumigation

  • Sealed fumigation chambers or desiccators

  • Test insects

  • Culture medium

Procedure:

  • Chamber Setup: Place a known number of insects in a small cage or container with a food source within the fumigation chamber.

  • Fumigant Introduction: Introduce the calculated amount of this compound fumigant into the chamber. The chamber must be airtight.

  • Exposure: Expose the insects for a predetermined period (e.g., 24 hours) under controlled temperature and humidity.[13]

  • Aeration and Recovery: After exposure, ventilate the chamber to remove the fumigant. Transfer the insects to a clean container with fresh culture medium.

  • Mortality Assessment: Record mortality at different time intervals post-exposure (e.g., 24, 48, 72 hours) to account for any delayed effects.

  • Data Analysis: Calculate the percentage mortality for each concentration and exposure time. Determine the LC50 and LT50 (the time required to kill 50% of the population at a given concentration).

Data Presentation

The following tables summarize the efficacy of this compound against various insect pests based on available literature.

Table 1: Topical Application Efficacy of this compound

Insect PestOrderLD50 (µ g/insect )Reference(s)
Boll weevil (Anthonomus grandis)Coleoptera39.49[7][14]
Honey bee (Apis mellifera)Hymenoptera1[13]

Table 2: Residual Contact Efficacy of this compound

Insect PestOrderLC50Exposure TimeReference(s)
Sweetpotato weevil (Cylas formicarius)Coleoptera>100 µ g/vial 24 h[12]
Calineuria californicaPlecoptera1,139 µg/L60 min[15]
Cinygma sp.Ephemeroptera165 µg/L60 min[15]
Water flea (Daphnia magna)Cladocera6 µg/L48 h[13]

Table 3: Qualitative Efficacy of this compound against Other Pests

Insect PestOrderEfficacyReference(s)
ThripsThysanopteraModerate[16][17]
AphidsHemipteraEffective[4][6]

Table 4: Toxicity of this compound to Beneficial Insects

Beneficial InsectCommon NameToxicity RatingReference(s)
Cryptolaemus montrouzieriMealybug ladybirdHigh[11]
Chrysoperla carneaCommon green lacewingSusceptible[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the described bioassays.

cluster_prep Preparation cluster_topical Topical Application cluster_residual Residual Contact cluster_fumigation Fumigation cluster_analysis Data Analysis A Prepare this compound Stock Solution B Make Serial Dilutions A->B D Apply 1µL to Dorsal Thorax B->D F Coat Vials with This compound Solution B->F C Select Healthy Test Insects C->D H Introduce Insects to Vials C->H I Place Insects in Fumigation Chamber C->I E Incubate with Food Source D->E L Record Mortality at Time Points E->L G Evaporate Solvent F->G G->H H->L J Introduce This compound Fumigant I->J K Expose for Set Duration J->K K->L M Correct for Control Mortality L->M N Calculate LD50/LC50 (Probit Analysis) M->N A Start B Determine Target Insect Species A->B C Select Appropriate Bioassay Method B->C D Topical Application C->D E Residual Contact C->E F Fumigation C->F G Conduct Dose-Response Experiment D->G E->G F->G H Collect Mortality Data G->H I Perform Statistical Analysis H->I J Determine Efficacy (LD50/LC50) I->J K End J->K

References

Application Notes: Dipstick Immunoassay for Rapid Screening of Carbaryl in Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl is a broad-spectrum N-methylcarbamate insecticide widely used in agriculture to control pests on a variety of vegetable crops.[1][2] Its potential persistence as a residue on these vegetables poses a health risk to consumers, necessitating rapid and effective screening methods. This document provides a detailed protocol for a dipstick immunoassay, a rapid, cost-effective, and user-friendly method for the qualitative and semi-quantitative screening of this compound residues in vegetable samples. The assay is based on the principle of a competitive immunochromatographic assay (ICA).[3]

Principle of the Assay

The dipstick immunoassay for this compound operates on a competitive binding principle. The sample extract containing this compound (the analyte) is applied to the sample pad. As the sample migrates along the nitrocellulose membrane via capillary action, it mobilizes gold nanoparticle-labeled antibodies specific to this compound located in the conjugate pad.

In the test zone, a this compound-protein conjugate is immobilized. A competitive reaction occurs between the free this compound in the sample and the immobilized this compound conjugate for the binding sites of the gold-labeled antibodies.

  • Negative Result: In the absence or low concentration of this compound in the sample, the gold-labeled antibodies will bind to the immobilized this compound conjugate, resulting in the formation of a visible colored line at the test zone.

  • Positive Result: If this compound is present in the sample at a concentration above the detection limit, it will bind to the gold-labeled antibodies, preventing them from binding to the immobilized this compound conjugate. Consequently, no or a significantly weaker colored line will appear at the test zone.

A control line, consisting of immobilized secondary antibodies that bind to the gold-labeled primary antibodies, is included to validate the proper functioning of the dipstick. The appearance of the control line indicates that the strip has worked correctly.

G cluster_dipstick Dipstick Components cluster_negative Negative Sample (No this compound) cluster_positive Positive Sample (this compound Present) SamplePad Sample Pad ConjugatePad Conjugate Pad (Gold-labeled Anti-Carbaryl Ab) Nitrocellulose Nitrocellulose Membrane TestLine Test Line (Immobilized this compound-Protein Conjugate) ControlLine Control Line (Immobilized Secondary Ab) AbsorbentPad Absorbent Pad Neg_Sample Sample Application Neg_Migration Gold-Ab complex migrates Neg_Sample->Neg_Migration Neg_Binding Gold-Ab binds to Test Line Neg_Migration->Neg_Binding Neg_Result Colored Test Line appears Neg_Binding->Neg_Result ControlLine_Neg Control Line Appears Neg_Binding->ControlLine_Neg Excess Gold-Ab binds to Control Line Pos_Sample Sample Application Pos_Binding1 This compound binds to Gold-Ab Pos_Sample->Pos_Binding1 Pos_Migration Complex migrates Pos_Binding1->Pos_Migration Pos_NoBinding No binding at Test Line Pos_Migration->Pos_NoBinding Pos_Result No colored Test Line Pos_NoBinding->Pos_Result ControlLine_Pos Control Line Appears Pos_NoBinding->ControlLine_Pos Free Gold-Ab binds to Control Line G cluster_prep Reagent & Dipstick Preparation cluster_assay Assay Protocol Prep_Reagents Prepare Buffers & Solutions Prep_Gold Synthesize Gold-Labeled Antibody Prep_Reagents->Prep_Gold Prep_Membrane Immobilize Test & Control Lines on Membrane Prep_Reagents->Prep_Membrane Prep_Pads Prepare Sample & Conjugate Pads Prep_Gold->Prep_Pads Assemble Assemble Pads & Membrane on Backing Card Prep_Membrane->Assemble Prep_Pads->Assemble Cut Cut into Individual Dipsticks Assemble->Cut Dip Insert Dipstick into Sample Cut->Dip Dipstick Ready for Use Sample_Prep Vegetable Sample Preparation (Homogenize & Extract with MeOH) Dilute Dilute Extract with Buffer Sample_Prep->Dilute Dilute->Dip Incubate Incubate for 10 minutes at RT Dip->Incubate Read Visually Interpret Results Incubate->Read

References

Application Notes and Protocols for Colorimetric Determination of Carbaryl Deposits

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative determination of Carbaryl deposits on various surfaces, including agricultural produce and environmental samples. The methods described are based on colorimetric reactions that produce a colored product, the intensity of which is proportional to the concentration of this compound.

Method 1: Colorimetric Determination of this compound via Azo-Coupling Reaction

This method is based on the hydrolysis of this compound to 1-naphthol, which then couples with a diazotized amine to form a colored azo dye. The intensity of the color is measured spectrophotometrically to quantify the amount of this compound present.

Principle

This compound is hydrolyzed under alkaline conditions using methanolic potassium hydroxide (KOH) to yield 1-naphthol. The resulting 1-naphthol is then reacted with a diazotized amine, such as p-nitrobenzenediazonium fluoborate or diazotized 4:4-diaminodiphenyl sulphone, in an acidic medium to form a stable, colored azo compound. The absorbance of this colored solution is measured at a specific wavelength, and the concentration of this compound is determined from a standard calibration curve.

Experimental Protocol

1. Reagent Preparation:

  • Methanolic Potassium Hydroxide (0.5N): Dissolve 28 g of potassium hydroxide (KOH) in 1 liter of methanol.

  • Phosphoric Acid-Acetic Acid Solution (0.2% v/v): Add 2 ml of concentrated phosphoric acid (H₃PO₄) to 998 ml of glacial acetic acid.

  • Color Reagent (p-nitrobenzenediazonium fluoborate solution): Prepare according to standard laboratory procedures for diazotization. Alternatively, a solution of diazotized 4:4-diaminodiphenyl sulphone can be used.[1]

  • This compound Standard Stock Solution (e.g., 100 µg/ml): Accurately weigh 10 mg of analytical grade this compound and dissolve it in 100 ml of methanol. Prepare working standards by diluting this stock solution with methanol.

2. Sample Preparation and Extraction:

  • For Solid Samples (e.g., fruits, vegetables):

    • Weigh a representative sample (e.g., 50 g) of the chopped vegetable or fruit.

    • If recovery is being determined, add a known amount of this compound standard to the sample.

    • Extract the this compound using a suitable solvent like methylene chloride or methanol. This can be done by blending the sample with the solvent.

    • Filter the extract to remove solid debris.

  • For Liquid Samples (e.g., water):

    • Acidify the water sample and extract with a suitable solvent like methylene chloride.

    • Concentrate the organic extract.

  • For Surface Deposits:

    • Wash the surface with a known volume of a suitable solvent (e.g., methanol) to dissolve the this compound deposits.

3. Colorimetric Determination:

  • Take a known volume of the sample extract or the this compound standard solution.

  • Hydrolysis: Add methanolic KOH to the sample and incubate to hydrolyze this compound to 1-naphthol.[1]

  • Neutralization and Color Development:

    • Pipette 5.0 ml of the hydrolyzed sample dilution into a flask.

    • Add 15.0 ml of the phosphoric acid-acetic acid solution and mix.[2]

    • Add 1.0 ml of the color reagent solution while swirling the flask.[2]

  • Allow the color to develop for a specific time (e.g., 10 ± 1 minutes).[2]

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax), which is typically around 475 nm for p-nitrobenzenediazonium fluoborate[2][3] or 540 nm for diazotized 4:4-diaminodiphenyl sulphone.[1] Use a reagent blank to zero the spectrophotometer.

  • Quantification: Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Data Presentation
ParameterMethod with Diazotized 4:4-Diaminodiphenyl SulphoneMethod with p-nitrobenzenediazonium fluoborate
Linearity Range 0.25 - 5.0 µg/ml[1]Not explicitly stated, but used for formulation analysis.
Limit of Detection (LOD) 0.5 ppm in vegetables[1]Not explicitly stated.
Wavelength (λmax) 540 nm[1]475 nm[2][3]
Recovery 85-90% in vegetables[3]Not explicitly stated for residue analysis.

Method 2: Nanoparticle-Based Colorimetric Sensing of this compound

This innovative method utilizes the unique optical properties of metallic nanoparticles, such as gold (AuNPs) or silver (AgNPs), for the detection of this compound. The presence of this compound can induce aggregation of the nanoparticles or interfere with the catalytic activity of nanozymes, leading to a visible color change.

Principle

One common approach involves the use of nanozymes, such as porphyrin-based nanoparticles, that exhibit peroxidase-like activity. In the presence of a substrate like H₂O₂, these nanozymes catalyze a reaction that etches gold nanobipyramids (AuNBPs), resulting in a color change. This compound can inhibit this catalytic activity, thus preventing the color change. The extent of inhibition, and therefore the color of the solution, is related to the concentration of this compound.

Experimental Protocol

1. Reagent Preparation:

  • Gold Nanobipyramids (AuNBPs) and Nanozyme (e.g., ZnTPyP-DTAB) solution: Synthesize and prepare these nanomaterials according to established literature protocols.

  • Hydrogen Peroxide (H₂O₂) solution: Prepare a fresh solution of H₂O₂ at the desired concentration.

  • This compound Standard Solutions: Prepare a series of this compound standards in a suitable solvent.

2. Colorimetric Assay:

  • In a reaction vessel (e.g., a microplate well), mix the nanozyme solution with the this compound standard or sample extract.

  • Introduce the H₂O₂ solution to initiate the catalytic reaction.

  • Add the AuNBPs solution.

  • Incubate the mixture for a specific period to allow for the reaction and color development.

  • Detection:

    • Visual Inspection: A qualitative or semi-quantitative assessment can be made by observing the color change.

    • Spectrophotometric Measurement: For quantitative analysis, measure the absorbance spectrum of the solution using a spectrophotometer.

    • Digital Image Colorimetry: Capture an image of the reaction vessels and analyze the RGB (Red, Green, Blue) values to quantify the color change.[4]

3. Data Analysis:

  • A calibration curve is constructed by plotting the change in absorbance or RGB values against the concentration of this compound standards.

  • The concentration of this compound in the samples is then determined from this curve.

Data Presentation
ParameterNanoparticle-Based Method
Limit of Detection (LOD) 0.26 mg/kg[4]
Recovery in Real Samples 91% to 107%[4]
Linearity Range Dependent on the specific nanoparticle system.

Visualizations

Experimental Workflow for Colorimetric this compound Determination

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis sample Sample (e.g., Vegetable, Water) extraction Extraction with Organic Solvent sample->extraction hydrolysis Alkaline Hydrolysis (this compound -> 1-Naphthol) extraction->hydrolysis Sample Extract coupling Azo-Coupling Reaction with Diazotized Amine hydrolysis->coupling measurement Spectrophotometric Measurement coupling->measurement Colored Product quantification Quantification via Calibration Curve measurement->quantification

Caption: General workflow for the colorimetric determination of this compound.

Signaling Pathway for Azo-Coupling Reaction

azo_coupling_reaction This compound This compound hydrolysis Alkaline Hydrolysis (KOH/Methanol) This compound->hydrolysis naphthol 1-Naphthol hydrolysis->naphthol coupling Azo-Coupling naphthol->coupling diazotized_amine Diazotized Amine (e.g., p-nitrobenzenediazonium) diazotized_amine->coupling azo_dye Colored Azo Dye coupling->azo_dye

References

Troubleshooting & Optimization

Overcoming matrix effects in Carbaryl analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbaryl analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of the analyte's signal response (suppression or enhancement) due to co-eluting compounds from the sample matrix during analysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These effects can lead to inaccurate quantification of this compound, producing either falsely low or high results.[1] The complexity and composition of the sample matrix, the analyte's properties, and the ionization mode all influence the extent of matrix effects.[2][3]

Q2: I am observing significant signal suppression for this compound in my food matrix samples. What are the likely causes and how can I mitigate this?

Signal suppression is a common matrix effect in LC-MS/MS analysis of pesticides in complex matrices like food.[4] It often occurs when co-extracted matrix components compete with this compound for ionization in the MS source.[1]

Troubleshooting Steps:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) to remove interfering matrix components.[5][6]

  • Dilute the Sample: A simple and effective way to reduce matrix effects is to dilute the sample extract.[3][5] A 10- to 100-fold dilution can often be sufficient, but this requires a highly sensitive analytical instrument to maintain adequate detection limits.[3][7]

  • Optimize Chromatographic Separation: Improving the separation of this compound from matrix interferences can minimize signal suppression. This can be achieved by adjusting the mobile phase gradient, changing the column, or modifying the flow rate.[1]

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound.[8][9] This helps to compensate for the signal suppression by subjecting the standards to the same matrix effects as the samples.[8]

Q3: My this compound recovery is inconsistent across different sample types. How can I improve the accuracy and reproducibility of my method?

Inconsistent recoveries are often a result of variable matrix effects between different sample types.[3]

Solutions:

  • Matrix-Specific Protocols: Develop and validate specific sample preparation and calibration strategies for each distinct matrix. Grouping different commodities for analysis without proper validation can lead to inaccurate results.[3]

  • Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[10] If a SIL-IS is not available, a structural analogue that co-elutes with this compound can be considered as an alternative.[10]

  • Standard Addition Method: This technique involves adding known amounts of this compound standard to the sample extracts and can be a reliable way to correct for matrix effects, especially for a smaller number of samples.[10]

Q4: What is the QuEChERS method and why is it recommended for this compound analysis in complex samples?

QuEChERS is a sample preparation technique that involves an acetonitrile extraction and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[6] It is widely used for multi-residue pesticide analysis in food matrices because it is simple, fast, and uses low solvent volumes.[6] For this compound analysis, QuEChERS effectively removes many interfering matrix components, thereby reducing matrix effects and improving method performance.[6][11]

Q5: When should I use Solid Phase Extraction (SPE) for this compound analysis?

SPE is a valuable sample cleanup technique, particularly for aqueous samples like surface or ground water.[12] It can also be used for complex food matrices when a more thorough cleanup than d-SPE in the QuEChERS method is required.[13] SPE allows for the concentration of the analyte and the removal of a significant portion of matrix interferences.[14]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during this compound analysis.

TroubleshootingGuide Troubleshooting Workflow for this compound Analysis start Start: Inaccurate this compound Quantification issue Identify Primary Issue start->issue low_recovery Low/Inconsistent Recovery issue->low_recovery Recovery Issues signal_suppression Signal Suppression issue->signal_suppression Low Signal signal_enhancement Signal Enhancement issue->signal_enhancement High Signal check_prep Review Sample Preparation low_recovery->check_prep signal_suppression->check_prep signal_enhancement->check_prep check_cal Review Calibration Strategy check_prep->check_cal Cleanup Optimized optimize_cleanup Optimize Sample Cleanup (e.g., QuEChERS, SPE) check_prep->optimize_cleanup Suboptimal Cleanup dilute_sample Dilute Sample Extract check_prep->dilute_sample High Matrix Load matrix_matched Implement Matrix-Matched Calibration check_cal->matrix_matched Solvent Calibration Used internal_standard Use Internal Standard (e.g., SIL-IS) check_cal->internal_standard No IS Used standard_addition Use Standard Addition Method check_cal->standard_addition Matrix-Matching Fails optimize_lcms Optimize LC-MS/MS Parameters check_cal->optimize_lcms Calibration Correct end End: Accurate Quantification optimize_cleanup->end dilute_sample->end matrix_matched->end internal_standard->end standard_addition->end optimize_lcms->end

Caption: Troubleshooting decision tree for this compound analysis.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Food Matrices

This protocol is a modified version of the QuEChERS method suitable for the analysis of this compound in various food samples.[3][6]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup a 1. Weigh 5-15g of homogenized sample b 2. Add 10-15 mL of cold water (if needed) a->b c 3. Add 10-15 mL of acetonitrile b->c d 4. Add QuEChERS extraction salts c->d e 5. Shake vigorously for 1 min d->e f 6. Centrifuge at >3000g for 5 min e->f g 7. Take aliquot of acetonitrile layer f->g h 8. Add to d-SPE tube with sorbents g->h i 9. Vortex for 30s h->i j 10. Centrifuge at >3000g for 5 min i->j k 11. Collect supernatant j->k l Final Extract k->l Analyze by LC-MS/MS

Caption: QuEChERS sample preparation workflow.

Methodology:

  • Sample Homogenization: Homogenize the sample to ensure uniformity.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples) and vortex.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.

    • The supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and concentration of this compound from surface and ground water samples.[12]

Methodology:

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through a C18 SPE cartridge.

    • Pass 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 25 mL of the water sample through the conditioned cartridge at a flow rate of approximately 1 drop per second.

  • Washing:

    • Wash the cartridge with 5 mL of 25% methanol in water.

    • Wash the cartridge with 5 mL of 50% methanol in water.

  • Elution:

    • Elute this compound from the cartridge with 5 mL of 75% methanol in water into a collection tube.

  • Reconstitution:

    • Adjust the final volume to 10 mL with deionized water. The sample is now ready for analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This provides a general LC-MS/MS method for the quantification of this compound.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[4][15]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for this compound.

  • Product Ions: At least two product ions should be monitored for quantification and confirmation.[3] The specific MRM transitions and collision energies should be optimized for the instrument being used.

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis from various studies, highlighting the impact of different matrices and methods on recovery and limits of detection.

Table 1: Recovery of this compound in Different Matrices using Various Methods

MatrixAnalytical MethodSample PreparationRecovery (%)Reference
Food SamplesFluorescence DetectionMagnetic Solid Phase Extraction96.0 - 107.4[13]
Coffee BeansUHPLC-QqQ-MS/MSQuEChERS>90[11]
Water & Fruit JuiceNot specifiedDispersive Liquid-Liquid Microextraction87.3 (Enrichment Factor)[16]
Vegetables & WaterSpectrophotometryNot specified87.6 - 92.8[17]
Dried HerbsGC-MS/MSQuEChERS with modified d-SPE70 - 120[18]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLODLOQReference
Food SamplesFluorescence Detection0.012 µg/kg-[13]
WaterUPLC-TMS0.01 mg/L0.03 mg/L[19]
Brewed CoffeeUHPLC-QqQ-MS/MS-0.0001 mg/L[11]
WaterHPLC-UV with on-line SPE≤ 0.062 µg/L (MDL)-[20]
Dried HerbsGC-MS/MS-0.001 to 0.002 mg/kg[18]

Disclaimer: This technical support guide is for informational purposes only. All analytical methods should be fully validated in the user's laboratory for their specific application.

References

Technical Support Center: Enhancing Carbaryl Assay Sensitivity and Detection Limits

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbaryl assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the sensitivity and detection limits of your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low sensitivity in my this compound ELISA?

A1: Low sensitivity in a this compound ELISA can stem from several factors. Key areas to investigate include:

  • Suboptimal Assay Buffer Conditions: The pH, salt concentration, and organic solvent percentage in your assay buffer can significantly impact antibody-antigen binding. For instance, a VHH-based ELISA showed optimal performance at a pH of 6.5 with 10% methanol and 0.8% NaCl.[1][2] Deviations from the optimal pH, which is often near the isoelectric point of the antibody, can lead to antibody precipitation and reduced sensitivity.[1]

  • Incorrect Reagent Concentrations: The concentrations of the coating antigen and the antibody are critical. A checkerboard titration is recommended to determine the optimal concentrations for your specific assay.[1][2]

  • Matrix Effects: Components in your sample matrix can interfere with the assay. Simple dilution of the sample extract is often an effective way to mitigate these effects.[1][2]

  • Homologous vs. Heterologous Assay Format: Using a heterologous assay format, where the hapten used for immunization is different from the one used for the coating antigen, can often improve sensitivity. A competitive direct ELISA (CD-ELISA) using a heterologous hapten resulted in a 12-fold increase in sensitivity compared to a homologous assay.[3][4]

Q2: How can I improve the detection limit of this compound in complex matrices like food or soil?

A2: Improving detection limits in complex samples requires efficient sample preparation and a sensitive detection method.

  • Effective Sample Pretreatment: Modern sample pretreatment methods are crucial for extracting and concentrating this compound while removing interfering substances.[5][6] Techniques like solid-phase extraction (SPE), magnetic solid-phase extraction (MSPE), and liquid-liquid extraction are commonly employed.[5][6] For soil samples, an extraction with an acetone/water/phosphoric acid mixture followed by partitioning into dichloromethane and optional cleanup with a Florisil Sep-pak can be effective.[7]

  • Advanced Detection Techniques:

    • Fluorescence Spectroscopy: This method offers high sensitivity and a low detection limit.[5] Combining MSPE with fluorescence detection has achieved a limit of detection (LOD) as low as 0.012 µg·kg⁻¹.[5]

    • Enhanced Chemiluminescence ELISA (ECL-ELISA): This technique can significantly improve sensitivity. One study reported a 10-fold lower IC50 value (0.2 µg kg⁻¹) for an ECL-ELISA compared to a colorimetric CD-ELISA.[3][4]

    • Electrochemical Sensors: These sensors, particularly those using nanocomposites like Ag/r-Graphene Oxide/Chitosan, can offer ultra-sensitive detection with LODs as low as 1.0 × 10⁻⁹ µg mL⁻¹.[8][9][10]

Q3: My this compound standard is degrading. How can I ensure its stability?

A3: this compound is susceptible to hydrolysis, especially under alkaline conditions (pH > 10).[5] To ensure the stability of your standards:

  • Proper Storage: Stock solutions of this compound are typically prepared in methanol and should be stored in a refrigerator at 4°C.[11] For working solutions, it's recommended to store them between -5°C and -20°C and to discard them after a couple of months.[7]

  • pH Control: When preparing aqueous solutions or buffers, ensure the pH is neutral or slightly acidic. For desorption from extraction materials, an acidic pH (e.g., pH 4) has been shown to be effective.[5] The hydrolysis of this compound to 1-naphthol is a key consideration, and some analytical methods even leverage this by quantitatively converting this compound to 1-naphthol for indirect detection.[11][12]

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Blocking Increase the concentration of the blocking agent (e.g., gelatin, BSA) or the incubation time.Reduced non-specific binding of the antibody to the microtiter plate, resulting in a lower background signal.
Inadequate Washing Increase the number of washing steps (e.g., from 3 to 5 times) and ensure vigorous washing with a buffer like PBST.[1][2]More effective removal of unbound reagents, leading to a cleaner signal.
Cross-Reactivity Test for cross-reactivity with structurally similar compounds that may be present in the sample.Identification of interfering substances. If cross-reactivity is an issue, sample cleanup or a more specific antibody may be required.
Reagent Contamination Prepare fresh buffers and reagent solutions. Ensure proper storage of all reagents.Elimination of contaminated reagents as a source of high background.
Issue 2: Poor Reproducibility in Electrochemical Sensor Measurements
Possible Cause Troubleshooting Step Expected Outcome
Electrode Fouling Implement a cleaning step for the electrode between measurements. For example, rinsing with an ethanol-HCl solution can remove adsorbed this compound.[13]Restoration of the electrode surface, leading to more consistent and reproducible signals.
Inconsistent Electrode Modification Standardize the protocol for electrode modification, ensuring uniform deposition of nanomaterials or polymers.Reduced variability between different electrodes, improving inter-assay precision. A ratiometric electrochemical sensing strategy can also help by using an internal reference signal.[14][15]
Fluctuations in Environmental Conditions Control the temperature and pH of the measurement solution, as these can affect the electrochemical reaction.[14]A more stable and reproducible electrochemical signal.
Matrix Effects in Real Samples Perform a recovery study by spiking known concentrations of this compound into your sample matrix to assess for signal suppression or enhancement.[13]Understanding the influence of the matrix and the need for sample dilution or cleanup.

Quantitative Data Summary

The following tables summarize the performance of various this compound assay methods reported in the literature, providing a basis for comparison.

Table 1: Performance of this compound Immunoassays

Assay TypeLimit of Detection (LOD)IC50MatrixReference
VHH-based ELISA0.3 ng/mL5.4 ng/mLCereals[1][2]
Monoclonal Antibody ELISA0.010 ppb (ng/mL)0.058 ppb (ng/mL)Water[16]
CD-ELISA (Heterologous)-2 µg/kgFood Samples[3][4]
ECL-ELISA-0.2 µg/kgFood Samples[3][4]

Table 2: Performance of Chromatographic and Sensor-Based Methods

MethodLimit of Detection (LOD)Linear RangeMatrixReference
MSPE-Fluorescence0.012 µg/kg0.2–120 µg/kgFood Samples[5]
LC-PDA0.015 µg/g-Buffalo Meat[17]
ECL Sensor0.14 µg/L0.2–200 µg/L-[12]
Potentiometric Biosensor1.0 x 10⁻⁹ µg/mL1.0 x 10⁻⁸ to 1.0 µg/mL-[9][10]
Fluorescence Sensor (CDs/AuNPs)0.05 ng/mL0.1–200 ng/mL-[18]
On-Line SPE-HPLC-UV≤ 0.062 µg/L0.5–100 µg/LWater[19]

Experimental Protocols

Protocol 1: VHH-based ELISA for this compound in Cereals[1][2]
  • Coating: Coat a microtiter plate with 100 µL/well of coating antigen solution (100 ng/mL) and incubate overnight at 4°C.

  • Washing: Wash the plate five times with PBST (Phosphate-Buffered Saline with Tween 20).

  • Blocking: Block the plate with 0.01 g/mL gelatin at ambient temperature.

  • Competitive Reaction: Add 50 µL/well of serially diluted this compound standard or sample, followed by 50 µL/well of VHH solution. Incubate at ambient temperature with shaking for 1 hour.

  • Washing: Repeat the washing step (step 2).

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated anti-His-tag mAb (diluted 1:25000 with PBST) and incubate for 1 hour.

  • Washing: Repeat the washing step (step 2).

  • Substrate Addition & Detection: Add substrate solution and measure the absorbance at the appropriate wavelength.

Protocol 2: Magnetic Solid-Phase Extraction (MSPE) for this compound in Food Samples[5]
  • Adsorption: Add 4 mg of COF(TpPa-NH₂)@Fe₃O₄ nanoparticles to 50 mL of the sample working solution. Adjust the pH to 6 with Britton-Robinson (B-R) buffer.

  • Dispersion: Sonicate the solution for 5 minutes to ensure uniform dispersion of the nanoparticles.

  • Separation: Apply an external magnetic field to separate the magnetic adsorbent and decant the supernatant.

  • Drying: Dry the collected magnetic adsorbent with a gentle stream of nitrogen gas.

  • Desorption: Desorb this compound by sonicating the adsorbent with 0.4 mL of a 1:1 (v/v) mixture of acetonitrile and B-R buffer (pH 4) for 6 minutes.

  • Analysis: Separate the magnetic adsorbent with an external magnet and collect the eluate for analysis by fluorescence spectrophotometry.

Visualizations

experimental_workflow_elisa start Start coating Coat Plate with Antigen (100 ng/mL, 4°C, Overnight) start->coating wash1 Wash Plate (5x PBST) coating->wash1 blocking Block with Gelatin wash1->blocking competition Add this compound Standard/Sample and VHH Solution (1h) blocking->competition wash2 Wash Plate (5x PBST) competition->wash2 secondary_ab Add HRP-conjugated Secondary Antibody (1h) wash2->secondary_ab wash3 Wash Plate (5x PBST) secondary_ab->wash3 detection Add Substrate & Measure Absorbance wash3->detection end End detection->end

Caption: VHH-based ELISA workflow for this compound detection.

experimental_workflow_mspe start Start adsorption Adsorption: Add Magnetic Nanoparticles to Sample (pH 6) start->adsorption sonication Sonication (5 min) adsorption->sonication separation Magnetic Separation sonication->separation drying Dry Adsorbent (Nitrogen) separation->drying desorption Desorption: Acetonitrile/Buffer (pH 4) Sonication (6 min) drying->desorption analysis Magnetic Separation & Fluorescence Analysis desorption->analysis end End analysis->end

Caption: MSPE workflow for this compound extraction from food samples.

troubleshooting_logic issue Low Assay Sensitivity cause1 Suboptimal Buffer? issue->cause1 cause2 Incorrect Reagent Conc.? issue->cause2 cause3 Matrix Effects? issue->cause3 solution1 Optimize pH, Salt, Solvent cause1->solution1 Yes solution2 Perform Checkerboard Titration cause2->solution2 Yes solution3 Dilute Sample / Improve Cleanup cause3->solution3 Yes

Caption: Troubleshooting logic for low this compound assay sensitivity.

References

Addressing Carbaryl degradation during sample storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Carbaryl. The following information addresses common challenges related to this compound degradation during sample storage and analysis, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound concentrations are lower than expected. What could be the cause?

A1: Lower than expected this compound concentrations are often due to degradation, which can occur during sample collection, storage, or analysis. The primary degradation product of this compound is 1-naphthol.[1][2][3][4] this compound is particularly susceptible to hydrolysis, a reaction that is accelerated by several factors.

Troubleshooting Steps:

  • Check Sample pH: this compound is unstable under neutral to alkaline conditions.[1][4][5] Its half-life decreases significantly as the pH increases. For instance, at pH 7, the half-life is 10-16 days, but at pH 8, it drops to just 1.3-1.9 days.[1]

    • Recommendation: Acidify your samples to a pH below 7, ideally between 3 and 6, to ensure stability.[1][5]

  • Review Storage Temperature: Elevated temperatures accelerate the rate of hydrolysis.[1] Storing samples at room temperature (25°C) can lead to significant degradation.[6]

    • Recommendation: Store samples in a refrigerator at 4°C or, for long-term storage, at sub-zero temperatures.[6][7][8]

  • Minimize Light Exposure: Photolysis, or degradation by light, can also contribute to this compound loss, especially in water samples.[1][9]

    • Recommendation: Store samples in amber vials or in the dark to protect them from light.

  • Consider Microbial Activity: In environmental samples like soil and water, microorganisms can degrade this compound.[9][10]

    • Recommendation: For water samples, filtering through a 0.22 µm filter can help reduce microbial populations.[7] For soil samples, prompt extraction or freezing is recommended.

Q2: I am detecting a significant peak for 1-naphthol in my chromatogram. Is this related to this compound degradation?

A2: Yes, the presence of 1-naphthol is a strong indicator of this compound degradation.[1][2][3][4] this compound hydrolyzes to form 1-naphthol and methylamine.[11] It is important to note that 1-naphthol itself can be toxic to some aquatic organisms, sometimes even more so than this compound.[12]

Troubleshooting Steps:

  • Quantify 1-naphthol: If you have a standard for 1-naphthol, quantifying its concentration can help you estimate the extent of this compound degradation.

  • Re-evaluate Sample Handling: The presence of 1-naphthol reinforces the need to strictly control pH, temperature, and light exposure during all stages of your experiment.

Q3: How should I properly collect and store my samples to prevent this compound degradation?

A3: Proper sample collection and storage are critical for accurate this compound analysis.

Recommendations:

  • Immediate Processing: The most reliable results are obtained when samples are analyzed as soon as possible after collection.[7]

  • pH Adjustment: For aqueous samples, adjust the pH to be acidic (pH 3-6) immediately after collection.[1]

  • Temperature Control: Keep samples cool and transport them on ice. For storage, refrigeration at 4°C is suitable for short-term, while freezing is recommended for longer periods.[7][8]

  • Light Protection: Always use amber glass containers or wrap containers in aluminum foil to protect from light.

  • Headspace Minimization: For water samples, fill the container to the brim to minimize headspace, which can reduce volatilization and oxidation.[7]

Q4: What are the most common analytical techniques for this compound, and are there any specific considerations?

A4: Several analytical methods are available for the determination of this compound and its primary metabolite, 1-naphthol.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique, often with UV[8][13] or fluorescence detection.[14][15] Post-column derivatization can be used to enhance sensitivity.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of this compound in complex matrices.[16][17]

  • Gas Chromatography (GC): GC can also be used, though it may require derivatization of the analyte.[14]

  • Capillary Electrophoresis (CE): CE is a fast and efficient technique. Since this compound is neutral, it is often indirectly quantified by hydrolyzing it to 1-naphthol, which can then be detected.[18]

Analytical Considerations:

  • Matrix Effects: Complex sample matrices, such as soil and vegetables, can interfere with the analysis. Proper sample cleanup using techniques like solid-phase extraction (SPE) is often necessary.[16][19]

  • Standard Stability: Prepare fresh calibration standards regularly and store stock solutions in a refrigerator or freezer.[16]

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the impact of pH and temperature on its degradation.

Table 1: Effect of pH on this compound Half-Life in Water

pHHalf-LifeReference
51600 days[20]
6406 days[21]
710-16 days[1][21]
81.3-1.9 days[1]
93.2 hours[20]

Table 2: Effect of Temperature on this compound Stability in Spiked Blood Samples

Storage TemperatureObservationReference
25°C (Room Temperature)Significant decrease in concentration observed from day 7 to day 30.[6]
4°C (Refrigerated)Significant decrease in concentration observed from day 7 to day 180.[6]

Experimental Protocols

Below are detailed methodologies for common analytical procedures for this compound.

Method 1: Analysis of this compound in Water by LC-MS/MS

This method is suitable for the determination of this compound residues in surface and ground water.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water. Do not allow the cartridge to go dry.[16]
  • Load the water sample onto the conditioned cartridge at a flow rate of approximately 1 drop per second.[16]
  • Wash the cartridge with 50% methanol in water and discard the eluate.[16]
  • Elute the this compound with 75% methanol in water and collect the eluate.[16]
  • Adjust the final volume with Type I water. If the sample is cloudy, filter it through a 0.45 µm syringe filter.[16]

2. LC-MS/MS Analysis:

  • LC Column: Reverse-phase C18 column.[16]
  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer like ammonium formate.[22]
  • Ionization: Turbo Ion Spray (Atmospheric Pressure Ionization).[16]
  • Detection Mode: Multiple Reaction Monitoring (MRM).[16]
  • Quantification: Generate a standard curve using a series of calibration standards.[16]

Method 2: Indirect Determination of this compound in Formulations by Capillary Electrophoresis (CE)

This method involves the alkaline hydrolysis of this compound to 1-naphthol, which is then quantified.

1. Sample Preparation and Hydrolysis:

  • Extract this compound from the sample matrix using a suitable solvent (e.g., ethanol).[18]
  • Add a sodium hydroxide (NaOH) solution to the extract to induce alkaline hydrolysis of this compound to 1-naphthol. A final concentration of 2 mmol L-1 NaOH is often sufficient.[18]
  • Allow the hydrolysis reaction to proceed for a few minutes.[18]
  • Filter the sample through a 0.22 µm syringe filter before injection.[18]

2. CE Analysis:

  • Capillary: Bare fused silica capillary.[18]
  • Background Electrolyte (BGE): 10 mmol L-1 sodium borate buffer (pH 9.3).[18]
  • Separation Voltage: 25 kV.[18]
  • Detection: Spectrophotometric detection at 214 nm.[18]
  • Quantification: Prepare a calibration curve using standard solutions of 1-naphthol. The concentration of this compound is then calculated based on the stoichiometry of the hydrolysis reaction.[18]

Visualizations

The following diagrams illustrate the this compound degradation pathway and a general workflow for its analysis.

Carbaryl_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (pH > 7, Heat, Light) This compound->Hydrolysis MicrobialDegradation Microbial Degradation This compound->MicrobialDegradation OneNaphthol 1-Naphthol Hydrolysis->OneNaphthol Methylamine Methylamine Hydrolysis->Methylamine OneNaphthol->MicrobialDegradation FurtherMetabolites Further Metabolites (e.g., 1,2-dihydroxynaphthalene) MicrobialDegradation->FurtherMetabolites CO2 CO2 FurtherMetabolites->CO2 Carbaryl_Analysis_Workflow cluster_preanalysis Sample Pre-analysis cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Use amber glass) Preservation Sample Preservation (Acidify to pH 3-6, Cool to 4°C) SampleCollection->Preservation Extraction Extraction (e.g., LLE, SPE) Preservation->Extraction Cleanup Cleanup (Remove interferences) Extraction->Cleanup Concentration Concentration Cleanup->Concentration InstrumentalAnalysis Instrumental Analysis (HPLC, LC-MS/MS, GC, CE) Concentration->InstrumentalAnalysis DataAnalysis Data Analysis & Quantification InstrumentalAnalysis->DataAnalysis

References

Troubleshooting poor peak shape and resolution in Carbaryl chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Carbaryl, focusing on poor peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound peak tailing?

Peak tailing for this compound, an N-methylcarbamate insecticide, is a common issue in reversed-phase chromatography. It can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar carbamate group of this compound, leading to tailing.[1][2]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 3-4) to suppress the ionization of silanol groups.[2] Adding a buffer to the mobile phase can help maintain a consistent pH.[3]

  • Column Contamination: Accumulation of matrix components or previously injected samples on the column can create active sites that cause tailing.[4][5]

    • Solution: Implement a robust column washing protocol. See the "Experimental Protocols" section for a detailed column washing procedure. Using a guard column can also help protect the analytical column from contaminants.[3]

  • Inappropriate Mobile Phase: A mobile phase with incorrect composition or pH can lead to poor peak shape.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Re-prepare the mobile phase, carefully checking the pH and component ratios. For this compound, a common mobile phase is a mixture of acetonitrile and water.[6][7]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4][5]

    • Solution: Whenever possible, dissolve and inject this compound standards and samples in the initial mobile phase composition.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed for this compound check_mobile_phase Check Mobile Phase (pH, Composition, Age) start->check_mobile_phase prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Issue Suspected check_column Inspect Column (History, Performance) check_mobile_phase->check_column No Issue Found prepare_new_mp->check_column No Improvement end_good Peak Shape Improved prepare_new_mp->end_good Problem Solved wash_column Wash Column check_column->wash_column Contamination Suspected check_sample Review Sample Preparation (Solvent) check_column->check_sample Column OK replace_column Replace Column wash_column->replace_column No Improvement wash_column->end_good Problem Solved replace_column->end_good adjust_sample_solvent Adjust Sample Solvent check_sample->adjust_sample_solvent Solvent Mismatch end_bad Problem Persists check_sample->end_bad No Issue Found adjust_sample_solvent->end_good adjust_sample_solvent->end_bad

Caption: Troubleshooting workflow for this compound peak tailing.

2. What is causing poor resolution between this compound and other components in my sample?

Poor resolution can be due to issues with peak broadening or a lack of selectivity between this compound and interfering peaks.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile) concentration in the mobile phase directly affects the retention and separation of compounds.[8]

    • Solution: Optimize the mobile phase composition. A gradient elution, for example, from 40% to 60% acetonitrile in water, can improve the separation of this compound and its degradation products like 1-naphthol.[6]

  • Column Inefficiency: A worn-out or poorly packed column will lead to broader peaks and reduced resolution.

    • Solution: Check the column's theoretical plates and asymmetry factor. If performance has degraded significantly, replace the column.

  • Extra-Column Volume: Excessive tubing length or large-volume fittings can cause peak broadening.[4]

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

  • Incorrect Flow Rate: The flow rate of the mobile phase influences the time analytes spend in the stationary phase, affecting separation.

    • Solution: Optimize the flow rate. A lower flow rate generally improves resolution but increases analysis time.

Troubleshooting Workflow for Poor Resolution:

G start Poor Resolution Observed optimize_mp Optimize Mobile Phase (Gradient, Composition) start->optimize_mp adjust_gradient Adjust Gradient Slope/Range optimize_mp->adjust_gradient check_column_efficiency Check Column Efficiency (Plate Count, Asymmetry) optimize_mp->check_column_efficiency No Improvement adjust_gradient->check_column_efficiency No Improvement end_good Resolution Improved adjust_gradient->end_good Improvement Seen replace_column Replace Column check_column_efficiency->replace_column Poor Efficiency check_system Inspect System for Extra-Column Volume check_column_efficiency->check_system Column OK replace_column->end_good optimize_tubing Optimize Tubing and Connections check_system->optimize_tubing optimize_tubing->end_good end_bad Problem Persists optimize_tubing->end_bad

Caption: Troubleshooting workflow for poor resolution in this compound analysis.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical ValueReference
Column C18 (Reversed-Phase)[6][7]
Mobile Phase Acetonitrile/Water[6][7][9]
Elution Mode Isocratic or Gradient[6][7]
Detector Diode Array (DAD) or Fluorescence[6][7]
Wavelength (DAD) ~220-280 nm
Flow Rate 0.8 - 1.2 mL/minN/A
Injection Volume 10 - 20 µLN/A

Experimental Protocols

Protocol 1: Column Washing Procedure

This protocol is designed to remove contaminants from a C18 column used for this compound analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

Procedure:

  • Disconnect the column from the detector.

  • Wash with 10-20 column volumes of HPLC-grade water. This removes buffers and polar contaminants.

  • Wash with 10-20 column volumes of isopropanol. This removes moderately polar contaminants.

  • For highly non-polar contaminants, wash with 10-20 column volumes of hexane.

  • Follow with 10-20 column volumes of isopropanol to ensure miscibility with the subsequent solvent.

  • Wash with 10-20 column volumes of the initial mobile phase composition (e.g., acetonitrile/water) without buffer.

  • Equilibrate the column with the analytical mobile phase for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation

Accurate preparation of the mobile phase is critical for reproducible results.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Buffer salts (if required)

  • 0.45 µm filter

Procedure:

  • Measure the required volumes of acetonitrile and water using clean graduated cylinders.

  • If using a buffer, dissolve the buffer salts in the aqueous portion of the mobile phase before mixing with the organic solvent.

  • Adjust the pH of the aqueous portion using an appropriate acid or base.

  • Combine the aqueous and organic phases.

  • Filter the mobile phase through a 0.45 µm filter to remove any particulate matter.

  • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

Disclaimer: These troubleshooting guides and protocols are intended for informational purposes. Always refer to your instrument and column manufacturer's guidelines for specific operational parameters and safety precautions.

References

Minimizing interferences in electrochemical detection of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the electrochemical detection of Carbaryl. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the electrochemical detection of this compound.

Issue 1: Poor Sensitivity or No Detectable Signal

Q: I am not observing a well-defined peak for this compound, or the signal is very weak. What could be the cause and how can I resolve it?

A: This is a common issue that can stem from several factors related to the analyte's electrochemical behavior and the experimental setup.

  • Potential Cause 1: Direct Oxidation of this compound. this compound itself exhibits a poorly defined oxidation peak at a high potential (around 1.1 V), which makes direct quantification difficult[1].

    • Solution: Implement an alkaline hydrolysis step to convert this compound to 1-naphthol.[2] 1-naphthol is a highly electroactive compound that oxidizes at a much lower potential, significantly enhancing the signal.[2] For this, you can treat your sample with a base like NaOH before neutralization with an acid like HCl prior to analysis.[1]

  • Potential Cause 2: Inappropriate Electrochemical Technique. The choice of voltammetric technique greatly influences signal intensity.

    • Solution: Square-wave voltammetry (SWV) or differential pulse voltammetry (DPV) are often preferred over cyclic voltammetry (CV) or linear sweep voltammetry (LSV) for quantitative analysis.[1][3] SWV, in particular, can yield better-defined peaks and higher peak currents for the hydrolyzed form of this compound.[1]

  • Potential Cause 3: Suboptimal pH of the Supporting Electrolyte. The pH of the medium affects the electrochemical response.

    • Solution: Optimize the pH of your supporting electrolyte, which is often a phosphate buffer solution (PBS). For the detection of hydrolyzed this compound (1-naphthol), a pH around 4 has been found to be optimal in some studies using modified electrodes.[3] For enzyme-based sensors, a pH of around 7.5 is often optimal.[4]

  • Potential Cause 4: Insufficient Electrode Surface Area or Activity. A bare electrode may not provide the necessary electrocatalytic activity or surface area for a strong signal.

    • Solution: Modify the electrode surface with nanomaterials. Materials like gold nanorods (AuNRs), graphene, and carbon nanotubes can enhance the electroactive surface area and improve charge transfer, leading to a stronger signal.[3][5]

Issue 2: Poor Reproducibility and Signal Instability

Q: My measurements are not consistent across different electrodes or even with the same electrode over multiple runs. What should I do?

A: Poor reproducibility is a significant challenge in electroanalysis and can be caused by electrode-to-electrode variations, surface fouling, and system noise.

  • Potential Cause 1: Inherent Electrode Diversity. The performance of electrodes, especially modified ones, can vary from batch to batch or even within the same batch.[1][6]

    • Solution 1: Implement a Ratiometric Sensing Strategy. A ratiometric sensor uses an internal reference probe (like Nile Blue A or Thionine) that provides a stable, independent signal.[6][7] By measuring the ratio of the target signal (this compound) to the reference signal, variations due to electrode diversity, system noise, and some matrix effects can be effectively canceled out, leading to improved reproducibility.[1][7] The relative standard deviation (RSD) for ratiometric sensors has been shown to be significantly lower (e.g., 6.8%) compared to single-signal sensors (e.g., 21.0%).[1]

    • Solution 2: Rigorous Electrode Preparation. Ensure a consistent and repeatable electrode cleaning and modification protocol. For screen-printed carbon electrodes (SPCEs), for example, modifications must be applied uniformly.[3] For glassy carbon electrodes (GCEs), a thorough polishing and cleaning procedure before each experiment is critical.[7]

  • Potential Cause 2: Electrode Fouling. The products of the electrochemical reaction or components from the sample matrix can adsorb onto the electrode surface, deactivating it over time.

    • Solution: For robust electrodes like boron-doped diamond (BDD), an online anodic treatment can reactivate the surface without damaging the electrode.[2] For other electrodes, it may be necessary to clean or polish the surface between measurements or use disposable electrodes like SPCEs.[5]

Issue 3: Interference from Sample Matrix

Q: I am analyzing this compound in complex samples like vegetables or fruits, and I suspect the results are being affected by other compounds. How can I minimize these matrix effects?

A: The sample matrix is a major source of interference in real-world applications. Co-existing molecules can adsorb on the electrode surface or have their own electrochemical signals that overlap with the analyte's signal.

  • Potential Cause 1: Co-existing Electroactive Compounds. Other pesticides, phenols, or natural compounds in the sample can be electroactive at or near the same potential as this compound or its hydrolysis product.

    • Solution 1: Ratiometric Detection. As with reproducibility issues, a ratiometric approach can help eliminate the effect of co-existing molecules that adsorb on the electrode surface, as both the target and reference signals are affected similarly.[1]

    • Solution 2: Use of Molecularly Imprinted Polymers (MIPs). MIPs create specific recognition sites for the target molecule (this compound).[8] This "lock-and-key" mechanism provides high selectivity, preventing other structurally similar molecules from binding and interfering with the measurement.[8]

    • Solution 3: Enzyme-Based Biosensors. Biosensors using acetylcholinesterase (AChE) offer high specificity.[9] The detection mechanism is based on the inhibition of AChE by this compound. This inhibition is specific, reducing interference from non-inhibiting compounds.[9][10]

  • Potential Cause 2: Non-Electroactive Matrix Components. Lipids, proteins, and other large molecules can passivate the electrode surface, blocking access for the analyte.

    • Solution 1: Sample Pre-treatment. A simple extraction step can remove a significant portion of interfering substances. For vegetable samples, extraction with a solvent like dichloromethane followed by filtration is a common procedure.[1]

    • Solution 2: Matrix-Matching Standard Solution. This method can be effective in eliminating matrix effects.[1] It involves preparing calibration standards in a solution that mimics the composition of the sample matrix.

Frequently Asked Questions (FAQs)

Q1: Why is surface modification of the working electrode important for this compound detection?

A1: Surface modification is crucial for several reasons. Firstly, it enhances sensitivity by increasing the electroactive surface area and promoting faster electron transfer kinetics.[11] Nanomaterials like gold nanoparticles, graphene, and carbon nanotubes are frequently used for this purpose.[10][12] Secondly, modification can improve selectivity.[11] For instance, coating an electrode with a molecularly imprinted polymer (MIP) creates specific binding sites for this compound, significantly reducing interference from other molecules.[8]

Q2: What is the principle behind enzyme-based electrochemical biosensors for this compound?

A2: Most enzyme-based biosensors for this compound utilize acetylcholinesterase (AChE). The principle is based on enzyme inhibition.[9][10] In the absence of this compound, AChE catalyzes the hydrolysis of a substrate like acetylthiocholine (ATCh) to produce thiocholine (TCh), which is an electroactive product that can be detected at the electrode.[9] When this compound is present, it binds to and inhibits AChE, reducing or preventing the production of TCh.[10] The decrease in the electrochemical signal from TCh is proportional to the concentration of this compound.[9]

Q3: What is ratiometric electrochemical sensing and what are its advantages for this compound detection?

A3: Ratiometric electrochemical sensing involves the use of two signals: a target signal that responds to the analyte (this compound) and a stable reference signal that is insensitive to the analyte.[1][6] The final output is the ratio of these two signals. This approach offers significant advantages because it can effectively cancel out fluctuations caused by environmental noise, electrode instability, and variations in electrode surface area.[1][6] This "inner correction" leads to higher accuracy and reproducibility compared to traditional single-signal sensors.[1]

Q4: What are the common electrochemical techniques used for this compound detection, and which is best?

A4: Common techniques include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV).[1][3] While CV is excellent for characterizing the electrochemical behavior of a system, DPV and SWV are generally superior for quantitative analysis due to their higher sensitivity and better discrimination against background currents.[1] SWV, in particular, has been shown to provide well-defined peaks and higher currents for hydrolyzed this compound, making it a preferred choice for many applications.[1]

Q5: What are some common interfering substances in the analysis of real-world samples?

A5: In real samples like fruits, vegetables, and water, several substances can interfere with this compound detection. These include other carbamate pesticides with similar structures (e.g., isoprocarb, fenobucarb), phenolic compounds, ascorbic acid, and uric acid.[8] Additionally, complex matrix components like lipids and proteins can foul the electrode surface.[1] Strategies like using highly selective MIP-based sensors, enzyme inhibition assays, or effective sample pre-treatment are necessary to mitigate these interferences.[1][8]

Quantitative Data Summary

The performance of various electrochemical sensors for this compound detection is summarized below.

Table 1: Performance Comparison of Different Electrochemical Sensors for this compound Detection.

Electrode/MethodLinear Range (μM)Limit of Detection (LOD) (μM)Sample MatrixReference
Ratiometric Sensor (GCE)10 - 751.4Water, Vegetables[1]
Ag/r-GO/Chitosan/AChE Biosensor0.000005 - 5 (approx.)0.000005 (approx.)-[10]
AuNR-Modified SPCE (SPCE-A400)0.2 - 1000.07Vegetables[3]
COF/AChE Ratiometric Biosensor2.2 - 600.22-[7][13]
Graphene/Hemin Modified CPE0.50 - 10.00.25Cauliflower[12]
BDD Electrode (with Hydrolysis)-0.003 - 0.005 (approx.)-[2]

Note: Some values were converted from μg/mL or other units for consistency. Approximations are noted.

Table 2: Recovery Rates of this compound in Spiked Real Samples.

Sensor/MethodSample MatrixSpiked ConcentrationRecovery Rate (%)RSD (%)Reference
COF/AChE BiosensorLettuce Juice5.0 μM, 10.0 μM, 20.0 μM94.4 - 106< 10[9]
Graphene/Hemin CPECauliflower2.0 μM, 4.0 μM, 6.0 μM96.7 - 103.5-[12]
AuNR-Modified SPCECabbage10 μM - 50 μM95.6 - 104.71.93 - 4.54[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Detection via Hydrolysis using DPV

This protocol is a generalized procedure based on common practices for detecting this compound after alkaline hydrolysis.

  • Electrode Preparation (Example: GCE):

    • Polish the glassy carbon electrode (GCE) with alumina slurry (e.g., 0.3 and 0.05 μm) on a polishing pad.

    • Rinse thoroughly with deionized water.

    • Sonciate the electrode sequentially in ethanol and deionized water for 2-3 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Sample Preparation and Hydrolysis:

    • For liquid samples (e.g., water), take a known volume (e.g., 1.5 mL).[1]

    • For solid samples (e.g., vegetables), homogenize the sample. Extract a weighed amount (e.g., 2 g) with a suitable solvent (e.g., dichloromethane). Evaporate the solvent and redissolve the residue in an ethanol/water mixture.[1]

    • Add a small volume of NaOH solution (e.g., 200 μL of 0.2 M NaOH) to the sample solution to induce alkaline hydrolysis of this compound to 1-naphthol.[1]

    • Allow the hydrolysis reaction to proceed for a few minutes.

    • Neutralize the solution by adding an equivalent amount of acid (e.g., 200 μL of 0.2 M HCl).[1]

  • Electrochemical Measurement (DPV):

    • Prepare the electrochemical cell containing a known volume of supporting electrolyte (e.g., 0.1 M PBS, pH adjusted as optimized).

    • Add the hydrolyzed sample solution to the cell.

    • If using a ratiometric approach, add the reference probe solution (e.g., 100 μL of 1000 μM Methylene Blue).[1]

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.

    • Immerse the prepared working electrode (GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire) into the solution.

    • Perform an accumulation step at open circuit potential for a set time (e.g., 10 minutes) to allow the analyte to adsorb onto the electrode surface.[1]

    • Record the differential pulse voltammogram over the desired potential range (e.g., -0.6 V to 0.8 V).[1]

    • Typical DPV parameters: Pulse amplitude of 25 mV, pulse width of 50 ms, and scan rate of 50 mV/s.

Visualizations

G cluster_workflow General Workflow for Electrochemical Detection of this compound node_style node_style Sample 1. Sample Preparation (Extraction/Homogenization) Hydrolysis 2. Alkaline Hydrolysis (this compound -> 1-Naphthol) Sample->Hydrolysis Converts to electroactive form Cell 3. Electrochemical Cell Setup (Working, Reference, Counter Electrodes) Hydrolysis->Cell Analyte added to electrolyte Measurement 4. Voltammetric Measurement (e.g., SWV, DPV) Cell->Measurement Potential scan applied Analysis 5. Data Analysis (Peak Current vs. Concentration) Measurement->Analysis Quantification

Caption: A typical experimental workflow for the electrochemical analysis of this compound.

G cluster_ratiometric Principle of Ratiometric Sensing vs. Single-Signal Sensing cluster_single Single-Signal Sensor cluster_ratio Ratiometric Sensor Interference1 Noise / Matrix Effect CarbarylSignal This compound Signal (I_CBL) Interference1->CarbarylSignal Output1 Affected Output CarbarylSignal->Output1 Interference2 Noise / Matrix Effect CarbarylSignal2 This compound Signal (I_CBL) Interference2->CarbarylSignal2 ReferenceSignal Reference Signal (I_REF) Interference2->ReferenceSignal RatioCalc Ratio Calculation (I_CBL / I_REF) CarbarylSignal2->RatioCalc ReferenceSignal->RatioCalc Output2 Stable Output RatioCalc->Output2

Caption: Comparison of single-signal and ratiometric sensing mechanisms.

G cluster_troubleshooting Troubleshooting Flowchart for this compound Detection Start Start Analysis Problem Issue Encountered? Start->Problem NoSignal Weak or No Signal? Problem->NoSignal Yes End Successful Detection Problem->End No PoorRepro Poor Reproducibility? NoSignal->PoorRepro No Sol_Hydrolysis Perform Alkaline Hydrolysis NoSignal->Sol_Hydrolysis Yes Sol_Ratiometric Use Ratiometric Method PoorRepro->Sol_Ratiometric Yes Sol_MIP Use MIP or Enzyme Sensor PoorRepro->Sol_MIP No, Interference Issue Sol_Technique Use SWV or DPV Sol_Hydrolysis->Sol_Technique Sol_Modify Modify Electrode Surface Sol_Technique->Sol_Modify Sol_Clean Improve Electrode Cleaning Sol_Ratiometric->Sol_Clean

Caption: A decision-making guide for common experimental issues.

References

Technical Support Center: Strategies for Reducing Solvent Consumption in Carbaryl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize solvent use in Carbaryl analysis. The following sections offer detailed experimental protocols, quantitative data comparisons, and visual workflows to facilitate the adoption of greener analytical practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce solvent consumption in this compound analysis?

A1: The main strategies focus on the principles of Green Analytical Chemistry, which include:

  • Miniaturization of conventional methods: Scaling down existing methods, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), significantly reduces the volumes of solvents and reagents required.[1][2][3][4]

  • Adopting solvent-minimized extraction techniques: Techniques like Dispersive Liquid-Liquid Microextraction (DLLME) and Solid-Phase Microextraction (SPME) use microliter volumes of solvents or are entirely solvent-free.[5][6][7][8]

  • Utilizing alternative, greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like Natural Deep Eutectic Solvents (NADES) can drastically reduce the environmental impact of the analysis.[9][10][11]

Q2: How does miniaturizing the QuEChERS method impact the analysis of this compound?

A2: Miniaturizing the QuEChERS method generally leads to comparable or even improved analytical performance for this compound while significantly reducing solvent and reagent consumption.[2][3] Key impacts include:

  • Reduced Solvent and Reagent Use: Scaling down the sample size from the typical 10-15 g to 1-2 g can decrease solvent usage by up to 90%.[12]

  • Comparable Recoveries: Studies have shown that miniaturized QuEChERS methods can achieve recovery rates for this compound that are well within the acceptable range of 70-120%.[1][13]

  • Lower Costs and Waste Generation: Reduced consumption of solvents and reagents directly translates to lower purchasing and waste disposal costs.[12]

Q3: What is Dispersive Liquid-Liquid Microextraction (DLLME) and how can it be applied to this compound analysis?

A3: DLLME is a microextraction technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample containing the analyte (this compound). This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction. The extraction solvent is then separated by centrifugation. For this compound analysis, a non-halogenated extraction solvent and a miscible disperser solvent are chosen to efficiently extract the analyte from the sample matrix.[7][8][14][15]

Q4: What is Solid-Phase Microextraction (SPME) and what are the key considerations for this compound analysis?

A4: SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample.[6][16] For this compound analysis, key considerations include:

  • Fiber Selection: The choice of fiber coating is critical and depends on the polarity of this compound. A polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often suitable.[17][18]

  • Extraction Mode: Headspace SPME is generally preferred for complex matrices to avoid direct contact of the fiber with non-volatile components, while direct immersion can be used for cleaner samples.[16][19]

  • Optimization of Parameters: Factors such as extraction time, temperature, pH, and agitation need to be optimized to achieve maximum extraction efficiency.[5][6]

Q5: What are Natural Deep Eutectic Solvents (NADES) and can they be used for this compound extraction?

A5: NADES are mixtures of natural compounds (like sugars, amino acids, and organic acids) that form a eutectic mixture with a melting point significantly lower than its individual components.[20] They are considered green solvents due to their low toxicity, biodegradability, and low cost.[10][20] NADES can be tailored to have specific polarities, making them suitable for extracting a wide range of compounds, including pesticides like this compound.[11][21] The extraction process typically involves mixing the sample with the NADES, followed by techniques like ultrasound-assisted extraction to enhance efficiency.[9][22]

Troubleshooting Guides

Miniaturized QuEChERS for this compound Analysis
Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete extraction due to insufficient solvent-to-sample ratio.Ensure the ratio of acetonitrile to the sample mass is maintained as in the original method (typically 1:1 v/w). For smaller sample sizes, a slightly higher ratio might be beneficial.[23]
Inefficient phase separation.Ensure vigorous shaking during the extraction and salting-out steps. Check the speed and duration of centrifugation.
Adsorption of this compound to dispersive SPE sorbents.For highly pigmented matrices, graphitized carbon black (GCB) is used, which can adsorb planar pesticides like this compound. Consider using a smaller amount of GCB or adding a keeper solvent like toluene to the d-SPE step to improve recovery.[24]
High Matrix Effects Insufficient cleanup.Increase the amount of primary secondary amine (PSA) in the d-SPE step to remove more organic acids and sugars. For fatty matrices, consider adding C18 to the d-SPE mixture.[25]
Co-extraction of interfering compounds.Optimize the d-SPE sorbent combination. For very complex matrices, a two-step d-SPE cleanup might be necessary.
Poor Reproducibility (High %RSD) Inhomogeneous sample.Ensure the sample is thoroughly homogenized before taking a smaller, representative subsample for miniaturized analysis.[26]
Inconsistent pipetting of small solvent volumes.Use calibrated micropipettes and ensure proper pipetting technique for accurate and precise addition of small solvent volumes.
Dispersive Liquid-Liquid Microextraction (DLLME) for this compound Analysis
Issue Potential Cause Troubleshooting Steps
No or Poor Cloudy Solution Formation Inappropriate disperser solvent.The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. Common choices include acetone, acetonitrile, and methanol.[8]
Insufficient volume of disperser solvent.Optimize the volume of the disperser solvent. Too little will not create a stable emulsion, while too much can increase the solubility of the analyte in the aqueous phase.[27]
Low Extraction Recovery Incorrect extraction solvent.The extraction solvent should have a high affinity for this compound and be immiscible in water. Its density should be higher than water for easy collection after centrifugation.[15]
Suboptimal pH of the sample.Adjust the pH of the sample to ensure this compound is in its neutral form, which is more readily extracted into the organic phase.
Difficulty in Collecting the Sedimented Phase Small volume of the extracted phase.Increase the volume of the extraction solvent slightly, but be aware that this may decrease the enrichment factor.
Similar density of extraction solvent and sample.Choose an extraction solvent with a density significantly different from the aqueous sample.

Data Presentation

Table 1: Comparison of Solvent Consumption and Performance for Different this compound Analysis Strategies

Analytical Strategy Typical Sample Size Extraction Solvent Volume Disperser Solvent Volume Typical Recovery for this compound (%) Key Advantages
Traditional QuEChERS 10-15 g10-15 mL AcetonitrileN/A80-110Well-established, robust
Miniaturized QuEChERS 1-2 g1-2 mL AcetonitrileN/A85-115Reduced solvent use, lower cost[3]
DLLME 5-10 mL (aqueous)50-200 µL (e.g., Chloroform)0.5-2 mL (e.g., Acetonitrile)90-105High enrichment factor, rapid
SPME 5-15 mL (aqueous)Solvent-freeN/A85-110Solvent-free, simple, automatable[6]
NADES Extraction 0.5-2 g2-5 mL NADESN/A80-100Green solvent, tunable properties

Experimental Protocols

Detailed Methodology: Miniaturized QuEChERS for this compound in Fruit/Vegetable Samples
  • Sample Preparation: Homogenize 100 g of the sample. Weigh 2 g of the homogenized sample into a 15 mL centrifuge tube.

  • Fortification (for recovery studies): Add the appropriate volume of this compound standard solution to the sample.

  • Extraction: Add 2 mL of acetonitrile to the centrifuge tube. Cap and vortex vigorously for 1 minute.

  • Salting Out: Add 0.8 g of anhydrous magnesium sulfate and 0.2 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA. For samples with high fat content, add 50 mg of C18. For highly pigmented samples, add 7.5 mg of GCB.

  • Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

  • Analysis: Take an aliquot of the supernatant for analysis by GC-MS or LC-MS/MS.

Detailed Methodology: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Water Samples
  • Sample Preparation: Place 5 mL of the water sample into a 15 mL conical centrifuge tube. Adjust the pH to the optimal value for this compound extraction (typically near neutral).

  • Preparation of Extraction Mixture: In a separate vial, mix 100 µL of a high-density extraction solvent (e.g., chloroform) with 1 mL of a disperser solvent (e.g., acetonitrile).

  • Injection and Extraction: Rapidly inject the extraction mixture into the water sample using a syringe. A cloudy solution will form.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes to separate the phases. The small drop of extraction solvent containing the extracted this compound will settle at the bottom of the tube.

  • Collection and Analysis: Carefully collect the sedimented phase using a microsyringe and inject it into the analytical instrument (GC-MS or HPLC).

Mandatory Visualization

Traditional_vs_Miniaturized_QuEChERS cluster_traditional Traditional QuEChERS cluster_miniaturized Miniaturized QuEChERS T_Start Start: 10-15g Sample T_Extract Add 10-15 mL Acetonitrile T_Start->T_Extract Extraction T_Salt Add Salts (e.g., 4g MgSO4, 1g NaCl) T_Extract->T_Salt Phase Separation T_dSPE d-SPE Cleanup: 1 mL Extract + 150mg MgSO4, 50mg PSA T_Salt->T_dSPE Cleanup T_End Final Extract for Analysis T_dSPE->T_End M_Start Start: 1-2g Sample M_Extract Add 1-2 mL Acetonitrile M_Start->M_Extract Extraction M_Salt Add Salts (e.g., 0.8g MgSO4, 0.2g NaCl) M_Extract->M_Salt Phase Separation M_dSPE d-SPE Cleanup: 0.5 mL Extract + 75mg MgSO4, 25mg PSA M_Salt->M_dSPE Cleanup M_End Final Extract for Analysis M_dSPE->M_End

Caption: Workflow comparison of Traditional and Miniaturized QuEChERS.

Solvent_Reduction_Strategies cluster_main Strategies for Reducing Solvent Consumption in this compound Analysis Miniaturization Miniaturization QuEChERS Miniaturized QuEChERS Miniaturization->QuEChERS Microextraction Microextraction Techniques DLLME DLLME Microextraction->DLLME SPME SPME Microextraction->SPME GreenSolvents Alternative Green Solvents NADES NADES GreenSolvents->NADES

Caption: Logical relationship of solvent reduction strategies.

References

Dealing with cross-reactivity in Carbaryl immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity in Carbaryl immunoassays.

Troubleshooting Guide

Q1: My sample results show a higher concentration of this compound than expected. Could this be due to cross-reactivity?

A1: Yes, unexpectedly high results can be a strong indicator of cross-reactivity. This occurs when the antibody in the assay binds to compounds that are structurally similar to this compound, leading to a false positive signal.[1][2][3]

Steps to Troubleshoot:

  • Identify Potential Cross-Reactants: Review the sample's history. Has it been exposed to other pesticides, particularly other carbamates or compounds with a naphthyl group? this compound's primary metabolite, 1-naphthol, is a known, albeit weak, cross-reactant.[4][5]

  • Consult Cross-Reactivity Data: Refer to the cross-reactivity table provided with your assay kit or in the literature. See the summary table below for common cross-reactants.

  • Sample Dilution: A simple and often effective method to mitigate weak cross-reactivity or matrix effects is to dilute the sample.[1][6] If the interference is concentration-dependent, dilution may bring the interfering substance below the detection limit while keeping this compound in the quantifiable range.

  • Sample Cleanup: For complex matrices, consider implementing a sample cleanup procedure to remove interfering compounds before the immunoassay. Solid-phase extraction (SPE) is a common and effective technique.[7]

  • Confirm with a Secondary Method: If possible, confirm the results with a different analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8]

Q2: My negative control is showing a positive signal. What could be the cause?

A2: A positive signal in a negative control can be caused by several factors, including cross-reactivity with components of the sample matrix or contamination of your reagents.

Steps to Troubleshoot:

  • Matrix Effects: The sample matrix itself (e.g., soil extract, water sample with organic matter) can sometimes interfere with the assay.[6] Try running a buffer-only control and a control with a "clean" matrix known to be free of any pesticides to differentiate between reagent contamination and matrix effects.

  • Reagent Contamination: Ensure all your buffers, dilution tubes, and pipette tips are clean and have not been cross-contaminated with this compound or other pesticides.

  • Antibody Specificity: If using a polyclonal antibody-based assay, there is a higher chance of cross-reactivity compared to assays using monoclonal antibodies.[1] Polyclonal antibodies can recognize multiple epitopes, some of which may be shared with other molecules.[1][9]

Q3: How can I improve the specificity of my this compound immunoassay?

A3: Improving assay specificity often involves optimizing the experimental conditions to favor the binding of the antibody to this compound over other structurally similar molecules.

Optimization Strategies:

  • Assay Buffer Composition: Modifying the pH, ionic strength (salt concentration), and organic solvent content of the assay buffer can significantly impact antibody-antigen binding and reduce non-specific interactions.[6][10] For some this compound ELISAs, a weakly acidic buffer (pH 6.5) with 0.8% NaCl and 10% methanol has been shown to be optimal.[5][6][10][11]

  • Incubation Times and Temperatures: Adjusting incubation times can help to favor higher-affinity interactions (antibody-Carbaryl) over lower-affinity cross-reactions.[1][12] Shorter incubation times may reduce the binding of low-affinity cross-reactants.[12]

  • Antibody Selection: When developing an in-house assay, the choice of antibody is critical. Monoclonal antibodies are generally more specific than polyclonal antibodies as they recognize a single epitope.[1]

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity is the phenomenon where the antibodies in the immunoassay, which are designed to bind specifically to this compound, also bind to other structurally similar molecules.[1][2][3] This can lead to inaccurate, often overestimated, measurements of this compound concentration.[1][2] The degree of cross-reactivity is usually expressed as a percentage relative to the binding of this compound.

Q2: Which compounds are known to cross-react with this compound immunoassays?

A2: The most common cross-reactants are other carbamate insecticides and metabolites of this compound. The specificity of the antibody used in the assay is the primary determinant of the cross-reactivity profile.[1][13] For example, some highly specific assays show very low cross-reactivity (≤0.8%) with other carbamates and even lower cross-reactivity (0.1%) with this compound's main metabolite, 1-naphthol.[5][10] In contrast, some assays for other carbamates, like carbofuran, have shown less than 1% cross-reactivity with this compound.[14]

Q3: How is quantitative cross-reactivity determined?

A3: Cross-reactivity is typically determined by running a competitive ELISA with the potential cross-reacting compound and comparing its IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) to the IC50 value of the target analyte (this compound). The formula used is:

  • % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Q4: Can the assay format influence cross-reactivity?

A4: Yes, the specific parameters and format of the immunoassay can influence the observed cross-reactivity, even when using the same antibody.[12] Factors such as the ratio of antibody to labeled antigen concentrations and the duration of the competitive binding step can alter the specificity of the assay.[12]

Q5: What is the difference between matrix effects and cross-reactivity?

A5: While both can lead to inaccurate results, they are different phenomena.

  • Cross-reactivity is a specific interaction where the assay antibody binds to a non-target molecule that is structurally similar to this compound.[2]

  • Matrix effects are non-specific interferences caused by the overall composition of the sample (e.g., salts, proteins, organic matter).[6] These components can interfere with the antibody-antigen binding or the signal generation step of the assay.[6] Diluting the sample is a common strategy to minimize matrix effects.[6]

Quantitative Data on Cross-Reactivity

The following table summarizes the cross-reactivity of a specific camelid VHH-based ELISA for this compound with other related compounds.

CompoundClass% Cross-ReactivityReference
This compoundCarbamate100[5]
1-NaphtholMetabolite0.1[5]
PropoxurCarbamate0.8[5]
IsoprocarbCarbamate0.2[5]
CarbofuranCarbamate0.1[5]
AldicarbCarbamate<0.1[5]
MethomylCarbamate<0.1[5]

Experimental Protocols

Protocol 1: Optimization of ELISA Buffer Conditions

This protocol describes how to optimize buffer parameters to potentially reduce cross-reactivity and enhance assay sensitivity.[5][6]

  • Prepare a Series of Buffers:

    • pH Variation: Prepare phosphate-buffered saline (PBS) at a range of pH values (e.g., 4.5, 5.5, 6.5, 7.5, 8.5).[6]

    • Salt Concentration: Using the optimal pH determined above, prepare buffers with varying NaCl concentrations (e.g., 0.4%, 0.8%, 1.6%, 3.2%).[6]

    • Organic Solvent: Using the optimal pH and salt concentration, prepare buffers with varying percentages of methanol (e.g., 0%, 5%, 10%, 20%).[5][6]

  • Run Standard Curves: For each buffer condition, run a full standard curve for this compound.

  • Analyze Performance: Compare the IC50 values and the maximum signal (A0) for each condition. The optimal buffer will provide the lowest IC50 value while maintaining a strong signal.

  • Test Cross-Reactants: Using the final optimized buffer, run standard curves for potential cross-reactants to re-evaluate their cross-reactivity under these new conditions.

Protocol 2: Sample Preparation for Cereal Matrices

This protocol provides a method for extracting this compound from complex cereal samples prior to ELISA analysis.[5]

  • Sample Homogenization: Grind cereal samples (e.g., rice, wheat, maize) and pass them through a 20-mesh screen.

  • Fortification (for recovery studies): Spike known amounts of this compound into blank cereal samples.

  • Extraction:

    • Weigh a 10g aliquot of the sample.

    • Add 1.0g of anhydrous sodium sulfate.

    • Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 20 minutes.

  • Centrifugation: Centrifuge the mixture for 15 minutes at 3000 x g.

  • Dilution: Collect the supernatant and dilute it in the optimized ELISA buffer (e.g., PBS containing 10% methanol) to minimize matrix effects.[5][6] A dilution factor of at least 60-fold may be necessary.[6]

  • Analysis: Proceed with the ELISA protocol.

Visualizations

carbaryl_moa cluster_synapse Cholinergic Synapse cluster_result Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Nerve Signal Propagation ACh_Receptor->Signal This compound This compound This compound->Inhibition Inhibition->AChE  Inhibits (Reversible) ACh_Accumulation ACh Accumulation Inhibition->ACh_Accumulation Overstimulation Continuous Receptor Stimulation ACh_Accumulation->Overstimulation Paralysis Paralysis & Death (in insects) Overstimulation->Paralysis

Caption: Mechanism of action of this compound as a reversible inhibitor of acetylcholinesterase.

elisa_workflow cluster_prep Sample & Reagent Preparation cluster_assay Competitive ELISA Protocol cluster_analysis Data Analysis p1 Sample Extraction (e.g., from cereals) p2 Sample Dilution p1->p2 p3 Prepare Standards & Controls p2->p3 a3 Add Sample/Standard and Anti-Carbaryl Antibody p3->a3 a1 Coat Plate with This compound-BSA Conjugate a2 Block Unbound Sites a1->a2 a2->a3 a4 Incubate (Competition) a3->a4 a5 Wash Plate a4->a5 a6 Add Enzyme-Labeled Secondary Antibody a5->a6 a7 Wash Plate a6->a7 a8 Add Substrate a7->a8 a9 Stop Reaction a8->a9 d1 Read Absorbance (e.g., 450 nm) a9->d1 d2 Generate Standard Curve (Signal vs. Concentration) d1->d2 d3 Calculate this compound Concentration in Samples d2->d3

Caption: General experimental workflow for a competitive this compound ELISA.

troubleshooting_flowchart start Unexpectedly High This compound Result q1 Is the negative control also positive? start->q1 a1_yes Check for Reagent Contamination or Matrix Effects q1->a1_yes Yes q2 Is a known structural analog present in the sample? q1->q2 No a2_yes High probability of cross-reactivity q2->a2_yes Yes a2_no Consider other sources of interference (e.g., matrix effects) q2->a2_no No solution1 Perform Sample Dilution Series a2_yes->solution1 a2_no->solution1 q3 Did dilution proportionally reduce the concentration? solution1->q3 a3_yes Interference likely mitigated. Report diluted result. q3->a3_yes Yes a3_no Strong cross-reactivity or matrix effect suspected q3->a3_no No solution2 Implement Sample Cleanup (e.g., SPE) a3_no->solution2 solution3 Confirm with an orthogonal method (HPLC, GC) solution2->solution3

Caption: Troubleshooting flowchart for suspected cross-reactivity in this compound immunoassays.

References

Method validation challenges for Carbaryl analysis in diverse matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carbaryl analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in diverse matrices. Here you will find troubleshooting guidance and frequently asked questions to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Contaminated or degraded column.- Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase is often used. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent or replace the column if necessary.
Low Recovery - Inefficient extraction from the sample matrix. - Degradation of this compound during sample preparation. This compound is unstable under alkaline conditions (pH > 10).[1] - Matrix effects causing signal suppression.- Optimize the extraction solvent and technique. The QuEChERS method is commonly used for fruits and vegetables.[1][2][3][4][5] - Ensure the pH of the sample and extraction solvent is neutral or slightly acidic.[1] - Use matrix-matched calibration standards or a standard addition method to compensate for matrix effects.[6]
Baseline Noise or Drift - Contaminated mobile phase or detector. - Air bubbles in the system. - Temperature fluctuations.- Use high-purity solvents and filter the mobile phase. - Degas the mobile phase. - Use a column oven to maintain a constant temperature.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Column degradation. - Temperature changes.- Ensure the pump is working correctly and the mobile phase is well-mixed. - Replace the column if it's old or has been used with harsh conditions. - Use a column oven.

Gas Chromatography (GC)

Problem Possible Causes Solutions
Poor Peak Shape - Active sites in the injector liner or column leading to analyte adsorption. - Inappropriate injection temperature (too high can cause degradation).- Use a deactivated liner and column. - Optimize the injection port temperature.
Low Response - Degradation of this compound in the hot injector. - Matrix effects.- Derivatization of this compound can improve its thermal stability.[7][8] - Use matrix-matched standards or analyte protectants.
Matrix Interference - Co-extraction of matrix components that are not removed during cleanup.- Optimize the sample cleanup procedure. Dispersive solid-phase extraction (d-SPE) with adsorbents like PSA (primary secondary amine) and C18 is often used in QuEChERS.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

Problem Possible Causes Solutions
High Background - Insufficient washing. - Non-specific binding of antibodies.- Increase the number of washing steps or the volume of washing buffer. - Add a blocking agent to the buffer.
Low Signal - Inactive enzyme or substrate. - Incorrect antibody concentration.- Check the expiration dates and storage conditions of reagents. - Optimize the antibody concentrations.
Matrix Effects - The presence of organic solvents from the extraction step can interfere with the assay.[9] - Components in the sample extract may inhibit the enzyme-antibody binding.- Dilute the sample extract to reduce the solvent concentration to a tolerable level (e.g., up to 20% methanol may be acceptable).[9] - Perform a thorough sample cleanup or use a different extraction solvent.

Frequently Asked Questions (FAQs)

1. What are the most significant challenges in analyzing this compound in complex matrices?

The primary challenges include:

  • Matrix Effects: Diverse matrices such as fruits, vegetables, and biological fluids contain numerous compounds that can co-extract with this compound and interfere with the analysis.[6][10][11][12][13] This can lead to signal suppression or enhancement, affecting the accuracy of quantification.

  • Low Concentrations: this compound residues are often present at very low levels, requiring highly sensitive analytical methods.[14]

  • Analyte Stability: this compound is susceptible to degradation, particularly in alkaline conditions, which can lead to inaccurate results if not properly handled during sample preparation.[1]

  • Method Validation: Ensuring the reliability of an analytical method across different and complex matrices requires rigorous validation of parameters like linearity, accuracy, precision, and limits of detection and quantification.[14][15][16]

2. Which sample preparation technique is recommended for this compound analysis in food matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used for the extraction of this compound and other pesticide residues from food matrices, especially fruits and vegetables.[1][2][3][4][5] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components.[1][3]

3. How can I minimize matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[6] This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Standard Addition Method: This involves adding known amounts of the standard to the sample extracts to create a calibration curve within the sample matrix itself.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

  • Improved Cleanup: Optimizing the sample cleanup step to remove more interfering compounds can significantly reduce matrix effects. This may involve using different sorbents in d-SPE.[3]

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively compensate for matrix effects, as it will be affected in the same way as the native analyte.

4. What are the typical validation parameters for a this compound analytical method?

A robust method validation for this compound analysis should include the following parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.99 is generally considered good.[1][17]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels. Recoveries are often expected to be within the range of 70-120%.[15][16]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), which should ideally be less than 20%.[18]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis from various studies.

Table 1: Method Validation Parameters for this compound Analysis in Water

Analytical MethodLinearity Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
HPLC-UV (On-Line SPE)0.5 - 100≤ 0.062-Excellent spike recovery[17]
LC-MS/MS10 - 160-1089.53 - 101.72[14][15][16]
ISFME-HPLC-UV-0.01 mg/L0.03 mg/L87.6 - 92.8[6]

Table 2: Method Validation Parameters for this compound Analysis in Food Matrices

MatrixAnalytical MethodLinearity Range (µg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Food SamplesFluorescence Detection0.2 - 1200.0120.296.0 - 107.4[1]
TomatoGC/MS-0.003 - 0.1 mg/kg-< 70[10]
Fruits & VegetablesUPLC-TMS-0.01 mg/L0.03 mg/L-[19]
Buffalo MeatHPLC-PDA-153098.5[20]

Table 3: Method Validation Parameters for this compound Analysis in Biological Matrices

MatrixAnalytical MethodLinearity RangeLODLOQRecovery (%)Reference
Serum & UrineHPLC5 ng/mL - 2 µg/mL---[21]
Blood & TissuesGC-ECD-0.02 ppm (blood), 0.1 ppm (tissue)--[7]
Human PlasmaGC-MS/MS0.50 - 250 ng/mL0.015 - 0.151 ng/mL-81 - 107[8][22]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction from Fruits and Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS method.[1][3][4]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a suitable speed (e.g., 4000 rpm) for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Take an aliquot of the supernatant (the acetonitrile layer).

    • Transfer it to a d-SPE tube containing magnesium sulfate and a sorbent (e.g., Primary Secondary Amine - PSA) to remove interferences like fatty acids and sugars.

    • Shake for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization extraction 2. Acetonitrile Extraction + QuEChERS Salts homogenization->extraction Homogenized Sample centrifuge1 3. Centrifugation extraction->centrifuge1 Extract + Solids cleanup 4. Dispersive SPE Cleanup (PSA, MgSO4) centrifuge1->cleanup Supernatant centrifuge2 5. Final Centrifugation cleanup->centrifuge2 Cleaned Extract analysis 6. Instrumental Analysis (LC-MS/MS or GC-MS) centrifuge2->analysis Final Extract troubleshooting_workflow start Analytical Problem (e.g., Low Recovery) check_extraction Is the extraction method efficient? start->check_extraction check_stability Is this compound stable during preparation (pH)? check_extraction->check_stability Yes optimize_extraction Optimize extraction solvent and technique (e.g., QuEChERS) check_extraction->optimize_extraction No check_matrix Are matrix effects suspected? check_stability->check_matrix Yes control_ph Ensure pH is neutral or slightly acidic check_stability->control_ph No use_matrix_matched Use matrix-matched standards or standard addition check_matrix->use_matrix_matched Yes solution Problem Resolved check_matrix->solution No optimize_extraction->solution control_ph->solution improve_cleanup Improve sample cleanup (e.g., different d-SPE sorbents) use_matrix_matched->improve_cleanup improve_cleanup->solution

References

Improving the efficiency of Carbaryl extraction from soil and sediment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Carbaryl from soil and sediment.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from soil and sediment samples.

Problem Possible Causes Solutions
Low Recovery of this compound Incomplete Extraction: The chosen solvent may not be efficient for the specific soil/sediment type. Extraction time or temperature may be insufficient.- Optimize Solvent: Test different solvents or solvent mixtures. Acetone/water/phosphoric acid mixtures are effective for soil.[1] Methanol is also commonly used.[2][3] - Increase Extraction Time/Temperature: For methods like MAE, optimizing the heating time and temperature can improve recovery.[4] For UAE, ensure sufficient sonication time.[3][5] - Adjust pH: this compound is more stable under acidic to neutral conditions (pH 3-6).[6][7] Alkaline conditions (pH > 10) can lead to degradation.[6]
Degradation of this compound: this compound is susceptible to hydrolysis, especially under alkaline conditions and exposure to sunlight.[6][8][9]- Control pH: Maintain a pH between 3 and 7 during extraction and storage.[6][10] - Protect from Light: Store samples and extracts in amber vials to prevent photodegradation. - Analyze Samples Promptly: Minimize storage time before analysis.
Matrix Effects: Co-extracted substances from the soil/sediment matrix can interfere with the analysis, leading to signal suppression or enhancement.[11][12]- Incorporate a Cleanup Step: Use Solid-Phase Extraction (SPE) with sorbents like Florisil to remove interfering compounds.[1][13] - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[12]
Poor Chromatographic Peak Shape (e.g., Tailing, Broadening) Active Sites in the GC/HPLC System: Co-extracted matrix components can interact with the analytical column or inlet.- Use a Guard Column: This will protect the analytical column from strongly retained matrix components. - Optimize Mobile Phase: For HPLC, ensure the mobile phase composition is optimal for this compound. A C8 or C18 column with a water-methanol or acetonitrile-water mobile phase is common.[2][3]
Analyte Degradation in the Inlet (for GC): this compound is thermally labile and can degrade at high injection temperatures.- Use a Lower Inlet Temperature: Optimize the injector temperature to minimize degradation while ensuring efficient volatilization. - Consider Derivatization: While less common for this compound, derivatization can improve thermal stability.
Inconsistent or Irreproducible Results Sample Heterogeneity: Soil and sediment samples can be non-uniform.- Homogenize Samples: Thoroughly mix and sieve samples to ensure uniformity before taking a subsample for extraction.
Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent volumes between samples.- Standardize the Protocol: Adhere strictly to the validated extraction protocol for all samples.[1]
Instrumental Drift: Changes in detector response or chromatographic retention times over an analytical run.- Regularly Calibrate the Instrument: Inject calibration standards at regular intervals to monitor and correct for drift.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound in soil and sediment?

The "best" method depends on factors like the required sample throughput, available equipment, and the specific characteristics of the soil or sediment. Here's a comparison of common methods:

  • Solid-Phase Extraction (SPE): Offers good cleanup and concentration, leading to cleaner extracts and potentially lower detection limits.[2][14]

  • Liquid-Liquid Extraction (LLE): A conventional and widely used method, but it can be time-consuming and use large volumes of organic solvents.[15]

  • Microwave-Assisted Extraction (MAE): A rapid and efficient method that uses less solvent than traditional techniques like Soxhlet extraction.[4][16][17][18][19]

  • Ultrasonic-Assisted Extraction (UAE): Also a rapid and efficient method that utilizes ultrasonic waves to enhance extraction.[3][5][20][21][22]

Q2: What are the most common solvents used for this compound extraction?

Commonly used and effective solvents include:

  • Methanol[2][3]

  • Acetone/water mixtures, sometimes with the addition of an acid like phosphoric acid to improve stability.[1]

  • Acetonitrile[14]

  • Ethyl acetate[20]

Q3: How can I minimize this compound degradation during the extraction process?

This compound is prone to hydrolysis, especially in alkaline conditions.[6][9] To minimize degradation:

  • Maintain the pH of the extraction solvent and sample between 3 and 7.[6][10]

  • Avoid high temperatures for prolonged periods.

  • Protect samples and extracts from direct sunlight to prevent photodegradation.[8]

  • Analyze extracts as soon as possible after preparation.

Q4: What are matrix effects and how can I mitigate them?

Matrix effects occur when co-extracted compounds from the sample interfere with the analytical measurement of this compound, causing either suppression or enhancement of the signal.[11][12] To mitigate these effects:

  • Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering substances.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank soil or sediment extract that has been through the entire extraction and cleanup process. This helps to compensate for any signal alteration caused by the matrix.[12]

  • Dilution: Diluting the extract can reduce the concentration of interfering matrix components, but this may also lower the this compound concentration below the detection limit.

Q5: What are typical recovery rates for this compound extraction from soil?

Recovery rates can vary depending on the extraction method, soil type, and fortification level. However, acceptable recoveries are generally in the range of 70-120%.[19] Studies have reported average recoveries for various methods:

  • Shaking extraction followed by SPE: 80.53% to 82.06%[2]

  • Sonication-assisted extraction (UAE): 82% to 99%[3][5]

  • Microwave-assisted extraction (MAE): 85% to 105%[4]

  • Matrix Solid-Phase Dispersion (MSPD): 72.4% to 120%[15]

Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction Method Typical Solvents Advantages Disadvantages Average Recovery (%)
Solid-Phase Extraction (SPE) Methanol, AcetonitrileHigh selectivity, good cleanup, low solvent consumption.Can be more expensive, potential for sorbent-analyte interactions.80 - 95%[2]
Liquid-Liquid Extraction (LLE) Dichloromethane, Acetone/WaterSimple, well-established.Time-consuming, uses large solvent volumes, can form emulsions.70 - 120%[15]
Microwave-Assisted Extraction (MAE) Methanol, Acetone/HexaneRapid, reduced solvent use, high efficiency.[16][17]Requires specialized equipment, potential for analyte degradation at high temperatures.85 - 105%[4]
Ultrasonic-Assisted Extraction (UAE) Methanol, Ethyl AcetateFast, simple, efficient.[5][20]Efficiency can be affected by sample matrix and sonicator power.82 - 99%[3][5]
Matrix Solid-Phase Dispersion (MSPD) AcetonitrileSimultaneous extraction and cleanup, small sample size.[15]Sorbent selection is critical, may not be suitable for all matrices.72 - 120%[15]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) for this compound in Soil

This protocol is based on the method described by Asensio-Ramos et al. (2003).[3]

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
  • Weigh 5 g of the homogenized soil into a glass centrifuge tube.

2. Fortification (for recovery studies):

  • Spike the soil sample with a known concentration of this compound standard solution in methanol.
  • Allow the solvent to evaporate completely before extraction.

3. Extraction:

  • Add 10 mL of methanol to the centrifuge tube containing the soil sample.
  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

4. Separation:

  • Centrifuge the tube at 3000 rpm for 5 minutes to separate the soil from the supernatant.
  • Carefully decant the methanol extract into a clean collection vial.

5. Analysis:

  • Filter the extract through a 0.45 µm syringe filter.
  • Analyze the extract by HPLC with fluorescence detection after post-column derivatization.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Soil

This protocol is adapted from the EPA method for this compound analysis in soil.[1]

1. Sample Preparation:

  • Weigh approximately 50 g of soil into a 250 mL plastic bottle.

2. Extraction:

  • Add 125 mL of an extraction solvent (50/50 acetone/water with 2 mL phosphoric acid per liter) to the bottle.
  • Shake the bottle on an orbital shaker at approximately 300 rpm for 10 minutes.
  • Allow the soil to settle or centrifuge briefly.
  • Filter the liquid through a Buchner funnel with a glass fiber filter, leaving the bulk of the soil in the bottle.
  • Add another 75 mL of extraction solvent to the bottle, shake for one minute, and filter, transferring the remaining soil to the funnel.
  • Rinse the bottle and filter with two additional 25 mL portions of the extraction solvent.

3. Liquid-Liquid Partitioning:

  • Combine all the filtrate in a separatory funnel.
  • Partition the this compound from the aqueous filtrate into three successive 50 mL portions of dichloromethane.
  • Combine the dichloromethane extracts.

4. Cleanup (Optional but Recommended):

  • Pass the combined dichloromethane extract through a Florisil SPE cartridge to remove interferences.
  • Rinse the cartridge with an additional 15 mL of dichloromethane.

5. Concentration and Analysis:

  • Evaporate the dichloromethane extract to dryness.
  • Reconstitute the residue in a known volume of methanol for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis sample Soil/Sediment Sample homogenize Homogenize & Sieve sample->homogenize weigh Weigh Subsample homogenize->weigh add_solvent Add Extraction Solvent weigh->add_solvent extract Extraction (UAE, MAE, LLE) add_solvent->extract separate Separate Solid & Liquid (Centrifuge/Filter) extract->separate cleanup Cleanup (optional) (e.g., SPE) separate->cleanup concentrate Concentrate & Reconstitute cleanup->concentrate analysis Instrumental Analysis (HPLC, GC-MS) concentrate->analysis troubleshooting_workflow start Low this compound Recovery? check_degradation Is pH between 3-7? start->check_degradation check_extraction Sufficient Extraction Time/Temp? check_degradation->check_extraction Yes solution_ph Adjust pH to 3-7 check_degradation->solution_ph No check_solvent Is Solvent Appropriate? check_extraction->check_solvent Yes solution_time Increase Extraction Time/Temperature check_extraction->solution_time No check_matrix Matrix Effects Suspected? check_solvent->check_matrix Yes solution_solvent Test Alternative Solvents check_solvent->solution_solvent No solution_matrix Incorporate Cleanup Step (e.g., SPE) or Use Matrix-Matched Standards check_matrix->solution_matrix Yes

References

Reducing analysis time for high-throughput screening of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analysis time for the high-throughput screening (HTS) of Carbaryl.

Frequently Asked Questions (FAQs)

Q1: What is the fastest method for high-throughput screening of this compound?

A1: The total analysis time depends on the specific method, sample matrix, and available automation. However, for rapid screening, immunoassay-based methods like competitive ELISA and rapid test kits offer some of the shortest turnaround times, often under 30 minutes for the assay itself.[1] Automated on-line Solid-Phase Extraction (SPE) coupled with HPLC can also be very fast, with complete analysis in as little as 5 minutes per sample, though this does not include initial sample preparation.[2] Fluorescence-based methods using magnetic nanoparticles for extraction can also achieve very rapid results, with adsorption times as low as 5 minutes.[3]

Q2: How can I minimize sample preparation time for this compound HTS?

A2: To reduce sample preparation time, consider the following strategies:

  • Simplified Extraction: For some matrices and methods like ELISA, a simple solvent extraction (e.g., with methanol) followed by dilution may be sufficient, avoiding lengthy cleanup steps.[1]

  • Automation: Employing automated solid-phase extraction (SPE) systems can significantly reduce hands-on time and increase throughput compared to manual SPE.[4]

  • Magnetic Solid-Phase Extraction (MSPE): This technique uses magnetic nanoparticles to adsorb the analyte, allowing for rapid separation with an external magnet, which can be much faster than traditional centrifugation or filtration steps.[3][5]

  • "Dilute-and-Shoot" Approaches: For cleaner sample matrices, direct injection into an LC-MS/MS system after minimal dilution may be possible, though this risks matrix effects and instrument contamination.

Q3: What are the key factors to consider when choosing an HTS method for this compound?

A3: The choice of method depends on several factors:

  • Sensitivity Requirements: Methods like HPLC-MS/MS and optimized ELISAs offer very low limits of detection (LOD).[2][6]

  • Sample Throughput: Immunoassays and automated HPLC systems are well-suited for high sample numbers.

  • Matrix Complexity: Food and environmental samples often contain interfering substances (matrix effects) that can impact accuracy.[4][7] Methods like LC-MS/MS are powerful but can be susceptible to ion suppression or enhancement.[4]

  • Cost and Equipment Availability: ELISA requires a plate reader, while HPLC and LC-MS/MS systems are more significant investments. Rapid test kits can be a cost-effective option for initial screening.

  • Regulatory Requirements: Specific regulatory guidelines may mandate the use of validated methods like EPA methods.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High Background Signal

  • Q: My blank wells and negative controls show a high signal. What could be the cause?

    • A: High background in an ELISA can obscure results and reduce the assay's dynamic range. Common causes include:

      • Insufficient Washing: Residual enzyme-conjugated reagents can lead to a high background. Increase the number of wash steps and ensure complete removal of wash buffer between steps.

      • Cross-Contamination: Avoid splashing reagents between wells. Use fresh pipette tips for each sample and reagent.

      • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding. You can try increasing the blocking incubation time or using a different blocking agent.

      • Over-incubation: Extending incubation times beyond the protocol's recommendations can lead to increased non-specific binding.

      • Substrate Issues: The substrate may be contaminated or have been exposed to light. Prepare fresh substrate solution and protect it from light.

Issue: Low Sensitivity / Weak Signal

  • Q: The signal from my standards and samples is very low. How can I improve the sensitivity?

    • A: A weak signal can prevent the detection of low concentrations of this compound. Consider these potential causes and solutions:

      • Suboptimal Antibody/Antigen Concentration: The concentrations of the coating antigen and/or the antibody may not be optimal. A checkerboard titration should be performed to determine the ideal concentrations.

      • Incorrect Buffer Composition: The pH, ionic strength, or presence of organic solvents in the assay buffer can significantly impact antibody-antigen binding. For this compound ELISAs, optimizing the buffer is crucial.

      • Inactive Reagents: Ensure that antibodies, enzyme conjugates, and substrates have been stored correctly and have not expired.

      • Short Incubation Times: The incubation times may be too short for the binding reactions to reach equilibrium. Try extending the incubation periods as per the protocol's allowable range.

      • Matrix Effects: Components in your sample matrix may be interfering with the assay. Increase the dilution of your sample extract to minimize these effects.

High-Performance Liquid Chromatography (HPLC)

Issue: Peak Tailing

  • Q: The this compound peak in my chromatogram is asymmetrical with a tail. What is causing this and how can I fix it?

    • A: Peak tailing can lead to inaccurate integration and reduced resolution. Common causes include:

      • Secondary Interactions: For basic compounds like this compound, interactions between the analyte and residual silanol groups on the silica-based column are a frequent cause of tailing. Lowering the mobile phase pH (e.g., to around 3) can help to protonate the silanol groups and reduce these interactions.

      • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.

      • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.

      • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Issue: Poor Resolution

  • Q: I am having trouble separating the this compound peak from other components in my sample.

    • A: Poor resolution can be addressed by optimizing several chromatographic parameters:

      • Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.

      • Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although this will increase the analysis time.

      • Column Chemistry: Consider using a different type of HPLC column. For instance, a column with a different stationary phase or a smaller particle size could provide better selectivity for this compound. Core-shell columns can offer high efficiency and good resolution at faster flow rates.[8]

      • Temperature: Changing the column temperature can alter the selectivity of the separation.

Data Presentation

Table 1: Comparison of High-Throughput Screening Methods for this compound Analysis

FeatureCompetitive ELISAFluorescence Spectroscopy (with MSPE)On-line SPE-HPLC-UV
Principle Antibody-antigen bindingIntrinsic fluorescence of this compound or its derivativesChromatographic separation and UV detection
Sample Prep Time 15-30 minutes (simple extraction & dilution)[1]~5-10 minutes (magnetic separation)[3]Automated on-line
Analysis Time/Sample ~1-2 hours (for a 96-well plate)< 1 minute~5 minutes[2]
Limit of Detection 0.11 ng/mL[9]0.012 µg/kg[3]0.036 µg/L[2]
Throughput High (96-well plate format)HighHigh (with autosampler)
Key Advantage High sensitivity, no complex equipmentVery rapid, minimal solvent useHigh automation, good reproducibility
Potential Challenge Matrix interference, antibody cross-reactivityQuenching from matrix componentsInitial method development can be complex

Experimental Protocols

Protocol 1: High-Throughput Competitive ELISA for this compound

This protocol is a generalized procedure based on common practices for competitive ELISAs for small molecules.

  • Coating:

    • Dilute the this compound-protein conjugate (coating antigen) in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Prepare this compound standards and sample extracts in assay buffer.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of diluted anti-Carbaryl antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL of a secondary antibody-enzyme conjugate (e.g., HRP-conjugated anti-mouse IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Rapid this compound Analysis by On-Line SPE-HPLC-UV

This protocol is based on a rapid determination method for this compound.[2]

  • Sample Preparation:

    • For water samples, no extensive preparation is needed if using on-line SPE. The system automatically loads a specific volume of the sample.

  • HPLC and On-Line SPE Conditions:

    • HPLC System: A dual-gradient HPLC system equipped with an autosampler and UV detector.

    • SPE Cartridge: A suitable cartridge for trapping this compound (e.g., HRP).

    • Analytical Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: Optimized for rapid separation (e.g., 1.0 mL/min).

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (around 220 nm or 280 nm).

    • Injection Volume: A large volume (e.g., 1000 µL) is loaded onto the SPE cartridge.

  • On-Line SPE-HPLC Procedure:

    • The autosampler injects the sample onto the SPE cartridge.

    • The cartridge is washed with a weak solvent (e.g., water) to remove interferences.

    • The HPLC switching valve changes position, and the analytical mobile phase back-flushes the trapped this compound from the SPE cartridge onto the analytical column.

    • The this compound is separated on the analytical column and detected by the UV detector.

    • The entire process, including SPE and analysis, is automated and takes approximately 5 minutes per sample.

Visualizations

HTS_Workflow_for_this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction (e.g., Methanol) Sample->Extraction Cleanup Cleanup (Optional) (e.g., SPE) Extraction->Cleanup Dilution Dilution Cleanup->Dilution ELISA Competitive ELISA Dilution->ELISA HPLC HPLC-UV/MS Dilution->HPLC Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence Data_Acquisition Data Acquisition ELISA->Data_Acquisition HPLC->Data_Acquisition Fluorescence->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis Report Reporting Analysis->Report

Caption: A generalized workflow for high-throughput screening of this compound.

ELISA_Troubleshooting Start ELISA Problem High_BG High Background? Start->High_BG Low_Signal Low Signal? Start->Low_Signal Wash Increase Wash Steps High_BG->Wash Yes Concentration Optimize Ab/Ag Conc. Low_Signal->Concentration Yes Block Optimize Blocking Wash->Block Incubation_BG Check Incubation Times Block->Incubation_BG Substrate Use Fresh Substrate Incubation_BG->Substrate Buffer Check Assay Buffer Concentration->Buffer Reagents Verify Reagent Activity Buffer->Reagents Incubation_Signal Extend Incubation Reagents->Incubation_Signal

Caption: A troubleshooting decision tree for common this compound ELISA issues.

References

Addressing instrument contamination issues in trace Carbaryl analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address instrument contamination issues during trace Carbaryl analysis.

Troubleshooting Guides

Issue: Ghost Peaks or Carryover Detected in Blank Injections

One of the most common issues in trace this compound analysis is the appearance of "ghost peaks" or carryover in blank injections, indicating contamination within the analytical system. This guide provides a systematic approach to identify and eliminate the source of contamination.

Initial Assessment:

  • Confirm the Issue: Inject a series of blank solvents (the same used for your samples and standards) immediately following a high-concentration this compound standard. Observe if a peak corresponding to this compound appears in the blank chromatograms.

  • Characterize the Carryover: Note the peak area and shape of the ghost peak. A consistent peak area across multiple blank injections may suggest a contaminated solvent or reagent, while a decreasing peak area suggests carryover from the previous injection.

Systematic Troubleshooting Workflow:

The following diagram outlines a logical workflow to pinpoint the source of this compound contamination in your LC-MS/MS system.

Contamination_Troubleshooting cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Autosampler and Injection System cluster_2 Phase 3: LC System and Column cluster_3 Phase 4: Resolution start Ghost Peak Detected in Blank check_solvent Inject Fresh, High-Purity Solvent Blank start->check_solvent solvent_contaminated Contamination Persists? check_solvent->solvent_contaminated solvent_source Source: Contaminated Solvents/Reagents solvent_contaminated->solvent_source Yes solvent_ok Contamination Gone or Reduced solvent_contaminated->solvent_ok No action_solvent Action: Replace all solvents and reagents. Use fresh, high-purity stock. solvent_source->action_solvent check_autosampler Perform Zero-Volume Injection solvent_ok->check_autosampler autosampler_contaminated Contamination Persists? check_autosampler->autosampler_contaminated autosampler_source Source: Autosampler Contamination (Needle, Loop, Rotor Seal) autosampler_contaminated->autosampler_source Yes autosampler_ok Contamination Gone autosampler_contaminated->autosampler_ok No action_autosampler Action: Clean autosampler components. Follow manufacturer's protocol. autosampler_source->action_autosampler bypass_column Bypass Column (Connect Injector to Detector) autosampler_ok->bypass_column system_contaminated Contamination Persists? bypass_column->system_contaminated column_source Source: Column Contamination system_contaminated->column_source No lc_system_source Source: LC System Contamination (Tubing, Fittings, Mixer) system_contaminated->lc_system_source Yes action_column Action: Backflush or replace the analytical column. column_source->action_column action_lc_system Action: Flush the entire LC system with strong solvents. lc_system_source->action_lc_system Contamination_Source_Logic cluster_observation Observation in Blank Injection cluster_source Likely Contamination Source decreasing_carryover Decreasing Peak Area (Carryover) injection_system Injection System (Needle, Loop, Rotor Seal) decreasing_carryover->injection_system Primary Cause column Analytical Column decreasing_carryover->column Secondary Cause constant_background Constant Peak Area (Background Contamination) solvents Mobile Phase / Solvents constant_background->solvents Primary Cause system_plumbing LC System Plumbing constant_background->system_plumbing Secondary Cause

Optimizing injection volume and temperature for GC analysis of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Carbaryl. Given this compound's thermally labile nature, careful consideration of injection volume and temperature is crucial for accurate and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound, providing potential causes and systematic solutions.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: this compound, being a polar compound, can interact with active sites (silanol groups) in the injector liner, column, or detector, leading to peak tailing.1. Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners to minimize interactions. 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a deactivated surface. 3. Guard Column: Install a deactivated guard column to trap non-volatile matrix components and protect the analytical column.
Inappropriate Injection Temperature: Too high an injection temperature can cause thermal degradation, leading to peak distortion. Too low a temperature may result in incomplete volatilization and peak broadening.1. Optimize Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it to find the optimal temperature that provides good peak shape without significant degradation. For thermally labile compounds like this compound, a programmed temperature vaporizer (PTV) inlet is recommended.
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.1. Reduce Injection Volume: Decrease the injection volume (e.g., from 2 µL to 1 µL). 2. Dilute Sample: If reducing the injection volume is not feasible, dilute the sample.
Low or No Peak Response Thermal Degradation: this compound is prone to degradation at high temperatures in the GC inlet, leading to a reduced or absent analyte peak.[1]1. Lower Injector Temperature: Use the lowest possible injector temperature that allows for efficient volatilization. 2. Use Cool On-Column Injection: This technique introduces the sample directly onto the column without a hot inlet, minimizing thermal stress.[1] 3. Derivatization: Convert this compound to a more thermally stable derivative before GC analysis.
Adsorption: Active sites in the GC system can irreversibly adsorb this compound, leading to poor recovery.1. Deactivate the System: Use deactivated liners and columns. 2. Matrix-Matched Standards: Prepare calibration standards in a matrix similar to the sample to compensate for matrix effects that can enhance adsorption.
Inconsistent Peak Areas Injection Volume Variation: Inconsistent injection volumes from the autosampler can lead to variable peak areas.1. Check Autosampler Performance: Ensure the autosampler is functioning correctly and the syringe is clean and free of air bubbles. 2. Optimize Injection Speed: A slow injection speed can sometimes lead to sample discrimination.
Sample Matrix Effects: Components in the sample matrix can interfere with the analysis, causing enhancement or suppression of the this compound signal.1. Sample Cleanup: Employ appropriate sample cleanup techniques (e.g., solid-phase extraction) to remove interfering matrix components. 2. Use Matrix-Matched Standards: This is crucial for accurate quantification in complex matrices.
Presence of Ghost Peaks Carryover: Residual this compound from a previous injection can elute in a subsequent run, appearing as a ghost peak.1. Rinse the Syringe: Thoroughly rinse the syringe with an appropriate solvent between injections. 2. Bakeout the System: After a high-concentration sample, run a blank with a high-temperature bakeout program to clean the system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of injection volume and temperature for this compound GC analysis.

Q1: What is the optimal injection temperature for this compound analysis?

A1: There is no single optimal injection temperature for this compound, as it depends on the specific GC system, inlet type, and analytical goals. However, due to its thermal lability, a lower injection temperature is generally preferred to minimize degradation. For conventional split/splitless inlets, a starting point of 200-250 °C is recommended. For sensitive applications, using a Programmed Temperature Vaporizer (PTV) inlet or a cool on-column injection technique is highly advantageous as it subjects the analyte to less thermal stress.[1]

Q2: How does injection volume affect the peak shape and area of this compound?

A2:

  • Peak Area: Generally, increasing the injection volume will increase the peak area, leading to better sensitivity. However, this relationship is only linear up to a certain point.

  • Peak Shape: Injecting too large a volume can lead to column overload and peak fronting. For splitless injections, a large injection volume can also cause backflash if the liner volume is exceeded, leading to poor peak shape and reproducibility. A typical injection volume for splitless injection is 1-2 µL.

Q3: What are the signs of this compound degradation in the GC inlet?

A3: The primary sign of thermal degradation is a decrease in the peak area or the complete disappearance of the this compound peak, often accompanied by the appearance of one or more degradation product peaks, such as 1-naphthol. You may also observe peak tailing or broadening as a result of on-column degradation.

Q4: Is derivatization necessary for the GC analysis of this compound?

A4: While not strictly necessary with modern, inert GC systems and optimized injection techniques, derivatization can significantly improve the chromatographic performance of this compound. Derivatization converts the polar carbamate group into a less polar and more thermally stable functional group, resulting in sharper peaks, reduced tailing, and less susceptibility to thermal degradation. A common derivatization agent for this compound is trifluoroacetic acid anhydride (TFAA).

Q5: How can I minimize matrix effects when analyzing this compound in complex samples like fruits and vegetables?

A5: Minimizing matrix effects is crucial for accurate quantification of this compound in complex matrices.

  • Effective Sample Preparation: Use a robust sample extraction and cleanup method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove a significant portion of interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for any signal enhancement or suppression caused by co-eluting matrix components.

  • Use of an Internal Standard: An isotopically labeled internal standard of this compound is ideal as it will behave similarly to the native analyte during extraction, cleanup, and analysis, thus correcting for any losses or matrix effects.

Quantitative Data Summary

The following tables summarize the expected impact of varying injection temperature and volume on key analytical parameters for this compound analysis.

Table 1: Effect of Injection Temperature on this compound Analysis

Injection Temperature (°C)Expected Peak AreaExpected Peak ShapeExpected Degradation
< 200May be low due to incomplete volatilizationBroadMinimal
200 - 250OptimalSymmetrical (with inert system)Low to moderate
> 250DecreasingMay show tailing or split peaksSignificant

Table 2: Effect of Injection Volume on this compound Analysis (Splitless Injection)

Injection Volume (µL)Expected Peak AreaExpected Peak ShapePotential Issues
0.5 - 1.0Proportional to volumeSymmetricalLower sensitivity
1.0 - 2.0Proportional to volumeGenerally symmetricalPotential for backflash if liner volume is small
> 2.0May not be proportionalProne to fronting or splittingHigh risk of backflash and column overload

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Soil

This protocol outlines a method for the determination of this compound in soil samples using gas chromatography-mass spectrometry.

  • Sample Preparation (QuEChERS-based)

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

    • Transfer the supernatant to a GC vial for analysis.

  • GC-MS Parameters

    • Inlet: Split/splitless, 230 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 280 °C at 10 °C/min (hold 5 min)

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • MS Quadrupole: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic this compound ions.

Protocol 2: Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of this compound to a more thermally stable compound for GC analysis.

  • Reagents:

    • Trifluoroacetic Anhydride (TFAA)

    • Pyridine (as a catalyst)

    • Toluene (as a solvent)

  • Procedure:

    • Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

    • Add 100 µL of toluene to reconstitute the residue.

    • Add 50 µL of pyridine and 100 µL of TFAA to the vial.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagents and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis soil_sample Soil Sample (10g) extraction QuEChERS Extraction (Acetonitrile, Salts) soil_sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 d_spe Dispersive SPE Cleanup (PSA, MgSO4) centrifuge1->d_spe centrifuge2 Centrifugation d_spe->centrifuge2 final_extract Final Extract in GC Vial centrifuge2->final_extract injection GC Injection (1µL) final_extract->injection separation GC Column Separation injection->separation detection Mass Spectrometer (SIM Mode) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound in soil.

logical_relationship cluster_temp Injector Temperature cluster_outcome Analytical Outcome low_temp Low Temperature (<200°C) incomplete_vol Incomplete Volatilization (Broad Peaks) low_temp->incomplete_vol optimal_temp Optimal Temperature (200-250°C) good_chrom Good Chromatography (Symmetrical Peaks) optimal_temp->good_chrom high_temp High Temperature (>250°C) degradation Thermal Degradation (Reduced Response, Extra Peaks) high_temp->degradation

Caption: Impact of injector temperature on this compound GC analysis.

signaling_pathway This compound This compound derivatization Derivatization (e.g., with TFAA) This compound->derivatization tfa_this compound TFA-Carbaryl Derivative derivatization->tfa_this compound gc_analysis GC Analysis tfa_this compound->gc_analysis improved_chrom Improved Chromatography - Sharper Peaks - Reduced Tailing - Increased Thermal Stability gc_analysis->improved_chrom

References

Calibration curve linearization issues in Carbaryl quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Carbaryl, with a specific focus on calibration curve linearization.

Troubleshooting Guide: Calibration Curve Linearization Issues

Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linear calibration curves are a common issue in the quantitative analysis of this compound by chromatographic methods such as HPLC and GC-MS. The underlying causes can often be traced back to several factors throughout the analytical workflow. Below is a step-by-step guide to troubleshoot and resolve these issues.

Potential Causes and Solutions

Potential Cause Description Troubleshooting Steps
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve. This is a common occurrence in modern LC-MS instruments.[1]1. Reduce Concentration Range: Narrow the calibration range to the expected concentration of your samples.[2] 2. Dilute High Concentration Standards: If high concentrations are necessary, dilute the upper-level standards and adjust the calculations accordingly. 3. Adjust Instrument Parameters: For MS/MS detectors, you can alter parameters to intentionally reduce sensitivity for high-concentration samples.[1]
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the source (especially in LC-MS), leading to either signal enhancement or suppression.[1][3][4][5] this compound has shown a positive medium matrix effect in some studies.[3]1. Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[6] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering compounds.[7] 3. Use an Internal Standard: A stable isotope-labeled internal standard can help to correct for matrix effects.[1]
Errors in Standard Preparation Inaccurate dilutions, solvent evaporation, or degradation of the stock solution can lead to incorrect standard concentrations and a non-linear response.[8]1. Verify Calculations: Double-check all dilution calculations. 2. Prepare Fresh Standards: Prepare a new set of standards from a fresh stock solution.[8] 3. Proper Storage: Store stock and working solutions at recommended temperatures (e.g., -5°C to -20°C) and check for any precipitation.[9]
Analyte Degradation This compound is susceptible to degradation, especially under alkaline conditions (pH > 10).[10] Degradation can occur in the sample, during extraction, or in the analytical instrument.[11][12][13]1. Control pH: Ensure the pH of your samples and mobile phase is not alkaline.[10] 2. Minimize Sample Processing Time: Process samples promptly and store them under appropriate conditions to prevent degradation. 3. Check for In-source Degradation: For GC-MS, ensure the injector temperature is not excessively high, which could cause thermal degradation.
Injection Volume and Technique Inconsistent injection volumes or poor injection technique can introduce variability and non-linearity.[8] Capillary split injectors in GC can be particularly sensitive.[8]1. Optimize Injection Volume: Experiment with different injection volumes. A smaller injection volume might mitigate non-linearity.[2] 2. Ensure Proper Syringe Handling: Use proper syringe rinsing and injection techniques to ensure consistency. 3. Check Autosampler Performance: If using an autosampler, verify its precision and accuracy.
Column Overload Injecting a sample with a concentration that is too high for the analytical column's capacity can lead to peak distortion and a non-linear response.[2]1. Reduce Injection Concentration: Dilute your samples and standards to fall within the linear dynamic range of the column. 2. Use a Higher Capacity Column: Consider using a column with a larger internal diameter or a thicker stationary phase film.

Troubleshooting Workflow

TroubleshootingWorkflow start Non-Linear Calibration Curve check_detector Check for Detector Saturation start->check_detector check_matrix Investigate Matrix Effects check_detector->check_matrix No solution_detector Reduce Concentration Range or Dilute Standards check_detector->solution_detector Yes check_standards Verify Standard Preparation check_matrix->check_standards No solution_matrix Use Matrix-Matched Standards or Improve Cleanup check_matrix->solution_matrix Yes check_degradation Assess Analyte Degradation check_standards->check_degradation No solution_standards Prepare Fresh Standards and Verify Calculations check_standards->solution_standards Yes check_injection Evaluate Injection Parameters check_degradation->check_injection No solution_degradation Control pH and Temperature check_degradation->solution_degradation Yes solution_injection Optimize Injection Volume and Technique check_injection->solution_injection Yes end Linear Calibration Curve check_injection->end No solution_detector->end solution_matrix->end solution_standards->end solution_degradation->end solution_injection->end

Caption: Troubleshooting workflow for non-linear calibration curves in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable R² value for a this compound calibration curve?

A1: Generally, a coefficient of determination (R²) value of ≥ 0.995 is considered acceptable for linear calibration curves in pesticide residue analysis. However, some methods report achieving R² values of ≥ 0.999.[7][14] It is important to note that a high R² value alone does not guarantee linearity. Visual inspection of the calibration curve and analysis of the residuals are also crucial to confirm linearity.

Q2: What are the typical linear ranges for this compound quantification by HPLC-UV and LC-MS/MS?

A2: The linear range for this compound quantification can vary significantly depending on the analytical method and instrument sensitivity. Below is a summary of reported linear ranges from different studies.

Analytical Method Linear Range Reference
HPLC-UV with on-line SPE0.5 - 100 µg/L[7]
Capillary Zone Electrophoresis (CZE)0.25 - 70 mg/L[14]
LC-MS/MS0.025 - 1 ng/mL[15]
LC-MS/MS10 - 160 µg/Kg[16][17]
Flow-based spectrophotometry5 - 200 µg/L[18]
Fluorescence Detection0.2 - 120 µg·kg⁻¹[10]
Q3: How should I prepare my this compound standard solutions?

A3: Proper preparation of standard solutions is critical for accurate quantification. Here is a general protocol for preparing this compound standards:

Experimental Protocol: Preparation of this compound Standard Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 100.0 mg of analytical grade this compound into a 100 mL volumetric flask.[9]

    • Dissolve the this compound in a suitable solvent, such as methanol or acetonitrile, and dilute to the mark.[9][19]

    • Store the stock solution in a freezer at ≤ -10°C for a maximum of 3 months.[15]

  • Intermediate and Working Standards:

    • Prepare a series of intermediate and working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase).[7][19]

    • The concentration of the working standards should bracket the expected concentration of this compound in your samples.

    • For LC-MS/MS analysis, calibration standards are often prepared in a mixture of the mobile phase components, for example, 35% methanol in water.[15]

    • Store all calibration standard solutions in a refrigerator at 2 to 6 °C for a maximum of 3 months.[15]

Logical Relationship of Standard Preparation

StandardPreparation start Weigh Analytical Standard stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock intermediate Prepare Intermediate Dilutions stock->intermediate working Prepare Working Standards (Bracketing Sample Concentration) intermediate->working analysis Analyze Standards and Samples working->analysis

Caption: Workflow for the preparation of this compound standard solutions.

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?

A4: The LOD and LOQ for this compound are dependent on the analytical instrumentation and method used. More sensitive techniques like LC-MS/MS will have lower LODs and LOQs.

Analytical Method LOD LOQ Reference
Capillary Zone Electrophoresis (CZE)0.08 mg L⁻¹0.25 mg L⁻¹[14]
LC-MS/MS-0.03 ppb (30 ppt)[15]
Fluorescence Detection0.012 µg·kg⁻¹0.2 µg·kg⁻¹[10]
Flow-based spectrophotometry1.7 µg L⁻¹-[18]
Spectrophotometry (in fruits)0.023 ppm-[12]
HPLC-UV-0.1 µg/mL[20]

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Carbaryl Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of Carbaryl, a widely used carbamate insecticide, is crucial for ensuring food safety and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of this compound, particularly in complex matrices such as food and environmental samples. Its applicability to non-volatile and thermally labile compounds makes it a robust choice.

Experimental Protocol: HPLC-UV

A common approach for this compound analysis involves reverse-phase HPLC coupled with Ultraviolet (UV) detection.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for pesticide residue analysis.

  • Extraction: A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. Extraction salts (e.g., magnesium sulfate, sodium chloride) are then added to induce phase separation.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a dSPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract: The supernatant is collected, filtered, and is then ready for HPLC analysis.

2. HPLC-UV Conditions

  • Column: A C18 reverse-phase column is typically used for the separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Injection Volume: 10-20 µL of the final extract is injected.

  • Detection: UV detection is commonly set at 280 nm for this compound.[2]

Gas Chromatography (GC) Method

GC is another powerful technique for this compound analysis, often coupled with a mass spectrometer (MS) for enhanced selectivity and sensitivity. While this compound is thermally labile, derivatization or the use of specific injection techniques can overcome this limitation.

Experimental Protocol: GC-MS/MS

1. Sample Preparation (QuEChERS Method)

The same QuEChERS protocol as described for the HPLC method is generally applicable for GC analysis, providing a harmonized sample preparation workflow.

2. GC-MS/MS Conditions

  • Injector: A split/splitless injector is commonly used. To mitigate thermal degradation of this compound, a programmed temperature vaporization (PTV) injector can be employed.

  • Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separation.

  • Carrier Gas: Helium is the most common carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature program is used to ensure good separation of this compound from other matrix components. A typical program might start at a lower temperature and ramp up to a final temperature.

  • Detector: A triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for this compound quantification.

Performance Data Comparison

The following table summarizes typical performance data for the HPLC-UV and GC-MS/MS methods for this compound determination. These values are compiled from various studies and represent a general comparison.

Performance ParameterHPLC-UVGC-MS/MS
Limit of Detection (LOD) 0.001 - 0.05 µg/mL0.015 - 0.151 ng/mL[3]
Limit of Quantitation (LOQ) 0.005 - 0.1 µg/mL0.05 - 0.5 ng/mL
**Linearity (R²) **> 0.999[1]> 0.99[3]
Recovery (%) 85 - 110%81 - 107%[3]
Precision (RSD%) < 10%< 15%
Analysis Time 10 - 20 minutes15 - 30 minutes

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of HPLC and GC methods for this compound determination.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS HPLC HPLC-UV Analysis QuEChERS->HPLC GC GC-MS/MS Analysis QuEChERS->GC Data Data Acquisition & Processing HPLC->Data GC->Data Comparison Performance Comparison (LOD, LOQ, Linearity, Accuracy, Precision) Data->Comparison Report Cross-Validation Report Comparison->Report

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

Logical Relationship of Method Selection

The choice between HPLC and GC for this compound analysis depends on several factors. The following diagram illustrates the decision-making process.

MethodSelection Start Start: this compound Analysis Required Thermo Is the analyte thermally stable? Start->Thermo Volatile Is the analyte volatile? Thermo->Volatile Yes HPLC HPLC is a suitable choice Thermo->HPLC No Sensitivity Is high sensitivity required? Volatile->Sensitivity No GC GC is a suitable choice Volatile->GC Yes GC_Deriv GC with derivatization or PTV injector Volatile->GC_Deriv No, but can be derivatized Sensitivity->HPLC No HPLC_MS HPLC-MS/MS for higher sensitivity Sensitivity->HPLC_MS Yes

Caption: Decision tree for selecting between HPLC and GC for this compound analysis.

References

Inter-laboratory Comparison of Analytical Methods for Carbaryl Detection: A comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the determination of Carbaryl, a widely used carbamate insecticide. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Biosensors are evaluated based on experimental data from various studies. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a comprehensive overview to aid in the selection of the most appropriate analytical method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound determination depends on various factors, including the sample matrix, required sensitivity, and the desired sample throughput. The following tables summarize the quantitative performance of different analytical techniques based on published literature.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Sample MatrixReference
HPLC-UVUV0.062 µg/L-Excellent≤ 1.2Tap and Environmental Water[1]
Micellar LCFluorescence5 ng/mL15 ng/mL98.9 - 101.3< 1 (Intra- and Interday)Water, Soil, Vegetables[2]
HPLC-DADDiode Array--102 - 1120.67Wastewater[3]
LC-MS/MSMS/MS-1.1 - 13.1 µg/kg80.4 - 117.30.2 - 15.1-[3]
LC-MS/MSMS/MS3.0 ng/g10 ng/g70 - 120≤ 20Soil[4]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

MethodIonizationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Sample MatrixReference
GC-MS/MSEI0.015 - 0.151 ng/mL-81 - 107< 18 (Inter- and Intraday)Human Blood Plasma[5]
GC-MS/MS---62.6 - 119.10.4 - 19.5Fishery Products[6]

Table 3: Immunoassay and Biosensor Methods

MethodTechniqueLimit of Detection (LOD)Dynamic RangeRecovery (%)Sample MatrixReference
ELISAMonoclonal Antibody0.010 ppb-70.0 - 137.7Water[7]
Bic-ELISABispecific Nanobody0.8 ng/mL-80.0 - 112.7Soil and Rice[8]
AChE BiosensorElectrochemical4.5 nmol/L5.0 - 30.0 nmol/L102.5 - 118.6Apple[9]
Potentiometric BiosensorAg/r-GO/Chitosan1.0 x 10⁻⁹ µg/mL1.0 x 10⁻⁸ - 1.0 µg/mL--[10]
HFF-QCM ImmunosensorPiezoelectricComparable to ELISA---[11]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are generalized protocols for the discussed analytical methods.

2.1 High-Performance Liquid Chromatography (HPLC)

A common approach for this compound analysis involves reversed-phase HPLC.[1]

  • Sample Preparation: Water samples can be directly injected or pre-concentrated using solid-phase extraction (SPE) for trace analysis.[1] Soil and vegetable samples require extraction with an organic solvent, followed by cleanup steps to remove interfering matrix components.[2]

  • Chromatographic Conditions: A C18 column is typically used for separation.[2] The mobile phase often consists of a mixture of acetonitrile and water, sometimes with additives like ammonium formate to improve peak shape and ionization in LC-MS/MS.[12]

  • Detection: UV detection is a common and cost-effective method.[1] For higher sensitivity and selectivity, fluorescence detection after post-column derivatization or mass spectrometric detection (LC-MS/MS) is employed.[2][12]

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal lability of this compound, derivatization is often required for GC-MS analysis.

  • Sample Preparation and Derivatization: Extraction from the matrix is followed by a derivatization step to make the analyte more volatile and thermally stable.[5] For example, trifluoroacetic acid anhydride can be used as a derivatizing agent.[5]

  • GC Conditions: A capillary column, such as a TG-5SILMS, is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analytes.[13]

  • MS Conditions: The mass spectrometer is typically operated in the electron ionization (EI) mode. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) is utilized.[13][14]

2.3 Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to this compound.[7]

  • Assay Principle: A competitive ELISA format is commonly used. In this setup, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.[7]

  • Procedure: The wells of a microtiter plate are coated with antibodies specific to this compound. The sample is then added, followed by the enzyme-labeled this compound. After an incubation period, the unbound reagents are washed away, and a substrate is added to produce a colored product. The absorbance is measured using a plate reader.[7]

  • Data Analysis: A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolation from this curve.

2.4 Biosensors

Biosensors offer rapid and portable detection of this compound, often based on the inhibition of the enzyme acetylcholinesterase (AChE).[9]

  • Sensor Fabrication: The biosensor is constructed by immobilizing AChE onto an electrode surface. Various materials, such as functionalized renewable carbon or nanocomposites, can be used to enhance the sensor's performance.[9][10]

  • Detection Principle: this compound inhibits the activity of AChE. This inhibition leads to a measurable change in the electrochemical signal. The degree of inhibition is proportional to the concentration of this compound.[9]

  • Measurement: The sensor is exposed to the sample, and the electrochemical response (e.g., current or potential) is measured before and after the addition of the substrate for AChE. The change in the signal is used to quantify the this compound concentration.[9]

Visualizing the Inter-laboratory Comparison Workflow

The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison of this compound analytical methods.

Interlaboratory_Comparison_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Data Analysis Phase cluster_reporting 4. Reporting Phase A Define Study Objectives (e.g., Method Validation, Proficiency Testing) B Select Analytical Methods (HPLC, GC-MS, ELISA, etc.) A->B C Identify Participating Laboratories B->C D Prepare Homogeneous and Stable Test Materials C->D E Distribute Test Materials and Protocols to Laboratories D->E F Laboratories Perform This compound Analysis E->F G Laboratories Report Results and Raw Data F->G H Statistical Analysis of Results (e.g., z-scores, reproducibility) G->H I Identify Outliers and Systematic Errors H->I J Evaluate Method Performance (LOD, LOQ, Accuracy, Precision) I->J K Prepare Comparison Report J->K L Disseminate Findings to Participants and Stakeholders K->L

Caption: Workflow for an inter-laboratory comparison study of this compound analytical methods.

This guide highlights the diversity of analytical methods available for this compound detection. While chromatographic methods coupled with mass spectrometry offer high sensitivity and selectivity, immunoassays and biosensors provide rapid and high-throughput screening capabilities. The choice of method should be guided by the specific analytical requirements of the study. Inter-laboratory comparison studies are essential for validating the performance of these methods and ensuring the reliability and comparability of results across different laboratories.[15][16]

References

Performance Evaluation of Commercial ELISA Kits for Carbaryl Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection of Carbaryl, a widely used carbamate insecticide, is crucial for ensuring food safety and monitoring environmental contamination. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a rapid, sensitive, and high-throughput method for this compound quantification. This guide provides a comparative overview of the performance of different this compound ELISA kits based on available experimental data, to aid in the selection of the most suitable assay for your research needs.

Comparative Performance of this compound ELISA Kits

The performance of an ELISA kit is primarily evaluated based on its sensitivity, specificity, and accuracy. The following table summarizes the available quantitative data for various this compound ELISA kits. It is important to note that performance can vary depending on the sample matrix and the specific protocol used.

Kit Type/StudyAntibody TypeMatrixSensitivity (IC50 / LOD)Specificity (Cross-reactivity)Accuracy (Recovery %)
VHH-based ELISA [1][2]Nanobody (VHH)Cereals (Rice, Maize, Wheat)IC50: 5.4 ng/mL; LOD: 0.3 ng/mLLow cross-reactivity (≤0.8%) with other carbamates.81-113%
Monoclonal Antibody-based ELISA [3]Monoclonal Antibody (mAb)Fruits and VegetablesIC50: 101.0 ng/L; Dynamic Range: 31.6-364.0 ng/LNot specified.59.0-137.7% (with and without SPE cleanup)
Optimized Monoclonal Antibody-based ELISA [4]Monoclonal Antibody (mAb)WaterIC50: 0.058 ng/mL (ppb); LOD: 0.010 ng/mL (ppb)Highly specific for this compound; no recognition of its main metabolite, 1-naphthol.Mean recovery of 112%
Bispecific Nanobody-based ELISA [5]Bispecific Nanobody (BsNb)Buffer, Soil, RiceLOD: 0.8 ng/mL (this compound), 0.4 ng/mL (1-naphthol)Simultaneously recognizes this compound and its metabolite 1-naphthol.76.5-112.7%
Creative Diagnostics this compound ELISA Kit [2]Not SpecifiedContaminated SamplesLOD: 7.53 ng/L; LOQ: 25.11 ng/LNot specified.Not specified.
Abraxis this compound ELISA (Data inferred from similar kits)[6][7]Not SpecifiedVarious (e.g., water, food)Likely to have high sensitivity based on other Abraxis pesticide kits.Typically, Abraxis kits exhibit high specificity with low cross-reactivity to related compounds.Generally high, often correlating well with LC-MS/MS methods.

IC50: Half-maximal inhibitory concentration, a measure of the concentration of a substance that is required for 50% inhibition of a biological or biochemical function. LOD: Limit of Detection, the lowest quantity of a substance that can be distinguished from the absence of that substance with a stated confidence level. LOQ: Limit of Quantification, the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. SPE: Solid Phase Extraction.

Experimental Protocols

The following is a generalized experimental protocol for a competitive ELISA for this compound detection. Specific protocols may vary between kits, and it is essential to follow the manufacturer's instructions for optimal results.

Sample Preparation
  • Cereals (Rice, Maize, Wheat) [1]:

    • Grind and sieve the cereal sample.

    • Fortify with a known concentration of this compound for recovery studies.

    • Weigh 10 g of the sample and add 1.0 g of anhydrous sodium sulfate, followed by 20 mL of methanol.

    • Ultrasonicate the mixture for 20 minutes.

    • Centrifuge for 15 minutes at 3000 x g.

    • Collect the supernatant and dilute it in PBS containing 10% methanol before performing the ELISA.

  • Fruits and Vegetables [3]:

    • Homogenize the sample.

    • Spike with this compound for recovery studies.

    • Perform a liquid extraction.

    • For purified samples, use Solid Phase Extraction (SPE) columns for cleanup.

    • Crude extracts can also be analyzed directly after appropriate dilution.

  • Water [4]:

    • Collect water samples.

    • Spike with this compound at desired concentrations (e.g., 0.05, 0.1, and 0.5 ppb).

    • Analyze the samples directly without extensive cleanup.

Competitive ELISA Procedure

The principle of a competitive ELISA for small molecules like this compound is the competition between the free this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.[8]

  • Coating: The wells of a microtiter plate are pre-coated with anti-Carbaryl antibodies.

  • Blocking: Non-specific binding sites in the wells are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).[4]

  • Competition: The sample (containing unknown amounts of this compound) and a fixed amount of enzyme-labeled this compound (e.g., this compound-HRP conjugate) are added to the wells. They compete to bind to the coated antibodies.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound sample and enzyme-labeled this compound.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme bound to the plate (as part of the this compound-HRP conjugate) will catalyze a color change.[1]

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., dilute sulfuric acid).

  • Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).[2] The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizing the Workflow

The following diagrams illustrate the competitive ELISA workflow for this compound detection.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa Competitive ELISA Sample Sample (e.g., Cereal, Water) Extraction Extraction with Solvent Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup FinalSample Prepared Sample Cleanup->FinalSample Competition 3. Competition: Sample + this compound-HRP FinalSample->Competition Add to Plate Coating 1. Antibody Coating Blocking 2. Blocking Coating->Blocking Blocking->Competition Washing1 4. Washing Competition->Washing1 Substrate 5. Substrate Addition Washing1->Substrate Stopping 6. Stop Reaction Substrate->Stopping Reading 7. Read Absorbance Stopping->Reading

Caption: Experimental workflow for this compound detection using competitive ELISA.

Competitive_ELISA_Principle cluster_high_this compound High this compound Concentration in Sample cluster_low_this compound Low this compound Concentration in Sample Ab1 Ab Result1 Low Signal Carbaryl_Sample1 C Carbaryl_Sample1->Ab1 Binds Carbaryl_HRP1 C-E Carbaryl_HRP1->Ab1 Blocked Ab2 Ab Result2 High Signal Carbaryl_Sample2 C Carbaryl_Sample2->Ab2 Less Binding Carbaryl_HRP2 C-E Carbaryl_HRP2->Ab2 Binds

Caption: Principle of competitive ELISA for this compound detection.

References

Validation of a Novel LC-MS/MS Method for Carbaryl Analysis Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Carbaryl against an established Capillary Zone Electrophoresis (CZE) method. The validation of the LC-MS/MS method is supported by the use of Certified Reference Materials (CRMs) to ensure accuracy and traceability. This document offers detailed experimental protocols, performance data, and a visual workflow to aid researchers in selecting the most suitable analytical method for their specific needs.

Performance Comparison of Analytical Methods

The performance of the new LC-MS/MS method was rigorously evaluated and compared against a validated CZE method. The key analytical parameters are summarized in the table below, demonstrating the strengths of each technique.

ParameterNew LC-MS/MS MethodAlternative CZE Method
Linearity Range 10 - 160 µg/kg[1]0.25 - 70 mg/L[2][3]
**Correlation Coefficient (R²) **> 0.99> 0.999[2][3]
Limit of Detection (LOD) Not explicitly stated0.08 mg/L[2][3]
Limit of Quantification (LOQ) 10 µg/kg[1]0.25 mg/L[2][3]
Recovery 89.53 - 101.72%[1]80 - 115%[2][3]
Matrix Water[1]Commercial Topical Formulations[2]
Analysis Time Not explicitly stated< 3 minutes[2][3]

Experimental Protocols

New Method: Validation of this compound Analysis by LC-MS/MS

This protocol describes the validation of a rapid and sensitive LC-MS/MS method for the determination of this compound in water samples.[1]

1. Certified Reference Materials (CRMs) and Standard Preparation:

  • A certified reference material of this compound with a purity of 99.9 ± 0.1% is used to prepare a primary stock solution.

  • Alternatively, a commercially available certified solution of this compound at a concentration of 1000 µg/mL in acetonitrile can be used.[4]

  • Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 10 to 160 µg/kg.[1]

2. Sample Preparation:

  • Water samples are pretreated using single-phase extraction with acetonitrile, aided by sonication.

  • A liquid-liquid partition is then performed using a "salting out" process with NaCl.[1]

  • No further cleanup step is required.[1]

3. LC-MS/MS Instrumentation and Conditions:

  • The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer.

  • The specific column, mobile phases, and gradient elution program should be optimized for the best separation and detection of this compound.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

4. Method Validation Parameters:

  • Linearity: A five-point calibration curve is constructed using the working standard solutions (10, 20, 40, 80, and 160 µg/kg).[1]

  • Accuracy and Precision: The accuracy and precision of the method are determined by analyzing samples spiked with known concentrations of this compound CRM at three levels (10, 30, and 120 µg/kg).[1]

  • Limit of Quantification (LOQ): The LOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For this method, the presupposed LOQ of 10 µg/kg was verified.[1]

  • Recovery: The recovery is calculated by comparing the measured concentration in the spiked samples to the known spiked concentration.

Alternative Method: Capillary Zone Electrophoresis (CZE)

This method involves the indirect determination of this compound after alkaline hydrolysis to 1-naphthol, which is then quantified by CZE with UV detection.[2][3]

1. Sample and Standard Preparation:

  • This compound is hydrolyzed to 1-naphthol in an alkaline medium (NaOH solution).[2][3]

  • Standard solutions of 1-naphthol are prepared for calibration.

2. CZE Instrumentation and Conditions:

  • A bare fused-silica capillary is used for separation.[2][3]

  • The background electrolyte is a 10 mmol L-1 sodium borate buffer (pH 9.3).[2][3]

  • Separation is achieved by applying a voltage of 25 kV.[5]

  • Detection is performed using a UV detector at 214 nm.[2][3]

Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the validation of the new analytical method for this compound and a simplified representation of the analytical signaling pathway.

cluster_0 Method Validation Workflow prep_standards Prepare Standards from CRM define_params Define Validation Parameters (Linearity, Accuracy, Precision, LOQ) prep_standards->define_params sample_prep Sample Preparation (Spiking with CRM) define_params->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis and Performance Evaluation lcms_analysis->data_analysis method_validated Method Validated data_analysis->method_validated

Analytical Method Validation Workflow

cluster_1 LC-MS/MS Signaling Pathway sample Sample Injection lc Liquid Chromatography (Separation) sample->lc esi Electrospray Ionization (Ion Formation) lc->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 collision Collision Cell (Fragmentation) quad1->collision quad2 Quadrupole 2 (Product Ion Selection) collision->quad2 detector Detector (Signal Acquisition) quad2->detector

LC-MS/MS Analytical Signal Pathway

References

QuEChERS vs. Traditional Extraction Methods for Carbaryl Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the analysis of pesticide residues, particularly the carbamate insecticide Carbaryl, the choice of sample extraction method is a critical determinant of analytical performance, laboratory efficiency, and overall cost. This guide provides an objective comparison of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and traditional extraction techniques, namely Liquid-Liquid Extraction (LLE) and Soxhlet Extraction. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your analytical needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for QuEChERS, Liquid-Liquid Extraction (LLE), and Soxhlet Extraction based on published studies. It is important to note that the data presented is compiled from different studies and matrices, and therefore direct comparisons should be made with this in mind.

Performance MetricQuEChERSLiquid-Liquid Extraction (LLE)Soxhlet Extraction
Recovery 82.5% - 99.3% (for carbamates)[1]96.0% - 99.5% (for this compound)[2]12% - 92% (for carbofuran, a similar carbamate)[3]
Reproducibility (RSD) 1.64% - 3.30% (for carbamates)[1]< 3.8% (for this compound)[2]< 19% (for carbofuran)[3]
Solvent Consumption Low (~10-15 mL per sample)High (~400-500 mL per sample)High (~300 mL per sample)[4]
Extraction Time Very Fast (~5-10 minutes)Moderate (~30-60 minutes)Very Slow (16-24 hours)[4]
Throughput HighLowVery Low
Cost LowModerateModerate
Environmental Impact LowHighHigh
Ease of Use EasyModerateComplex

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the QuEChERS and traditional extraction methods.

QuEChERS_Workflow cluster_quechers QuEChERS Workflow sample 1. Homogenized Sample (10-15g) add_solvent 2. Add Acetonitrile (10-15 mL) sample->add_solvent shake1 3. Shake (1 min) add_solvent->shake1 add_salts 4. Add QuEChERS Salts (e.g., MgSO4, NaCl) shake1->add_salts shake2 5. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant 7. Collect Supernatant centrifuge1->supernatant dSPE 8. Dispersive SPE Cleanup (with PSA, C18, GCB) supernatant->dSPE centrifuge2 9. Centrifuge dSPE->centrifuge2 final_extract 10. Final Extract for Analysis centrifuge2->final_extract

QuEChERS Experimental Workflow

Traditional_Extraction_Workflows cluster_lle Liquid-Liquid Extraction (LLE) Workflow cluster_soxhlet Soxhlet Extraction Workflow sample_lle 1. Homogenized Sample add_solvent_lle 2. Add Extraction Solvent (e.g., Acetonitrile) sample_lle->add_solvent_lle homogenize_lle 3. Homogenize & Filter add_solvent_lle->homogenize_lle partition_lle 4. Liquid-Liquid Partitioning (with Petroleum Ether, NaCl solution) homogenize_lle->partition_lle separate_lle 5. Separate Layers partition_lle->separate_lle dry_lle 6. Dry Organic Layer (with Na2SO4) separate_lle->dry_lle evaporate_lle 7. Evaporate & Reconstitute dry_lle->evaporate_lle final_extract_lle 8. Final Extract for Analysis evaporate_lle->final_extract_lle sample_soxhlet 1. Sample mixed with Anhydrous Na2SO4 thimble_soxhlet 2. Place in Extraction Thimble sample_soxhlet->thimble_soxhlet extract_soxhlet 3. Soxhlet Extraction (16-24 hours) thimble_soxhlet->extract_soxhlet cool_soxhlet 4. Cool Extract extract_soxhlet->cool_soxhlet concentrate_soxhlet 5. Concentrate Extract (Kuderna-Danish) cool_soxhlet->concentrate_soxhlet final_extract_soxhlet 6. Final Extract for Analysis concentrate_soxhlet->final_extract_soxhlet

Traditional Extraction Workflows

Detailed Experimental Protocols

QuEChERS Method Protocol (AOAC 2007.01)

This protocol is a widely used version of the QuEChERS method for pesticide residue analysis in fruits and vegetables.

  • Sample Preparation: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile with 1% acetic acid.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing anhydrous magnesium sulfate, primary secondary amine (PSA), and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-3 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.

Traditional Liquid-Liquid Extraction (LLE) Protocol for this compound in Vegetables

This protocol is a classic LLE method for the extraction of this compound.[2]

  • Sample Preparation: Chop 150 g of the vegetable sample.

  • Extraction:

    • Mix the chopped sample with 300 mL of acetonitrile and 15 g of celite.

    • Homogenize the mixture using a grinder and filter through a Buchner funnel.

    • Transfer the filtrate to a 1000 mL separating funnel.

    • Add 120 mL of petroleum ether and shake for 2.5 minutes.

    • Add 12 mL of saturated NaCl solution and 700 mL of Milli-Q water, and shake for 1 minute.

    • Allow the layers to separate.

  • Cleanup and Concentration:

    • Collect the organic layer and pass it through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Analysis:

    • Analyze the final extract using an appropriate analytical instrument, such as HPLC-UV or LC-MS/MS.

Traditional Soxhlet Extraction Protocol (EPA Method 3540C)

This protocol is a standard method for the extraction of nonvolatile and semivolatile organic compounds from solid matrices.[4]

  • Sample Preparation:

    • Mix 10 g of the solid sample with 10 g of anhydrous sodium sulfate.

    • Place the mixture in an extraction thimble.

  • Extraction:

    • Place the thimble in a Soxhlet extractor.

    • Add approximately 300 mL of an appropriate solvent (e.g., a hexane/acetone mixture) to a 500 mL round-bottom flask.

    • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration:

    • After extraction, allow the extract to cool.

    • Concentrate the extract using a Kuderna-Danish (K-D) apparatus.

  • Analysis:

    • The concentrated extract is then ready for cleanup and/or analysis.

Conclusion

The QuEChERS method presents a significant advancement over traditional extraction techniques for this compound analysis, offering a superior combination of speed, efficiency, cost-effectiveness, and environmental friendliness. Its high-throughput nature makes it particularly well-suited for laboratories analyzing a large number of samples. While traditional methods like LLE can provide high recoveries for this compound, they are significantly more time-consuming and solvent-intensive. Soxhlet extraction, although exhaustive, is a very slow process with generally lower recoveries for carbamates compared to QuEChERS. For most routine monitoring and research applications involving this compound residue analysis, the QuEChERS method is the recommended approach due to its excellent performance and practical advantages. However, the choice of method should always be guided by the specific analytical requirements, available resources, and the nature of the sample matrix.

References

Comparative Toxicity of Carbaryl and its Degradation Product 1-Naphthol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the carbamate insecticide Carbaryl and its primary degradation product, 1-naphthol. The information is compiled from various experimental studies to assist researchers in understanding their relative toxicities and mechanisms of action.

Executive Summary

This compound, a widely used insecticide, exerts its primary toxic effect through the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Its degradation in the environment, particularly in aquatic systems, leads to the formation of 1-naphthol. While this compound itself poses significant toxicological risks, evidence suggests that 1-naphthol is not merely a benign byproduct. In several biological systems, 1-naphthol exhibits comparable or even greater toxicity than its parent compound. This guide presents a detailed comparison of their effects across various toxicological endpoints, supported by quantitative data and experimental protocols.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the acute toxicity of this compound and 1-naphthol in various organisms.

Table 1: Acute Toxicity in Mammals (Oral LD50)

CompoundSpeciesOral LD50 (mg/kg)Reference(s)
This compoundRat (male)302.6[1]
Rat (female)311.5[1]
Rabbit710[1]
1-NaphtholRat1870[2][3]
Mouse275[2][4]
Rabbit880 - 9000[3][4]

Table 2: Acute Toxicity in Aquatic Vertebrates (96-hour LC50)

CompoundSpecies96-hour LC50 (ppm)Reference(s)
This compoundCatla catla (Catla)6.4[2][4]
Anabas testudineus (Climbing perch)5.5[4]
Mystus cavasius4.6[2][4]
Mystus vittatus2.4[2][4]
Atlantic salmon0.25[1]
Black bullhead20[1]
1-NaphtholCatla catla (Catla)4.3[2][4]
Anabas testudineus (Climbing perch)3.0[4]
Mystus cavasius0.33[2][4]
Mystus vittatus1.1[2][4]

Table 3: Acute Toxicity in Aquatic Invertebrates (48-hour LC50/EC50)

CompoundSpecies48-hour LC50/EC50Reference(s)
This compoundDaphnia magna (Water flea)6 µg/L[1]
Daphnia pulex33.1 µg/L[5]
1-NaphtholDaphnia magna (Water flea)0.2 - 3.0 mg/L[5]

Mechanisms of Toxicity

This compound: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE) in the nervous system. By carbamylating the serine hydroxyl group at the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh).[6] This leads to an accumulation of ACh at the synapse, resulting in continuous nerve stimulation, which can cause a range of symptoms from muscle twitching and cramps to paralysis and death.

1-Naphthol: Oxidative Stress and Mitotic Disruption

The toxicity of 1-naphthol is more complex and appears to be multifactorial. It is a known cytotoxic agent, with studies indicating it can induce cell death and increase the production of reactive oxygen species (ROS), leading to oxidative stress.[2] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Evidence suggests that 1-naphthol's toxicity may be mediated through the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[7][8]

Furthermore, both this compound and 1-naphthol have been shown to act as spindle-disturbing agents, causing aberrant mitotic configurations.[9] This suggests a potential for genotoxicity by interfering with chromosome segregation during cell division.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition by compounds like this compound.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing a phosphate buffer (pH 8.0), the test compound (or solvent control), and a known concentration of AChE enzyme.

  • Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow for inhibitor-enzyme interaction.

  • Add DTNB to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to various concentrations of the test compound (this compound or 1-naphthol) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the exposure period, add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.[10][11][12][13]

Genotoxicity Assay (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Procedure:

  • Prepare a mixture containing the Salmonella tester strain, the test compound at various concentrations, and, optionally, a liver extract (S9 fraction) for metabolic activation.

  • Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A significant increase in the number of revertant colonies in the treated plates compared to the negative control indicates that the compound is mutagenic.[3][6][14][15][16]

Signaling Pathways and Experimental Workflows

cluster_this compound This compound Toxicity Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse Accumulates in NerveImpulse Continuous Nerve Impulse Synapse->NerveImpulse Leads to

Figure 1: this compound's primary mechanism of toxicity via acetylcholinesterase inhibition.

cluster_naphthol 1-Naphthol Toxicity Pathway Naphthol 1-Naphthol ROS Reactive Oxygen Species (ROS) Naphthol->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Causes CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Nrf2 Nrf2 OxidativeStress->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantGenes Antioxidant Genes ARE->AntioxidantGenes Activates Transcription of

Figure 2: Proposed toxicity pathway of 1-naphthol involving oxidative stress.

cluster_workflow Experimental Workflow: Cytotoxicity (MTT Assay) start Seed cells in 96-well plate treat Treat cells with This compound or 1-Naphthol start->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze

Figure 3: A generalized workflow for determining cytotoxicity using the MTT assay.

Conclusion

The data presented in this guide highlight that while this compound's toxicity is primarily driven by its potent inhibition of acetylcholinesterase, its degradation product, 1-naphthol, is a toxicologically significant compound in its own right. In aquatic organisms, 1-naphthol can be more acutely toxic than this compound. The mechanisms of 1-naphthol's toxicity, including the induction of oxidative stress and disruption of mitosis, are distinct from that of its parent compound. This comparative analysis underscores the importance of considering the toxicological profiles of both the parent pesticide and its major degradation products when assessing environmental and health risks. Further research is warranted to fully elucidate the comparative cytotoxicity and genotoxicity of these two compounds across a wider range of cell types and organisms.

References

A Comparative Guide to Analytical Methods for Multiresidue Analysis, Including Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the simultaneous determination of multiple pesticide residues in various matrices, with a specific focus on the carbamate insecticide, Carbaryl. The performance of different analytical techniques is evaluated based on key validation parameters, supported by experimental data from various studies. Detailed methodologies for the most common and effective techniques are also provided to aid in the selection and implementation of the most suitable method for your research needs.

Comparison of Analytical Methods

The determination of pesticide residues, including this compound, is crucial for ensuring food safety and environmental quality. Various analytical techniques have been developed and validated for this purpose, each with its own advantages and limitations. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography (GC) coupled with Mass Spectrometry (MS), and, more recently, the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The choice of method often depends on the complexity of the sample matrix, the required sensitivity, and the number of pesticides being analyzed. For multiresidue analysis, methods that are rapid, robust, and can cover a broad range of analytes are highly desirable.

Data Presentation: Performance of Analytical Methods for this compound

The following tables summarize the quantitative performance data of different analytical methods for the determination of this compound in various matrices. These parameters are crucial for evaluating the reliability and suitability of a method for a specific application.

Table 1: Liquid Chromatography-Based Methods

Analytical MethodMatrixLinearity (r²)LOD (mg/L)LOQ (mg/L)Recovery (%)Precision (RSD %)Reference
HPLC-UVHerbal Medicines0.99320.030.09-< 5[1]
UHPLC-QqQ-MS/MSGreen Coffee Beans> 0.99--> 90 (within 60-140)< 20[2]
LC-MSIrrigation & Distilled Water-5.0 (µg/L)-60 - 112< 8.0[1]
LC-MS/MSWater> 0.99-0.0189.53 - 101.72-[3][4]
LC-MS/MSTomato> 0.99-< 0.005> 70< 20[5]
HPLC-DADBaits & Stomach Contents-----[6]

Table 2: Other Analytical Methods

Analytical MethodMatrixLinearity (r²)LOD (mg/L)LOQ (mg/L)Recovery (%)Precision (RSD %)Reference
Capillary Zone Electrophoresis (CZE)Topical Formulations> 0.9990.080.2580 - 115-[7]
Dipstick ImmunoassayVegetables-0.2 (µg/l)-75 - 105-[8]
UV SpectrophotometryVegetables-0.08 (ppm)0.29 (ppm)86.0 - 91.210.47[9]
GC-MS/MSHuman Blood Plasma-0.015-0.151 (ng/mL)-81-107< 18[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of the key experimental protocols commonly cited for multiresidue pesticide analysis.

QuEChERS Sample Preparation Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[11][12][13] It involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.

a. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • Add the appropriate salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at >1500 rcf for 1 minute.

b. Dispersive SPE (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper ACN layer and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube contains a sorbent (e.g., primary secondary amine - PSA) to remove interferences and MgSO₄ to remove residual water.

  • Vortex for 30 seconds.

  • Centrifuge at >1500 rcf for 1 minute.

  • The supernatant is then ready for analysis by GC-MS/MS or LC-MS/MS.[14]

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of a wide range of pesticides, including carbamates like this compound.[1][5]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with additives like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[14]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for this compound and other carbamates.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.[1]

Method Validation

To ensure the reliability of the analytical results, the method must be validated according to international guidelines such as those from SANTE (European Commission).[5][15] The key validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations to establish a calibration curve. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[1][16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1][16]

  • Recovery (Accuracy): Determined by analyzing spiked samples at known concentrations. Recoveries are typically expected to be within the 70-120% range.[17]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. An RSD of ≤20% is generally acceptable.[17]

  • Matrix Effect: The influence of co-eluting compounds from the sample matrix on the ionization of the target analyte. This is an important parameter to evaluate in LC-MS/MS analysis.[2]

Visualizations

The following diagrams illustrate the general workflow of multiresidue analysis and the logical relationships in method validation.

G Figure 1: General Experimental Workflow for Multiresidue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LCMS LC-MS/MS or GC-MS/MS Analysis Cleanup->LCMS Quantification Quantification & Identification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General Experimental Workflow for Multiresidue Analysis.

G Figure 2: Key Parameters in Analytical Method Validation cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_matrix Matrix Considerations Validation Method Validation Linearity Linearity Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision Specificity Specificity Validation->Specificity Selectivity Selectivity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Key Parameters in Analytical Method Validation.

References

Environmental Persistence of Carbaryl vs. Organophosphate Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of pesticides is a critical consideration in modern agriculture and environmental science. Understanding the persistence of these compounds in various environmental compartments is essential for assessing their potential long-term impacts. This guide provides a detailed comparison of the environmental persistence of Carbaryl, a carbamate insecticide, and organophosphate pesticides, a broad class of insecticides and acaricides. The information presented is supported by experimental data and established testing protocols to aid researchers in their evaluation of these compounds.

Quantitative Comparison of Environmental Persistence

The environmental persistence of a pesticide is often expressed in terms of its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The following tables summarize the half-life of this compound and a selection of organophosphate pesticides in soil and water under various environmental conditions.

Table 1: Environmental Half-life of this compound

Environmental CompartmentConditionHalf-life (t½) in Days
Soil Aerobic4 - 72[1]
Anaerobic72.2[2]
Sandy, flooded, or well-aeratedFaster degradation[1]
Surface16[3]
Water pH 51600[2]
pH 710.5 - 12.1[2][4]
pH 81.8[4]
pH 93.2 hours[2]
With sunlight exposure21[3]
Plant Surfaces Foliage3.2 - 3.7[1][3]

Table 2: Environmental Half-life of Selected Organophosphate Pesticides

PesticideEnvironmental CompartmentConditionHalf-life (t½) in Days
Chlorpyrifos Soil11 - 140[5]
SoilAcidicIncreased persistence[5]
Dicrotophos SoilAerobic (sandy loam)2.7[6]
SoilAnaerobic7[6]
Profenofos SoilNeutral to alkalineSeveral days[6]
Parathion Foliage1 day - 2 weeks[5]
Diazinon Foliage2 - 14[5]
Malathion WaterRapid, primarily abiotic degradation[7][8]
Azinphos-methyl Foliage3 - 5[5]

Key Factors Influencing Degradation

The persistence of both this compound and organophosphate pesticides is significantly influenced by a variety of environmental factors:

  • pH: this compound's degradation is highly dependent on pH, with rapid hydrolysis occurring under alkaline conditions.[2][4] Organophosphate hydrolysis is also pH-dependent, with faster degradation at higher pH.[9][10]

  • Microbial Activity: Microbial degradation is a primary pathway for the breakdown of both this compound and organophosphates in soil and water.[3][11][12] The presence of adapted microbial populations can lead to accelerated degradation.[9][10]

  • Sunlight (Photolysis): Sunlight can contribute to the degradation of both types of pesticides.[3][9][10]

  • Temperature: Higher temperatures generally increase the rate of chemical and microbial degradation.[7][9][10]

  • Soil Type and Organic Matter: The sorption of pesticides to soil particles, influenced by soil type and organic matter content, can affect their availability for degradation.[12]

Experimental Protocols for Determining Environmental Persistence

The determination of pesticide half-life in environmental matrices follows standardized laboratory and field study protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Laboratory Studies:

1. Hydrolysis as a Function of pH (Based on OECD Guideline 111):

  • Objective: To determine the rate of abiotic hydrolysis of the pesticide in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

  • Methodology:

    • A sterile aqueous solution of the pesticide at a known concentration is prepared in buffered water at the desired pH.

    • The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

    • Aliquots are taken at specific time intervals.

    • The concentration of the parent pesticide and any major degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The rate of hydrolysis and the half-life are calculated from the disappearance curve of the parent compound.

2. Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307):

  • Objective: To determine the rate and route of degradation of a pesticide in soil under aerobic and anaerobic conditions.

  • Methodology:

    • A well-characterized soil sample is treated with the pesticide at a concentration relevant to its agricultural use.

    • For aerobic studies, the soil is maintained at a specific moisture content and incubated in the dark at a constant temperature with a continuous supply of air.

    • For anaerobic studies, after an initial aerobic phase, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

    • Soil samples are taken at various time intervals and extracted.

    • The concentrations of the parent pesticide and its major metabolites are quantified using analytical techniques like HPLC or GC-MS.

    • The half-life and the degradation pathway are determined.

Field Studies:

Terrestrial Field Dissipation (Based on NAFTA Guidance):

  • Objective: To determine the dissipation of a pesticide under real-world field conditions, integrating various degradation and transport processes.

  • Methodology:

    • The pesticide is applied to a defined field plot using typical agricultural practices.

    • Soil core samples are collected from different depths at various time intervals after application.

    • Meteorological data (temperature, rainfall, etc.) and soil properties are monitored throughout the study.

    • The concentration of the pesticide and its major degradates in the soil samples are analyzed.

    • The field dissipation half-life is calculated from the decline in the total residue of the pesticide in the soil profile over time.

Degradation Pathways

The breakdown of this compound and organophosphate pesticides involves distinct chemical reactions, often mediated by enzymes in microorganisms.

This compound Degradation Pathway

The initial and primary step in this compound degradation is the hydrolysis of the ester linkage, yielding 1-naphthol and methylamine. 1-Naphthol is then further metabolized by microorganisms.

Carbaryl_Degradation This compound This compound Naphthol 1-Naphthol This compound->Naphthol Hydrolysis (this compound Hydrolase) Methylamine Methylamine This compound->Methylamine Hydrolysis Further_Degradation Further Degradation (e.g., to CO2) Naphthol->Further_Degradation Microbial Metabolism

Caption: Simplified degradation pathway of this compound.

General Organophosphate Degradation Pathway

Organophosphate pesticides are primarily degraded through the hydrolysis of their phosphate ester bonds. This is often catalyzed by enzymes such as phosphotriesterases. The specific degradation products vary depending on the chemical structure of the particular organophosphate.

Organophosphate_Degradation Organophosphate Organophosphate Pesticide Alcohol Alcohol/Phenol (Leaving Group) Organophosphate->Alcohol Hydrolysis (e.g., Phosphotriesterase) Dialkyl_Phosphate Dialkyl Phosphate Derivative Organophosphate->Dialkyl_Phosphate Hydrolysis Further_Degradation Further Degradation Alcohol->Further_Degradation Dialkyl_Phosphate->Further_Degradation

References

Comparative Neurotoxicity of Carbaryl and Chlorpyrifos: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the neurotoxic effects of Carbaryl, a carbamate insecticide, and Chlorpyrifos, an organophosphate insecticide. Both compounds are known for their widespread use and their primary mechanism of neurotoxicity, which involves the inhibition of acetylcholinesterase (AChE). However, key differences in their chemical structure, the nature of their interaction with AChE, and their broader cellular effects lead to distinct toxicological profiles. This document summarizes quantitative data, details common experimental protocols, and visualizes key pathways to aid researchers, scientists, and drug development professionals in understanding their comparative neurotoxicity.

Overview and Physicochemical Properties

This compound and Chlorpyrifos are broad-spectrum insecticides that have been extensively used in agricultural and residential settings. While both target the nervous system, they belong to different chemical classes, which dictates their reactivity and persistence.

PropertyThis compoundChlorpyrifos
Chemical Class CarbamateOrganophosphate
Chemical Formula C₁₂H₁₁NO₂C₉H₁₁Cl₃NO₃PS
Primary MoA Reversible Acetylcholinesterase (AChE) InhibitionIrreversible Acetylcholinesterase (AChE) Inhibition
Persistence Generally lower, hydrolyzes under alkaline conditions.[1]Higher persistence in the environment.[2]

Comparative Acute Toxicity

The acute toxicity of these compounds is typically evaluated by the median lethal dose (LD50), which is the dose required to kill 50% of a test population.

ParameterThis compoundChlorpyrifos
Oral LD50 (Rat) 225 - 311.5 mg/kg[1]95 - 166 mg/kg[2]
Dermal LD50 (Rat) >2000 mg/kgData varies, but generally more toxic than this compound via this route.
Toxicity Class Class II (Moderately Toxic)Class Ib (Highly Toxic)

Mechanism of Action: Acetylcholinesterase Inhibition

The primary neurotoxic effect of both this compound and Chlorpyrifos is the inhibition of AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts.[3][4] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of nerve function.

The key difference lies in the nature of this inhibition:

  • This compound acts as a reversible inhibitor . It carbamylates the serine residue at the active site of AChE. This carbamylated enzyme is relatively unstable and can undergo spontaneous hydrolysis, allowing the enzyme to regain function.[5]

  • Chlorpyrifos , after metabolic activation to its oxon form (chlorpyrifos-oxon), acts as an irreversible inhibitor .[4] It phosphorylates the serine residue at the active site, forming a highly stable covalent bond. Recovery of enzyme function requires the synthesis of new AChE molecules, a much slower process.

Beyond AChE Inhibition: Other Neurotoxic Mechanisms

While AChE inhibition is the primary mechanism, both insecticides can induce neurotoxicity through other pathways, particularly with chronic or developmental exposure. These effects can occur at doses below the threshold for significant AChE inhibition.[6]

  • Oxidative Stress: Both compounds have been shown to induce oxidative stress in the brain, leading to the production of reactive oxygen species (ROS), lipid peroxidation, and depletion of endogenous antioxidants. This can cause damage to neurons and other brain cells.[7]

  • Developmental Neurotoxicity: Exposure during critical windows of brain development can lead to lasting deficits.[3] Chlorpyrifos, in particular, has been linked to altered neuronal development, changes in gene transcription, and adverse effects on cell differentiation.[3] Studies in mice have shown that neonatal exposure to either compound can induce persistent behavioral and cognitive impairments in adulthood.[6]

  • Altered Signaling Pathways: Chlorpyrifos can disrupt intracellular Ca2+ homeostasis and alter signaling pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[2]

// Nodes CPF [label="Chlorpyrifos\nExposure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CAR [label="this compound\nExposure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE_Inhibition [label="AChE Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Cholinergic [label="Cholinergic\nHyperstimulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(ROS, LPO)", fillcolor="#FBBC05", fontcolor="#202124"]; DNT [label="Developmental\nNeurotoxicity", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="Altered Cellular\nSignaling (e.g., Ca2+)", fillcolor="#FBBC05", fontcolor="#202124", style="filled,rounded,dashed", peripheries=2];

// Outcomes Cog_Deficit [label="Cognitive Deficits", fillcolor="#34A853", fontcolor="#FFFFFF"]; Behav_Changes [label="Behavioral Changes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Damage [label="Neuronal Damage", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CPF -> AChE_Inhibition [label="Irreversible"]; CAR -> AChE_Inhibition [label="Reversible"]; CPF -> Oxidative_Stress; CAR -> Oxidative_Stress; CPF -> DNT; CAR -> DNT; CPF -> Signaling [color="#5F6368", style=dashed];

AChE_Inhibition -> Cholinergic; Cholinergic -> Neuronal_Damage; Oxidative_Stress -> Neuronal_Damage; DNT -> Cog_Deficit; DNT -> Behav_Changes; Signaling -> Neuronal_Damage;

Neuronal_Damage -> Cog_Deficit [style=dotted]; Neuronal_Damage -> Behav_Changes [style=dotted]; } .dot Caption: Pathways of neurotoxicity for this compound and Chlorpyrifos.

Experimental Protocols

Standardized protocols are essential for the comparative assessment of neurotoxic agents. Below are outlines for key assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures AChE activity by detecting the product of a reaction between thiocholine (produced by AChE from the substrate acetylthiocholine) and DTNB (Ellman's reagent).[8][9]

Methodology:

  • Tissue Preparation: Homogenize brain tissue samples in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) on ice. Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.[10]

  • Reaction Mixture: In a 96-well plate, combine the tissue supernatant with a phosphate buffer (pH 8.0) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[8]

  • Inhibitor Incubation: Add varying concentrations of this compound or Chlorpyrifos-oxon to the wells and incubate for a defined period (e.g., 15 minutes at 37°C) to allow for enzyme inhibition.[11]

  • Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.[8]

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Calculation: Calculate the percentage of inhibition relative to a control sample without the inhibitor. Determine IC50 values from the resulting dose-response curve.[11]

Behavioral Assessment (Open Field Test)

The Open Field Test (OFT) is used to assess general locomotor activity and anxiety-like behavior in rodents following exposure to a neurotoxicant.[12][13]

Methodology:

  • Apparatus: Use a square or circular arena with walls high enough to prevent escape. The area is typically divided into a central zone and peripheral zones by video tracking software.[14]

  • Acclimation: Transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes before testing to reduce stress.[13]

  • Procedure: Place the rodent gently in the center of the arena and allow it to explore freely for a set duration (e.g., 5-20 minutes).[14]

  • Data Collection: A video camera mounted above the arena records the session. Automated tracking software analyzes parameters such as:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety-like behavior; less time suggests more anxiety).

    • Frequency of entries into the center zone.

    • Rearing frequency (exploratory behavior).

  • Cleaning: Thoroughly clean the arena with a disinfectant (e.g., 70% ethanol) between trials to eliminate olfactory cues.[13]

Oxidative Stress Marker Assay

These assays quantify the extent of oxidative damage in brain tissue. Common markers include reactive oxygen species (ROS), malondialdehyde (MDA) for lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage.[7]

Methodology (MDA - TBARS Assay):

  • Tissue Preparation: Prepare brain tissue homogenates as described for the AChE assay.

  • Reaction: Add the homogenate to a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).

  • Incubation: Heat the mixture (e.g., at 95°C for 60 minutes). During this time, MDA in the sample reacts with TBA to form a pink-colored adduct.

  • Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at approximately 532 nm.

  • Quantification: Determine the concentration of MDA by comparing the absorbance to a standard curve generated with a known concentration of MDA.

// Workflow Stages start [shape=Mdiamond, label="Start", fillcolor="#202124", fontcolor="#FFFFFF"]; animal_model [label="Animal Model Selection\n(e.g., Wistar Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Pesticide Administration\n(this compound or Chlorpyrifos)\n- Route: Oral, Dermal\n- Duration: Acute, Chronic", fillcolor="#4285F4", fontcolor="#FFFFFF"]; behavior [label="Behavioral Testing\n(e.g., Open Field Test)", fillcolor="#FBBC05", fontcolor="#202124"]; euthanasia [label="Euthanasia &\nTissue Collection\n(Brain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; biochem [label="Biochemical Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis &\nInterpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; end [shape=Msquare, label="Conclusion", fillcolor="#202124", fontcolor="#FFFFFF"];

// Sub-assays sub_ache [label="AChE Inhibition Assay", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_ox [label="Oxidative Stress\nMarkers (MDA, ROS)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> animal_model; animal_model -> dosing; dosing -> behavior; behavior -> euthanasia; euthanasia -> biochem; biochem -> {sub_ache, sub_ox} [arrowhead=none]; {sub_ache, sub_ox} -> analysis; analysis -> end; } .dot Caption: A generalized workflow for assessing the neurotoxicity of pesticides in a rodent model.

Conclusion

Both this compound and Chlorpyrifos exert their primary neurotoxic effects through the inhibition of acetylcholinesterase. However, the irreversible nature of AChE inhibition by Chlorpyrifos generally contributes to its higher acute toxicity and longer-lasting cholinergic effects compared to the reversible inhibition by this compound. Furthermore, research indicates that both compounds, particularly Chlorpyrifos, can induce neurotoxicity through mechanisms independent of AChE inhibition, such as oxidative stress and disruption of developmental processes. This is especially relevant for assessing the risks of chronic, low-dose exposures. For professionals in research and drug development, understanding these distinct and shared mechanisms is crucial for accurate risk assessment and the development of potential therapeutic interventions for pesticide-induced neurotoxicity.

References

Global Pesticide Regulations: A Comparative Analysis of Carbaryl Maximum Residue Limits

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Maximum Residue Limits (MRLs) for the insecticide Carbaryl across key international markets reveals a complex regulatory landscape for researchers, scientists, and drug development professionals. This guide synthesizes the MRLs for this compound in the United States, European Union, Canada, Australia, Japan, and by the Codex Alimentarius, providing a crucial resource for navigating global food safety standards.

The establishment of MRLs, the highest level of a pesticide residue that is legally tolerated in or on food or feed, is a critical component of consumer safety and international trade. These limits are set by national regulatory bodies and the international standard-setting body, the Codex Alimentarius Commission, based on comprehensive toxicological data and field trial results.

Comparison of this compound MRLs

The following table summarizes the MRLs for this compound in selected commodities across different regulatory jurisdictions. It is important to note that MRLs are subject to change, and users should always consult the official databases of the respective regulatory agencies for the most current information.

CommodityUnited States (ppm)European Union (ppm)Canada (ppm)Australia (ppm)Japan (ppm)Codex Alimentarius (ppm)
Apples5.00.01 (Default)5.0535
Grapes10.00.01 (Default)5.0525
Oranges10.00.01 (Default)7.0 (Citrus fruits)777 (Citrus fruits)
Potatoes0.20.01 (Default)0.20.20.50.1
Tomatoes5.00.01 (Default)5.0225
Sweet Corn0.10.01 (Default)1.00.10.50.1
Rice0.20.01 (Default)15.015 (Rice, husked)0.51 (Polished rice)
Bovine Meat0.20.01 (Default)0.20.20.10.05
Bovine Milk0.30.01 (Default)0.150.150.020.05

Disclaimer: MRL values are subject to change. Please refer to the official regulatory databases for the most up-to-date information.

Experimental Protocols for MRL Establishment

The methodologies for establishing MRLs share common principles across the globe, revolving around a rigorous scientific assessment of risk to human health.[1][2][3][4][5][6][7][8][9][10] The process generally involves the following key steps:

  • Toxicological Assessment: Regulatory bodies like the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), Health Canada's Pest Management Regulatory Agency (PMRA), and the Australian Pesticides and Veterinary Medicines Authority (APVMA) conduct a thorough evaluation of the pesticide's toxicological profile to determine the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD).[1][8] The ADI is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk, while the ARfD is the estimate of the amount of a substance that can be ingested in a period of 24 hours or less without an appreciable health risk.[1][8]

  • Residue Chemistry Data: This includes studies on the chemical's metabolism in plants and animals, its environmental fate, and the analytical methods for detecting its residues.

  • Supervised Field Trials: These trials are conducted to determine the highest residue level likely to be found in a commodity when the pesticide is used according to Good Agricultural Practice (GAP).[11] This involves applying the pesticide at the maximum recommended rate and observing the pre-harvest interval.

  • Dietary Exposure Assessment: Regulators estimate the total dietary exposure to the pesticide from all potential food sources. This assessment considers the food consumption patterns of different population subgroups, including vulnerable groups like infants and children.[1][8][10]

  • MRL Setting: Based on the supervised field trial data and the toxicological assessment, an MRL is established that is protective of public health and ensures that pesticide use is limited to the minimum necessary for effective pest control.

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) plays a crucial role in providing independent scientific advice to the Codex Alimentarius Commission.[6][7] The JMPR evaluates toxicological and residue data to propose MRLs for adoption as international standards.[6][7]

Regulatory MRL Establishment Workflow

The following diagram illustrates the general workflow for the establishment of pesticide MRLs by national and international bodies.

MRL_Establishment_Workflow cluster_International International Level cluster_National National/Regional Level JMPR Joint FAO/WHO Meeting on Pesticide Residues (JMPR) (Scientific Risk Assessment) Codex Codex Alimentarius Commission (International Standard Setting) JMPR->Codex Proposes MRLs Codex_MRLs Codex MRLs Adopted (Reference for International Trade) Codex->Codex_MRLs US_EPA United States Environmental Protection Agency (EPA) National_MRLs National MRLs Established US_EPA->National_MRLs EU_EFSA European Union European Food Safety Authority (EFSA) EU_EFSA->National_MRLs Health_Canada Canada Pest Management Regulatory Agency (PMRA) Health_Canada->National_MRLs APVMA_Australia Australia Australian Pesticides and Veterinary Medicines Authority (APVMA) APVMA_Australia->National_MRLs MHLW_Japan Japan Ministry of Health, Labour and Welfare (MHLW) MHLW_Japan->National_MRLs Data_Submission Data Submission (Toxicology, Residue Trials, etc.) Data_Submission->JMPR Data_Submission->US_EPA Data_Submission->EU_EFSA Data_Submission->Health_Canada Data_Submission->APVMA_Australia Data_Submission->MHLW_Japan Codex_MRLs->National_MRLs Influence/Harmonization

Caption: Workflow of Pesticide MRL Establishment.

References

A Comparative Analysis of Carbaryl Resistance Mechanisms in Economically Important Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of carbaryl, a broad-spectrum carbamate insecticide, has led to the evolution of resistance in numerous insect species, posing a significant threat to effective pest management in agriculture and public health. Understanding the diverse mechanisms underlying this resistance is paramount for the development of sustainable control strategies and novel insecticide discovery. This guide provides a comparative overview of this compound resistance mechanisms in several key insect pests, supported by experimental data and detailed methodologies.

Key Resistance Mechanisms at a Glance

Insects have evolved a multifaceted defense against this compound, primarily centered around two key strategies: the alteration of the target site and the enhancement of metabolic detoxification pathways.

  • Target Site Insensitivity: this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the insect's nervous system. Resistance arises from point mutations in the ace-1 gene, which encodes for AChE. These mutations alter the enzyme's structure, reducing its sensitivity to this compound and other carbamate and organophosphate insecticides.

  • Metabolic Detoxification: Insects can develop resistance by increasing the rate at which they metabolize and excrete this compound. This is achieved through the overexpression or increased efficiency of several enzyme families:

    • Esterases (ESTs): These enzymes hydrolyze the ester linkage in this compound, rendering it non-toxic.

    • Glutathione S-transferases (GSTs): GSTs conjugate glutathione to this compound or its metabolites, increasing their water solubility and facilitating their excretion.

    • Cytochrome P450 monooxygenases (P450s): This large and diverse enzyme family is involved in the oxidation of a wide range of xenobiotics, including this compound, initiating its detoxification.

Comparative Analysis of this compound Resistance

The relative importance of these resistance mechanisms varies significantly among different insect species. The following tables summarize the available quantitative data on this compound resistance levels and the activity of key detoxification enzymes in several economically important insect pests.

Table 1: Comparative this compound Toxicity (LD50) in Susceptible and Resistant Insect Strains
Insect SpeciesStrainLD50 (µg/g or other specified unit)Resistance Ratio (RR)Reference
Plutella xylostellaNanchang (Susceptible)3.1 (relative)-[1]
Shanghai (Resistant)9.61 (relative)3.1[1]
Myzus persicaeSusceptible17.20 mg/L-[2]
Field Population>100 mg/L>5.8[2]
Heliothis virescensSusceptible4-fold less sensitive than resistant-[3]
Resistant-4[3]

Note: Resistance Ratio (RR) is calculated as the LD50 of the resistant strain divided by the LD50 of the susceptible strain.

Table 2: Comparative Activity of Detoxification Enzymes in Susceptible and Resistant Insect Strains
Insect SpeciesEnzymeStrainEnzyme Activity (units)Fold IncreaseReference
Plutella xylostellaAcetylcholinesterase (AChE)Nanchang (S)I50: 1-[1]
Shanghai (R)I50: 66.766.7[1]
Helicoverpa armigeraEsteraseSusceptible0.14 ± 0.02 µmol/min/mg protein-
Resistant (Vadodara)1.36 ± 0.04 µmol/min/mg protein9.7
Schistocerca gregariaEsterase2-day-old female (Midgut)21.24 µmol/min/mg protein-[4]
13-day-old female (Midgut)16.1 µmol/min/mg protein-[4]

Signaling Pathways Regulating Detoxification

The overexpression of detoxification enzymes is a tightly regulated process involving complex signaling pathways. Understanding these pathways is crucial for identifying potential targets to disrupt resistance.

Detoxification_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G Protein GPCR->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, ERK) MAP2K->MAPK MAPK->CREB Keap1 Keap1 CncC CncC Keap1->CncC Sequesters Maf Maf CncC->Maf ARE ARE CREB->ARE Binds to Maf->ARE Binds to Detox_Genes Detoxification Genes (P450s, GSTs, etc.) ARE->Detox_Genes Promotes Transcription Xenobiotic_out Metabolized Insecticide Detox_Genes->Xenobiotic_out Metabolizes Xenobiotic_in Insecticide (e.g., this compound) Xenobiotic_in->GPCR Xenobiotic_in->MAP3K Stress Signal Xenobiotic_in->Keap1 Inactivates

Caption: Simplified signaling pathways regulating detoxification gene expression in insects.

This diagram illustrates two major pathways: the G-protein coupled receptor (GPCR) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, both converging on the regulation of transcription factors like CREB. Additionally, the CncC/Keap1 pathway is a key sensor of xenobiotic stress, leading to the activation of detoxification genes through Antioxidant Response Elements (AREs).

Experimental Protocols

Accurate assessment of insecticide resistance is fundamental for effective management. Below are detailed protocols for key experiments cited in this guide.

Insecticide Bioassay: Leaf-Dip Method (for sucking insects like Myzus persicae)

Objective: To determine the dose-response of an insect population to a contact insecticide.

Materials:

  • Technical grade this compound

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Leaf discs (from host plant, e.g., cabbage)

  • Petri dishes

  • Filter paper

  • Fine paintbrush

  • Adult aphids of a susceptible and a resistant strain

Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Make a series of dilutions from the stock solution with distilled water containing a constant concentration of Triton X-100 (e.g., 0.05%). A control solution containing only acetone and Triton X-100 in water should also be prepared.

  • Leaf Disc Treatment:

    • Dip leaf discs into each insecticide dilution (and the control solution) for 10-15 seconds.

    • Allow the leaf discs to air dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place a treated leaf disc, adaxial side up, on a moist filter paper in a petri dish.

    • Carefully transfer a known number of adult aphids (e.g., 20-30) onto each leaf disc using a fine paintbrush.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation and Mortality Assessment:

    • Incubate the petri dishes at a constant temperature and photoperiod (e.g., 25°C, 16:8 L:D).

    • Assess mortality after 24 or 48 hours. Aphids that are unable to move when gently prodded with a paintbrush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to calculate the LD50 (the concentration of insecticide that causes 50% mortality) and its 95% confidence intervals for both susceptible and resistant strains.

    • Calculate the resistance ratio (RR).

Biochemical Assay: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the sensitivity of AChE to this compound inhibition.

Materials:

  • Individual insect homogenates (from susceptible and resistant strains)

  • Phosphate buffer (pH 7.4)

  • Acetylthiocholine iodide (ATChI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound solutions of varying concentrations

  • Microplate reader

  • 96-well microplates

Procedure:

  • Enzyme Preparation:

    • Homogenize individual insects in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 4°C to pellet debris. The supernatant contains the AChE.

  • Assay Reaction:

    • In a 96-well plate, add the insect supernatant, phosphate buffer, and DTNB solution to each well.

    • Add varying concentrations of this compound to the test wells and an equivalent volume of buffer to the control wells.

    • Pre-incubate the plate for a specific time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (ATChI) to all wells.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Determine the I50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both susceptible and resistant strains.

Molecular Diagnostic: PCR-RFLP for ace-1 Mutation Detection

Objective: To detect the presence of a specific point mutation in the ace-1 gene that confers resistance.

Materials:

  • Genomic DNA extracted from individual insects

  • PCR primers flanking the mutation site

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Restriction enzyme that specifically cuts either the susceptible or resistant allele

  • Agarose gel electrophoresis equipment

Procedure:

  • PCR Amplification:

    • Amplify the region of the ace-1 gene containing the putative mutation using PCR with specific primers.

  • Restriction Digest:

    • Digest the PCR product with the chosen restriction enzyme. The mutation will either create or abolish a restriction site, resulting in different fragment patterns for susceptible and resistant individuals.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments by size using agarose gel electrophoresis.

  • Genotype Determination:

    • Visualize the DNA fragments under UV light. The banding pattern will reveal the genotype of the individual insect (homozygous susceptible, homozygous resistant, or heterozygous).

PCR_RFLP_Workflow cluster_results Genotype Results DNA_Extraction 1. gDNA Extraction from single insect PCR 2. PCR Amplification of ace-1 gene fragment DNA_Extraction->PCR Restriction_Digest 3. Restriction Enzyme Digestion PCR->Restriction_Digest Gel_Electrophoresis 4. Agarose Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis SS Homozygous Susceptible (SS) (e.g., one large band) Gel_Electrophoresis->SS RR Homozygous Resistant (RR) (e.g., two smaller bands) Gel_Electrophoresis->RR SR Heterozygous (SR) (e.g., three bands) Gel_Electrophoresis->SR

Caption: Workflow for PCR-RFLP detection of the ace-1 resistance mutation.

Conclusion

This compound resistance in insects is a complex and dynamic phenomenon driven by a combination of target-site insensitivity and enhanced metabolic detoxification. The prevalence and contribution of each mechanism differ significantly across insect species, highlighting the need for species-specific resistance management strategies. The data and protocols presented in this guide provide a valuable resource for researchers and pest management professionals to better understand, monitor, and ultimately mitigate the impact of this compound resistance. Future research should focus on further elucidating the regulatory networks of detoxification genes and exploring novel insecticide targets to overcome existing resistance mechanisms.

References

Safety Operating Guide

Proper Disposal of Carbaryl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of carbaryl, a widely used carbamate insecticide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

In case of a spill:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an absorbent material like cat litter or sand to contain the spill. For solid spills, carefully sweep or shovel the material to avoid creating dust.

  • Collection: Place the contained material into a suitable, sealable, and properly labeled waste container.

  • Decontamination: Clean the spill area with a detergent and water solution.

Disposal Procedures for this compound Waste

This compound is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste with the code U279 .[2][3] Therefore, it must be disposed of following hazardous waste regulations. Never dispose of this compound down the drain or in the regular trash without prior chemical deactivation.

The primary and most effective method for the chemical deactivation of this compound in a laboratory setting is through alkaline hydrolysis . This compound is unstable under alkaline conditions and rapidly breaks down into 1-naphthol, a less toxic compound.[4][5]

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol is intended for the treatment of small quantities of this compound waste typically generated in a research laboratory.

Materials:

  • This compound waste (aqueous solution or solid)

  • Sodium hydroxide (NaOH)

  • Ethanol (optional, for solid this compound)

  • Appropriate waste container

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Ensure all necessary PPE is worn.

  • Dissolution (for solid this compound): If the this compound waste is in solid form, dissolve it in a minimal amount of a 50% ethanol-water solution.

  • Alkalinization:

    • For each volume of this compound waste solution, add ten volumes of a 1N sodium hydroxide (NaOH) solution.[1] This creates a strongly alkaline environment necessary for rapid hydrolysis.

    • For example, for every 10 mL of this compound waste, add 100 mL of 1N NaOH.

  • Reaction:

    • Stir the mixture at room temperature. The hydrolysis of this compound at this concentration of NaOH is typically complete in under a minute.[1] To ensure complete degradation, allow the reaction to proceed for at least one hour.

    • This compound's hydrolysis rate is significantly influenced by pH and temperature. Increasing either will accelerate the degradation.[5]

  • Verification (Optional but Recommended): Before proceeding, you can verify the absence of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), if available.

  • Neutralization:

    • After the reaction is complete, the resulting solution will be highly alkaline. It must be neutralized before final disposal.

    • Slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) while stirring continuously. Monitor the pH using pH indicator strips or a pH meter.

    • Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the resulting solution, containing primarily 1-naphthol and salts, should be collected in a properly labeled hazardous waste container.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour the final solution down the drain unless explicitly permitted by your local regulations and EHS office.

Quantitative Data Summary

ParameterValue/RangeCitation
EPA Hazardous Waste Code U279[2][3]
Recommended pH for Hydrolysis > 9[4][5]
Recommended NaOH Concentration for Waste Treatment 1N[1]
Recommended Reagent to Waste Ratio 10:1 (v/v)[1]
Approximate Reaction Time at Room Temperature < 1 minute to 1 hour[1]
Final pH for Neutralized Waste 6.0 - 8.0

This compound Disposal Workflow

Carbaryl_Disposal_Workflow cluster_prep Preparation cluster_treatment Chemical Treatment (Alkaline Hydrolysis) cluster_final_disposal Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Dissolve this compound Waste (if solid) B->C D Add 1N NaOH (10:1 ratio) C->D E Stir for at least 1 hour D->E F Neutralize with Dilute Acid (to pH 6-8) E->F G Collect in Labeled Hazardous Waste Container F->G H Arrange for EHS Pickup G->H

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

Container Disposal

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water or a detergent solution) three times.

  • Collect Rinsate: The rinsate from all three rinses must be collected and treated as this compound waste using the alkaline hydrolysis procedure described above.

  • Deface Label: After triple rinsing, deface or remove the original label from the container.

  • Final Disposal: Dispose of the decontaminated container in accordance with your institution's policies for non-hazardous laboratory waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and contact your EHS office with any questions.

References

Essential Safety and Operational Guide for Handling Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive, procedural information for the safe handling and disposal of Carbaryl, tailored for research and drug development professionals. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Operational Plan: Safe Handling of this compound

Safe handling of this compound requires strict adherence to established protocols to prevent accidental exposure. This compound is a cholinesterase inhibitor, and overexposure can lead to a range of symptoms from nausea and blurred vision to more severe outcomes like convulsions and respiratory failure.[1][2][3][4] Symptoms can appear rapidly following overexposure.[1][4]

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] Use of general and local exhaust ventilation is recommended to maintain exposure levels below established limits.[3]

  • Designated Area: Designate a specific area for handling this compound.

  • Eyewash and Safety Shower: Ensure an eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

  • Before handling this compound, it is mandatory to read all safety precautions.[3] The following PPE should be worn at all times:

    • Hand Protection: Chemical-resistant gloves are required.[3][5] Nitrile, butyl, neoprene, or PVC gloves are suitable options.[5][6] Do not use leather or cotton gloves.[6] Before removal, wash the outside of the gloves.[1][7]

    • Body Protection: Wear a long-sleeved shirt, long pants, and shoes with socks.[3][4][5] For tasks with a higher risk of splashing, such as mixing or loading, a chemical-resistant apron is recommended.[6] For extensive handling, a chemical protective suit should be considered.[8][9]

    • Eye and Face Protection: Safety glasses with side-shields, chemical goggles, or a face shield are necessary to prevent eye contact.[2][3][6][10]

    • Respiratory Protection: If there is a risk of inhaling dust or spray mist, a NIOSH or MSHA-approved respirator is required.[3]

3. Hygiene and Post-Handling Procedures:

  • Avoid eating, drinking, or smoking in areas where this compound is handled.[11][12]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][3]

  • Remove PPE immediately after handling the product.[3][7]

  • If clothing becomes contaminated, remove it immediately, wash the skin thoroughly, and change into clean clothes.[1][5][7]

  • Wash contaminated PPE separately from other laundry.[3]

4. Storage:

  • Store this compound in its original, tightly sealed container in a cool, dry, and locked area, out of reach of children and animals.[1][3]

  • Prevent cross-contamination with other products, fertilizers, food, and feed.[3]

  • Do not store in areas where temperatures frequently exceed 100°F (38°C).[1] this compound is incompatible with strong acids, bases, and oxidizing agents.[3][13]

Quantitative Safety Data

The following table summarizes key toxicity values for this compound to provide a quantitative perspective on its potential hazards.

Toxicity Data Species Value Reference
Acute Oral LD50 Rat669-699 mg/kg[1][11]
Acute Dermal LD50 Rat> 4,000 mg/kg[1][11]
Inhalation LC50 Rat> 3.8 - 4.9 mg/L (4 hr)[1][3][11]
Eye Irritation RabbitSlight to minimal irritation[1][11]
Skin Irritation RabbitSlight irritation[1]
Skin Sensitization Guinea PigNot a sensitizer[1]

Experimental and Safety Protocols

Protocol for Accidental Spills

In the event of a this compound spill, immediate and appropriate action is crucial to contain the material and prevent exposure.

Methodology:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before cleanup, equip yourself with the appropriate PPE, including a respirator, chemical-resistant gloves, protective clothing, and eye protection.[3]

  • Containment:

    • For Liquid Spills: Absorb the spill with an inert material such as pet litter, sand, or absorbent pads.[1][7]

    • For Solid Spills: Carefully sweep or shovel the material to avoid creating dust.[3]

  • Collection: Place the contained material into a suitable, sealable container for disposal.[3][7]

  • Decontamination: Flush the spill area with water to remove any residue.[1]

  • Disposal: Dispose of the contaminated materials and water as hazardous waste, following all local, state, and federal regulations.[13]

  • Caution: Keep all spills and cleaning runoff out of municipal sewers and open bodies of water.[1][7]

First Aid Protocols

Immediate first aid is critical in cases of this compound exposure.

Methodology:

  • If Inhaled:

    • Move the person to fresh air immediately.[1][2][3]

    • If the person is not breathing, call 911 or an ambulance, then administer artificial respiration.[1][3]

    • Seek immediate medical attention from a poison control center or doctor.[1][3]

  • If on Skin or Clothing:

    • Remove contaminated clothing immediately.[3][5][14]

    • Rinse the skin immediately with plenty of water for 15-20 minutes.[3][4]

    • Seek immediate medical attention.[3]

  • If in Eyes:

    • Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[1][4][12][14]

    • If present, remove contact lenses after the first 5 minutes, then continue rinsing.[1][3][4][12][14]

    • Seek immediate medical attention.[1][3][12]

  • If Swallowed:

    • Call a poison control center or doctor immediately for treatment advice.[1][3][12][14]

    • Have the person sip a glass of water if they are able to swallow.[12][14]

    • Do not induce vomiting unless instructed to do so by medical personnel.[12][14]

    • Never give anything by mouth to an unconscious person.[2][12][14]

Note to Physician: this compound is an N-methyl carbamate insecticide that inhibits cholinesterase.[1][14][15]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination. This compound is very toxic to aquatic life.[11][12]

1. Unused Product:

  • Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[1]

  • Open dumping is prohibited.[1]

2. Empty Containers:

  • Do not reuse or refill the original container.[15]

  • Triple Rinse: The container should be triple-rinsed (or equivalent) promptly after emptying.[15]

    • Empty the remaining contents into application equipment or a mix tank.

    • Fill the container about 10-25% full with water and recap.[1][15]

    • Shake vigorously for 10 seconds.[15]

    • Pour the rinsate into the application equipment or mix tank.

    • Repeat this procedure two more times.

  • Final Disposal: Dispose of the empty, rinsed container in a sanitary landfill, by incineration, or by other procedures approved by state and local authorities.[3]

3. Contaminated Materials:

  • All materials used for spill cleanup and contaminated PPE must be collected in sealed containers and disposed of as hazardous waste according to federal, state, and local regulations.[13]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_1 Review SDS and Protocols prep_2 Ensure Proper Ventilation prep_1->prep_2 prep_3 Verify Eyewash/Shower Access prep_2->prep_3 prep_4 Don Required PPE prep_3->prep_4 handle_1 Handle this compound in Designated Area prep_4->handle_1 handle_2 Perform Experimental Work handle_1->handle_2 handle_3 Store Properly When Not In Use handle_2->handle_3 emergency Spill or Exposure Occurs handle_2->emergency Potential Event clean_1 Clean Work Area handle_3->clean_1 clean_2 Remove PPE Carefully clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3 disp_1 Segregate this compound Waste clean_3->disp_1 disp_2 Triple Rinse Empty Containers disp_1->disp_2 disp_3 Dispose via Approved Hazardous Waste Stream disp_2->disp_3 spill Follow Spill Cleanup Protocol emergency->spill exposure Follow First Aid Protocol emergency->exposure

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.